Lithium chlorate
Description
Properties
IUPAC Name |
lithium;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHAGELNRSUUGU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]Cl(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiClO3, ClLiO3 | |
| Record name | lithium chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074258 | |
| Record name | Lithium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13453-71-9 | |
| Record name | Lithium chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Anhydrous Lithium Chlorate: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of anhydrous lithium chlorate (LiClO₃). The information is curated for professionals in research and development who require precise data for modeling, experimental design, and formulation. This document summarizes key quantitative data, outlines experimental protocols, and presents logical workflows for the synthesis and analysis of this inorganic compound.
Executive Summary
Anhydrous this compound is a highly water-soluble inorganic salt with notable oxidizing properties. Its low melting point for an ionic compound and high solubility make it a substance of interest in various chemical applications. This guide consolidates available data on its fundamental physicochemical characteristics to serve as a foundational resource.
Physicochemical Properties
The core physicochemical properties of anhydrous this compound are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Chemical Formula | LiClO₃ | [1] |
| Molar Mass | 90.39 g/mol | [1] |
| Appearance | White crystalline solid | Inferred from general properties of chlorates |
| Melting Point | 127.6 to 129 °C (400.8 to 402.1 K) | [1] |
| Predicted Melting Point | 127.57 °C (400.72 K) | [2] |
| Magnetic Susceptibility (χ) | -28.8·10⁻⁶ cm³/mol | [1] |
Solubility in Water
Anhydrous this compound exhibits exceptionally high solubility in water, which increases significantly with temperature.
| Temperature (°C) | Solubility ( g/100 mL) | Source |
| 0 | 241 | [1] |
| 25 | 459 | [1] |
| 60 | 777 | [1] |
| 100 | 2226 | [1] |
Crystal Structure
Experimental Protocols
Detailed methodologies for the synthesis, dehydration, and analysis of this compound are crucial for obtaining pure anhydrous material and for the accurate determination of its properties.
Synthesis and Dehydration of this compound
The preparation of anhydrous this compound can be achieved through a two-stage process: synthesis of a hydrated form followed by careful dehydration.
3.1.1 Synthesis of Hydrated this compound
A common method for the synthesis of this compound is through the double decomposition reaction of barium chlorate and lithium sulfate in an aqueous solution.
-
Reaction: Ba(ClO₃)₂ + Li₂SO₄ → 2LiClO₃ + BaSO₄(s)
-
Procedure:
-
A 1 molar solution of barium chlorate is heated to approximately 85°C.
-
A 1 molar solution of lithium sulfate is slowly added to the hot barium chlorate solution until stoichiometric equivalence is reached.
-
The precipitated barium sulfate is removed by repeated filtration.
-
The resulting this compound solution is slowly evaporated at a temperature maintained below 85°C to prevent decomposition, until the concentration reaches approximately 80% this compound.
-
Upon cooling to room temperature, hydrated this compound crystallizes from the solution.
-
3.1.2 Dehydration of this compound
The removal of water to yield the anhydrous salt requires a controlled process to avoid decomposition.
-
Procedure:
-
The crystallized hydrated this compound is placed under a vacuum over a strong desiccant, such as phosphorus pentoxide, for an extended period (e.g., one month) to significantly reduce the water content.
-
For the final removal of residual water, the salt is transferred to a vacuum furnace containing phosphorus pentoxide and maintained at a temperature of 80°C for several months until a constant melting point is achieved.
-
Determination of Physicochemical Properties
3.2.1 Solubility Determination
The solubility of this compound in water can be determined by preparing saturated solutions at various temperatures.
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature using a thermostatically controlled bath until equilibrium is reached.
-
A sample of the supernatant saturated solution is carefully withdrawn, ensuring no solid particles are included.
-
The concentration of this compound in the sample is determined by a suitable analytical method, such as gravimetric analysis after evaporation of the solvent or by titration. The chlorate content can be determined by reduction with a known excess of a reducing agent (e.g., iodide in acidic medium) followed by back-titration of the excess reducing agent.
-
3.2.2 Density Measurement
A standard method for determining the density of a solid inorganic salt like anhydrous this compound is gas pycnometry.
-
Procedure:
-
A known mass of the anhydrous this compound sample is placed in the sample chamber of a gas pycnometer.
-
The chamber is sealed and purged with an inert gas (typically helium) to remove any adsorbed moisture or air.
-
The volume of the solid is determined by measuring the pressure change when a known volume of the inert gas is introduced into the sample chamber.
-
The density is calculated by dividing the mass of the sample by the measured volume.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and analysis of anhydrous this compound.
References
In-Depth Technical Guide on the Crystal Structure and Lattice Parameters of Lithium Chlorate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure and lattice parameters of lithium chlorate (LiClO₃). Despite extensive searches of scientific literature and crystallographic databases, detailed, experimentally determined crystallographic data—including the crystal system, space group, and lattice parameters—for anhydrous this compound remains elusive in readily accessible resources. This document summarizes the available information on this compound's physical properties and discusses the challenges in its structural characterization. To provide a relevant crystallographic context, the well-documented crystal structure of sodium chlorate (NaClO₃), a closely related alkali metal chlorate, is presented as an illustrative example. Furthermore, this guide outlines the standard experimental protocols for the determination of crystal structures of hygroscopic inorganic salts, which are applicable to this compound.
Introduction to this compound (LiClO₃)
This compound, with the chemical formula LiClO₃, is an inorganic salt composed of lithium cations (Li⁺) and chlorate anions (ClO₃⁻). It is known as a white crystalline solid that is a powerful oxidizing agent.[1] One of its notable properties is its exceptionally high solubility in water. The compound is also known to form several hydrates, including a monohydrate (LiClO₃·H₂O) and a trihydrate (LiClO₃·3H₂O). While different anhydrous forms (α and β) have been suggested, their definitive crystal structures are not well-documented in the available literature.
Crystal Structure and Lattice Parameters
Status of Crystallographic Data for this compound (LiClO₃)
A comprehensive search of crystallographic databases and scientific literature did not yield definitive, publicly available experimental data for the crystal structure and lattice parameters of anhydrous this compound. While X-ray diffraction studies have been mentioned in the context of its hydrated forms and phase transitions, the specific unit cell dimensions and space group for anhydrous LiClO₃ have not been reported in the searched sources. The hygroscopic nature of this compound presents significant challenges in preparing and maintaining the anhydrous single crystals necessary for precise structural determination.
Illustrative Example: Crystal Structure of Sodium Chlorate (NaClO₃)
To provide a framework for understanding the probable crystal structure of an alkali metal chlorate, the crystallographic data for sodium chlorate (NaClO₃) is presented below. Sodium chlorate has a well-characterized cubic crystal structure. It is important to note that this information is for a related compound and should not be assumed to be identical to that of this compound.
Table 1: Crystal Structure and Lattice Parameters of Sodium Chlorate (NaClO₃) (Illustrative)
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | P2₁3 |
| Lattice Constant (a) | 6.57 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Unit Cell Volume | 283.5 ų |
| Formula Units (Z) | 4 |
Note: This data is for sodium chlorate (NaClO₃) and is provided for illustrative purposes due to the lack of available data for this compound (LiClO₃).
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure and lattice parameters of a hygroscopic compound like this compound typically involves Single-Crystal X-ray Diffraction or Powder X-ray Diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a precise method for determining the atomic arrangement within a crystal.[2]
Methodology:
-
Crystal Growth: High-quality single crystals of anhydrous this compound are grown. This can be achieved by slow evaporation of a saturated solution in a non-aqueous solvent or by slow cooling of a melt under anhydrous conditions. Due to its hygroscopic nature, all manipulations must be performed in a dry atmosphere (e.g., in a glovebox).
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected and mounted on a goniometer head. To prevent atmospheric moisture absorption, the crystal is often coated in an inert oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used when single crystals of sufficient quality are not available. It provides information about the crystal system and lattice parameters.
Methodology:
-
Sample Preparation: A fine powder of anhydrous this compound is prepared. To prevent hydration, the sample is typically loaded into a capillary tube or a sealed, low-background sample holder inside a glovebox.
-
Data Collection: The sample is placed in a powder diffractometer, and an X-ray diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks are used to determine the unit cell parameters through indexing algorithms. The crystal structure can be refined using methods such as Rietveld refinement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a crystalline solid.
Conclusion
References
An In-depth Technical Guide to the Thermodynamic Data and Phase Transitions of Lithium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of lithium chlorate (LiClO₃). The information is compiled from various scientific sources to support research, development, and applications where this inorganic salt is of interest.
Physicochemical and Thermodynamic Data
This compound is a white crystalline solid known for its high solubility in water and its potent oxidizing properties.[1][2] The following tables summarize the available quantitative data on its physicochemical and thermodynamic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | LiClO₃ | [2][3] |
| Molar Mass | 90.39 g/mol | [2][4] |
| Appearance | White crystalline solid | [3] |
| Density | ~2.5 g/cm³ | [5] |
Table 2: Thermodynamic Data of this compound
| Property | Value | Source(s) |
| Melting Point | 127.6 - 129 °C (400.8 - 402.2 K) | [5] |
| Heat of Fusion (ΔHfus) | 15.2 kJ/mol | [5] |
| Heat of Solution (ΔHsoln) | -12.8 kJ/mol in water | [5] |
| Decomposition Temperature | Onset reported variously from 270 °C to above 400 °C | [5] |
| Standard Enthalpy of Formation (ΔfH⦵298) | Data not readily available in public sources | |
| Standard Molar Entropy (S⦵298) | Data not readily available in public sources | |
| Gibbs Free Energy of Formation (ΔfG⦵) | Data not readily available in public sources | |
| Heat Capacity (Cp) | Data not readily available in public sources |
Table 3: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Source(s) |
| 0 | 241 | [5] |
| 25 | 459 | [5] |
| 60 | 777 | [5] |
| 100 | 2226 | [5] |
Phase Transitions
This compound is known to exist in different solid phases, including anhydrous forms and various hydrates. The transitions between these phases are temperature-dependent.
-
Anhydrous Phase Transition: An enantiotropic transition from the α-form to the β-form occurs at approximately 99.8 °C.
-
Hydrated Forms: this compound forms several hydrates, and their stability depends on the temperature. The primary hydrates reported are LiClO₃·3H₂O, LiClO₃·H₂O, and a quarter-hydrate, (LiClO₃)₄·H₂O.[6]
The study of these phase transitions is crucial for applications where the physical state of this compound is important, such as in the formulation of energetic materials or in electrochemical systems.
Key Chemical Pathways
The synthesis and decomposition of this compound are fundamental chemical processes that define its production and stability.
Experimental Protocols
The determination of the thermodynamic properties of this compound involves several key analytical techniques. Below are detailed methodologies for these experiments.
4.1 Differential Scanning Calorimetry (DSC)
DSC is employed to measure heat flow associated with phase transitions, such as melting and solid-solid transitions, and to determine the heat of fusion.
-
Objective: To determine the melting point, transition temperatures, and enthalpy of fusion of this compound.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample of anhydrous this compound (typically 1-5 mg) is hermetically sealed in an aluminum or other inert crucible.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).
-
The heat flow to the sample is measured relative to the reference. Endothermic events (like melting) and exothermic events are recorded as peaks in the DSC thermogram.
-
The onset temperature of the melting peak is taken as the melting point.
-
The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus).
-
4.2 Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of this compound by measuring changes in its mass as a function of temperature.
-
Objective: To determine the decomposition temperature and analyze the stoichiometry of the decomposition reaction.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina or platinum).
-
The crucible is placed on the TGA's microbalance within the furnace.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a significant mass loss step indicates the beginning of decomposition.
-
4.3 Solution Calorimetry
Solution calorimetry can be used to determine the enthalpy of solution, which can then be used in thermochemical cycles to derive the enthalpy of formation.
-
Objective: To measure the enthalpy of solution of this compound in a solvent (typically water).
-
Apparatus: A solution calorimeter (e.g., an isoperibol or isothermal titration calorimeter).
-
Procedure:
-
A precisely known volume of the solvent (e.g., deionized water) is placed in the calorimeter's reaction vessel and allowed to reach thermal equilibrium.
-
An accurately weighed sample of this compound is contained in a sealed ampoule submerged in the solvent.
-
The initial temperature of the solvent is recorded.
-
The ampoule is broken, allowing the this compound to dissolve.
-
The temperature change of the solution is carefully monitored until a new thermal equilibrium is reached.
-
The heat of solution is calculated from the temperature change, the heat capacity of the calorimeter and its contents, and the amount of dissolved salt.
-
References
solubility of lithium chlorate in water at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lithium chlorate (LiClO₃) in water across a range of temperatures. This compound, an inorganic compound with high water solubility, is a powerful oxidizing agent.[1] Its solubility characteristics are critical for a variety of applications, including electrochemistry and chemical synthesis. This document presents quantitative solubility data, details on experimental protocols for its determination, and graphical representations of key concepts.
Quantitative Solubility Data
The solubility of this compound in water is significantly influenced by temperature. Below is a compilation of solubility data from various sources, presented in grams of this compound per 100 grams of water ( g/100 g H₂O) and grams of this compound per 100 grams of solution ( g/100 g solution). The presence of different solid phases (hydrates) at various temperatures is also noted.
| Temperature (°C) | Solubility (g LiClO₃ / 100 g H₂O) | Solubility (g LiClO₃ / 100 g Solution) | Solid Phase in Equilibrium |
| 0 | 241 | - | - |
| 1.5 | - | 71.1 | LiClO₃·3H₂O + LiClO₃·H₂O[2][3] |
| 10 | 283 | - | - |
| 20 | 372 | - | - |
| 22.1 | - | 81.7 | 4LiClO₃·H₂O[2][3] |
| 30 | 488 | - | - |
| 40 | 604 | - | - |
| 60 | 777 | - | - |
| 99 | - | 94.9 | α-LiClO₃ + β-LiClO₃[2][3] |
Note: Data presented as g/100 g H₂O is adapted from a solubility table and may represent smoothed values.[4] The data in g/100 g solution highlights the formation of different hydrates.[2][3] Discrepancies and the existence of metastable solutions have been noted in the literature.[5]
Experimental Protocols for Solubility Determination
The determination of salt solubility as a function of temperature is a fundamental experimental procedure in chemistry. A common and effective method involves the preparation of a saturated solution at a specific temperature and the subsequent determination of its composition.
General Isothermal Method:
A widely used technique for determining the solubility of a salt like this compound involves the following steps:
-
Sample Preparation: A supersaturated solution of this compound in deionized water is prepared in a sealed container. This is achieved by adding an excess amount of the salt to the water.
-
Equilibration: The container with the solution is placed in a constant-temperature bath and agitated for an extended period to ensure that equilibrium between the dissolved and undissolved salt is reached. The time required for equilibration can vary and may need to be determined empirically.
-
Sample Withdrawal and Analysis: Once equilibrium is established, the agitation is stopped to allow the undissolved solid to settle. A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated pipette to prevent crystallization.
-
Concentration Determination: The concentration of this compound in the withdrawn sample is determined. A common method is to evaporate the solvent and weigh the remaining dry salt.
-
Temperature Variation: The process is repeated at different temperatures to generate a solubility curve.
Thermal Analysis Method:
An alternative approach involves thermal analysis, where a solution of known composition is cooled until the first crystals appear, indicating the saturation temperature.[6]
-
Preparation of a Solution of Known Concentration: A precise mass of this compound is dissolved in a known mass of water.
-
Heating and Dissolution: The solution is heated until all the salt has dissolved.
-
Controlled Cooling and Observation: The solution is then slowly cooled while being stirred. The temperature at which the first crystals of solute appear is recorded as the saturation temperature for that specific concentration.
-
Iterative Measurements: By preparing a series of solutions with different concentrations, a range of saturation temperatures can be determined, thus constructing the solubility curve.
Visualizations
Temperature-Solubility Relationship
The following diagram illustrates the general relationship between temperature and the solubility of this compound in water, highlighting the significant increase in solubility with rising temperature.
Caption: Relationship between temperature and this compound solubility.
Experimental Workflow for Solubility Determination
This diagram outlines a typical experimental workflow for determining the solubility of a salt like this compound using the isothermal method.
Caption: Isothermal method for solubility determination workflow.
References
Solubility of Lithium Chlorate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lithium chlorate in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this inorganic salt, which can be pertinent in various chemical processes, including synthesis, formulation, and electrochemical applications.
Quantitative Solubility Data
The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous systems. However, publicly available quantitative data is limited. The following table summarizes the known qualitative and quantitative solubility information for this compound in select organic solvents. For comparative purposes, data for the related and more extensively studied lithium perchlorate is also included where available, but it is crucial to note that these are distinct compounds with different solubility profiles.
| Solvent | Chemical Formula | This compound (LiClO₃) Solubility | Lithium Perchlorate (LiClO₄) Solubility ( g/100g of solvent)[1] | Temperature (°C) |
| Ethanol | C₂H₅OH | Very Soluble[2][3] | 151.76 | 25 |
| Acetone | C₃H₆O | Slightly Soluble[2][3] | 137 | 25 |
| Methanol | CH₃OH | Data not available | 182.25 | 25 |
| 1-Propanol | C₃H₇OH | Data not available | 105 | 25 |
| 1-Butanol | C₄H₉OH | Data not available | 79.31 | 25 |
| Isobutanol | C₄H₉OH | Data not available | 58.05 | 25 |
| Acetonitrile | C₂H₃N | Data not available | 16.3 ( g/100g of acetonitrile)[4] | Not specified |
| Diethyl Ether | (C₂H₅)₂O | Data not available | 113.72 | 25 |
| Ethyl Acetate | C₄H₈O₂ | Data not available | 95.12 | 25 |
Experimental Protocols for Solubility Determination
The determination of the solubility of an inorganic salt like this compound in an organic solvent is a fundamental experimental procedure. The isothermal saturation method, coupled with gravimetric analysis, is a common and reliable technique.
Isothermal Saturation Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.
Materials and Apparatus:
-
This compound (anhydrous)
-
Organic solvent of interest (high purity)
-
Constant temperature bath (e.g., water bath or oil bath)
-
Sealable glass vials or flasks
-
Magnetic stirrer and stir bars or a mechanical shaker
-
Syringe filters (solvent-compatible, with appropriate pore size, e.g., 0.2 µm)
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealable glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a constant temperature bath set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer or shaker to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute, and it is advisable to determine this experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[5]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or further dissolution. Immediately filter the solution using a syringe filter to remove any remaining solid particles.
-
Analysis: The concentration of this compound in the filtered saturated solution can then be determined using a suitable analytical method, such as gravimetric analysis.
Gravimetric Analysis
This method determines the mass of the solute in a known mass of the saturated solution.
Procedure:
-
Weighing the Saturated Solution: Accurately weigh a clean, dry, and pre-weighed container (e.g., a glass vial or evaporating dish). Transfer the filtered saturated solution obtained from the isothermal saturation method into this container and weigh it again to determine the exact mass of the solution.
-
Solvent Evaporation: Place the container with the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The oven should be well-ventilated.
-
Drying to a Constant Mass: After the solvent has evaporated, continue to dry the solid residue in the oven until a constant mass is achieved. This is confirmed by cooling the container in a desiccator and weighing it, then repeating the drying and weighing process until two consecutive weighings are within an acceptable tolerance.
-
Calculation of Solubility: The solubility can be calculated as grams of solute per 100 grams of solvent using the following formulas:
-
Mass of solute = (Mass of container + dry residue) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dry residue)
-
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis.
Caption: Workflow for Solubility Determination.
References
An In-depth Technical Guide on the Theoretical vs. Experimental Density of Lithium Chlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the comparison of theoretical and experimental densities of lithium chlorate (LiClO₃), a compound of interest in various research and development fields. A comprehensive understanding of a material's density is crucial for process development, quality control, and formulation in many scientific disciplines, including drug development where it can influence formulation properties.
Understanding Density: Theoretical vs. Experimental
The theoretical density , also known as the crystallographic density, is the maximum possible density of a substance, calculated from its crystallographic data. This calculation assumes a perfect crystal lattice with no defects. In contrast, the experimental density is the density of a material as measured in a laboratory setting. This value can be influenced by factors such as crystal defects, impurities, and porosity. The comparison between these two values provides insights into the structural integrity and purity of the material.
Experimental Density of this compound
The experimental density of anhydrous this compound has been reported to be approximately 2.5 g/cm³.[1] This value is determined through various experimental techniques that measure the mass and volume of a sample.
Data Presentation: Experimental Density
| Parameter | Value | Reference |
| Experimental Density | ~ 2.5 g/cm³ | [1] |
Experimental Protocols for Density Measurement
Several established methods are employed to determine the experimental density of solid compounds like this compound. The choice of method often depends on the physical form of the sample (e.g., powder, single crystal) and the required accuracy.
Gas Pycnometry
Gas pycnometry is a widely used and highly accurate method for determining the skeletal density of a solid. It works by measuring the volume of a solid object of known mass by detecting the pressure change when a known volume of gas (typically helium) is introduced into a chamber containing the sample.
Methodology:
-
Sample Preparation: A precisely weighed sample of anhydrous this compound is placed in the sample chamber of the gas pycnometer.
-
Purging: The sample chamber is repeatedly purged with the analysis gas (e.g., helium) to remove any adsorbed gases from the sample surface.
-
Analysis: The analysis gas is introduced into a reference chamber of known volume at a specific pressure.
-
Expansion: A valve is opened, allowing the gas to expand into the sample chamber.
-
Pressure Measurement: The final equilibrium pressure is measured.
-
Volume Calculation: Using the principles of Boyle's Law, the volume of the sample is calculated based on the initial and final pressures and the known volumes of the reference and sample chambers.
-
Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.
Archimedes' Principle (Buoyancy Method)
This classical method determines the volume of a solid by measuring the buoyant force acting on it when submerged in a liquid of known density.
Methodology:
-
Weighing in Air: The mass of the this compound sample is accurately measured in air.
-
Liquid Selection: An inert liquid of known density, in which this compound is insoluble, is chosen.
-
Weighing in Liquid: The sample is submerged in the chosen liquid, and its apparent mass is measured.
-
Volume Calculation: The difference between the mass in air and the apparent mass in the liquid gives the mass of the displaced liquid. The volume of the displaced liquid, which is equal to the volume of the sample, is calculated by dividing the mass of the displaced liquid by its density.
-
Density Calculation: The density of the this compound is then calculated by dividing its mass in air by the calculated volume.
Theoretical Density of this compound
The theoretical density of a crystalline solid is calculated using the following formula:
ρ = (Z * M) / (V * Nₐ)
where:
-
ρ = Theoretical density
-
Z = Number of formula units per unit cell
-
M = Molar mass of the compound
-
V = Volume of the unit cell
-
Nₐ = Avogadro's number (6.022 x 10²³ mol⁻¹)
The molar mass of this compound (LiClO₃) is approximately 90.39 g/mol .[2][3]
Inability to Calculate Theoretical Density
A thorough search of available scientific literature and crystallographic databases did not yield the necessary crystallographic data for anhydrous this compound (LiClO₃). Specifically, the crystal system, space group, and unit cell parameters (lattice constants a, b, c, and angles α, β, γ) are not publicly available. This information is a prerequisite for calculating the unit cell volume (V) and determining the number of formula units per unit cell (Z).
It is important to distinguish this compound (LiClO₃) from the more commonly studied lithium perchlorate (LiClO₄), for which crystallographic data is available.[4][5][6][7][8] However, this data cannot be used to calculate the theoretical density of this compound due to the difference in chemical formula and crystal structure.
Therefore, a direct comparison between the theoretical and experimental density of this compound is not possible at this time due to the lack of crystallographic information.
Workflow and Logical Relationships
The following diagram illustrates the workflow for comparing the theoretical and experimental densities of a solid compound and highlights the current limitation for this compound.
Conclusion
While the experimental density of anhydrous this compound is reported to be approximately 2.5 g/cm³, a definitive comparison with its theoretical density is currently hindered by the absence of its crystallographic data in the public domain. The detailed experimental protocols for density determination, such as gas pycnometry and the Archimedes' method, provide robust means for accurately measuring the experimental density. Future crystallographic studies on anhydrous this compound are necessary to enable the calculation of its theoretical density, which would allow for a more comprehensive understanding of its material properties. For professionals in drug development and other scientific fields, the experimentally determined density remains the key practical value for formulation and quality control purposes.
References
- 1. webqc.org [webqc.org]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Lithium perchlorate | ClLiO4 | CID 23665649 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early 20th-Century Research on Lithium Chlorate Hydrates
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide delves into the foundational early 20th-century research that first systematically investigated the nature and properties of lithium chlorate hydrates. It focuses on the pivotal work of researchers who established the phase diagram of the this compound-water system, identified various hydrate forms, and the ensuing scientific debate that clarified their precise compositions.
Introduction: The Early Exploration of a Complex System
The study of this compound and its hydrates in the early 20th century was marked by a period of conflicting claims, which were later resolved through more systematic investigation. The primary research in this era was conducted by C. A. Kraus and W. M. Burgess (1927) and L. Berg (1929).[1][2] Their experimental data showed significant agreement, yet their interpretations of the existing solid phases differed, particularly concerning the number and composition of the hydrates.[1] This guide synthesizes their findings and the subsequent work that clarified these initial ambiguities, providing a clear overview of the early understanding of this inorganic system.
Identified Hydrates and Phase Transitions
The early investigations successfully identified several stable and metastable forms of this compound hydrates. The existence of a trihydrate and a monohydrate was generally agreed upon, but significant debate surrounded another phase. Kraus and Burgess proposed an anhydrous γ-LiClO₃ form, while Berg suggested a hydrate with one-third mole of water (LiClO₃·⅓H₂O).[2] Later, more definitive work by Campbell and Griffiths (1956), which re-examined the earlier data using more advanced techniques, concluded this disputed phase was, in fact, a quarter-hydrate, (LiClO₃)₄·H₂O or LiClO₃·¼H₂O.[2]
Summary of Key Findings
The table below summarizes the different solid phases in the this compound-water system as interpreted by the key researchers.
| Solid Phase | Kraus & Burgess (1927) Interpretation | Berg (1929) Interpretation | Campbell & Griffiths (1956) Clarification | Stability Range (Campbell & Griffiths) |
| Trihydrate | LiClO₃·3H₂O | LiClO₃·3H₂O | LiClO₃·3H₂O | Melts congruently at 8.4°C[1][3] |
| Monohydrate | LiClO₃·H₂O | LiClO₃·H₂O | LiClO₃·H₂O | Stable from -0.1°C to 20.5°C[1][3] |
| Disputed Phase | γ-LiClO₃ (anhydrous) | (LiClO₃)₃·H₂O | (LiClO₃)₄·H₂O | Stable from 20.5°C to 42.0°C[1][3] |
| Anhydrous Forms | α, β, and γ forms | α and β forms | α and β forms | α ↔ β transition at 99.8°C[1][3] |
Quantitative Data: Transition Temperatures
The following table presents the key transition temperatures within the LiClO₃-H₂O binary system as determined by these early studies.
| Transition Event | Temperature (°C) | Description |
| Congruent Melting Point | 8.4°C | LiClO₃·3H₂O melts[1][3] |
| Eutectic Point | -0.1°C | Equilibrium between ice, LiClO₃·H₂O, and solution[1] |
| Peritectic Transition | 20.5°C | Transition from LiClO₃·H₂O to (LiClO₃)₄·H₂O[3] |
| Peritectic Transition | 42.0°C | Transition from (LiClO₃)₄·H₂O to β-LiClO₃[3] |
| Anhydrous Transition | 99.8°C | Enantiotropic transition between α-LiClO₃ and β-LiClO₃[1][3] |
| Metastable Eutectic | -10.5°C | Involving the trihydrate[1] |
| Metastable Eutectic | -25°C | Involving the trihydrate[1] |
| Stable Eutectic | -43.3°C | Involving the trihydrate[1] |
Experimental Protocols
The methodologies employed by these early 20th-century researchers laid the groundwork for understanding the this compound-water system.
Synthesis of Anhydrous this compound
The preparation of this compound was fundamentally based on the method developed by Potilitzin.[1]
-
Reaction: A 1 molar solution of barium chlorate (Ba(ClO₃)₂) was heated to approximately 85°C. A 1 molar solution of lithium sulfate (Li₂SO₄) was then slowly added via a dropping funnel until stoichiometric equivalence was reached.
-
Reaction: Li₂SO₄ + Ba(ClO₃)₂ → 2LiClO₃ + BaSO₄(s)
-
-
Filtration: The precipitated barium sulfate (BaSO₄) was removed through repeated filtration.
-
Purification: The resulting this compound solution was titrated with dilute solutions of the reactants to ensure the equivalence of lithium and chlorate ions.
-
Concentration: The solution was carefully evaporated, keeping the temperature below 85°C to prevent decomposition, until a concentration of about 80% this compound was achieved.
-
Dehydration: The concentrated solution was transferred to a Claissen flask and subjected to reduced pressure (<5 mm Hg). The final traces of water were removed by placing the salt in a vacuum furnace at 80°C over phosphorus pentoxide for several months.[1]
Phase Diagram and Solubility Determination
The equilibrium diagram and solubility curves were established through several techniques.
-
Solubility Isotherms: Researchers determined solubility at various fixed temperatures. The composition of the solid phase in equilibrium with the saturated solution was crucial for identifying the different hydrates.[1]
-
Schreinemakers' "Wet Residues" Method: This technique was instrumental in unambiguously determining the composition of the hydrates. It involves analyzing the composition of the saturated solution and the "wet solid" phase in equilibrium with it. When plotted on a ternary phase diagram, tie-lines connecting these two points converge at the composition of the true solid phase. This method was used by Campbell and Griffiths to prove the existence of the quarter-hydrate, (LiClO₃)₄·H₂O, resolving the earlier conflict.[2]
-
Thermal Analysis: Stable and metastable eutectic points were determined by analyzing the cooling curves of solutions of different compositions in the usual way.[1]
Chlorate Analysis
The concentration of chlorate in solutions was determined by a standard iodometric titration method.[1]
-
An aliquot of the chlorate-containing solution is placed in an iodine flask.
-
Concentrated orthophosphoric acid is added, followed by sodium carbonate to displace air.
-
An excess of iodate-free potassium iodide solution is added. The flask is stoppered and allowed to stand for 60-70 minutes in the dark.
-
Reaction: ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O
-
-
The liberated iodine (I₂) is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.
Visualizations of Workflows and Logic
The following diagrams illustrate the experimental and logical processes central to the research on this compound hydrates.
References
CAS number 13453-71-9 physicochemical data
An In-depth Technical Guide to the Physicochemical Properties of Lithium Chlorate (CAS Number: 13453-71-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (LiClO₃), identified by CAS number 13453-71-9, is an inorganic compound with significant applications in various fields, including as an oxidizing agent and in the formulation of pyrotechnics.[1] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective utilization in research and development, and for predicting its behavior in different experimental settings. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | ClLiO₃ | [2] |
| Molecular Weight | 90.39 g/mol | [2][3] |
| Appearance | Colorless hygroscopic rhombohedral needles | [4] |
| Melting Point | 127.6 to 129 °C (decomposes at 270 °C) | [3][4] |
| Density | 1.119 g/cm³ | [4] |
Solubility in Water
| Temperature (°C) | Solubility ( g/100 mL) | Source |
| 0 | 241 | [3] |
| 25 | 459 | [3] |
| 60 | 777 | [3] |
| 100 | 2226 | [3] |
Computed Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 89.9696000 Da | [2] |
| Topological Polar Surface Area | 57.2 Ų | [2] |
| Heavy Atom Count | 4 | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on established analytical techniques for inorganic salts.
Determination of Melting Point (Capillary Method)
The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[5][6]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.[7]
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[7][8]
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.[7]
Determination of Solubility in Water (Isothermal Method)
This protocol describes the determination of this compound's solubility in water at a constant temperature.
Apparatus:
-
Constant temperature water bath
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Pipettes
-
Oven
Procedure:
-
Equilibrium Mixture Preparation: An excess amount of this compound is added to a known volume of deionized water in a stoppered conical flask.
-
Equilibration: The flask is placed in a constant temperature water bath and stirred vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1]
-
Sample Withdrawal: After stirring is stopped, the solution is allowed to stand undisturbed in the water bath for several hours to allow the undissolved solid to settle. A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-heated or pre-cooled pipette to the bath temperature to avoid precipitation.[1]
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed evaporating dish. The water is then evaporated by heating in an oven at a temperature below the decomposition temperature of this compound (e.g., 100-110°C) until a constant weight is achieved.[1]
-
Calculation: The mass of the dissolved this compound is determined by subtracting the weight of the empty evaporating dish from the final constant weight. The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.
Determination of Density (Pycnometer Method)
The density of a substance can be accurately determined using a pycnometer or density bottle.
Apparatus:
-
Pycnometer (a specific volume glass flask with a ground-glass stopper with a capillary tube)
-
Analytical balance
-
Thermometer
-
Deionized water
Procedure:
-
Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately (m₁).
-
Mass of Pycnometer with Sample: A quantity of this compound is added to the pycnometer, and it is weighed again (m₂).
-
Mass of Pycnometer with Sample and Water: The pycnometer is filled with deionized water, ensuring no air bubbles are trapped. The stopper is inserted, and any excess water that emerges from the capillary is wiped off. The pycnometer is then weighed (m₃).
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water only. It is then weighed (m₄).
-
Calculation: The density (ρ) of this compound is calculated using the following formula: ρ = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_water where ρ_water is the density of water at the experimental temperature.
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows related to this compound.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. This compound | ClLiO3 | CID 23682463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cas 13453-71-9,this compound | lookchem [lookchem.com]
- 5. westlab.com [westlab.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
An In-Depth Technical Guide on the Molecular Geometry of the Chlorate Anion in Lithium Chlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed analysis of the molecular geometry of the chlorate anion (ClO₃⁻), with a specific focus on its context within lithium chlorate (LiClO₃). The geometry of the chlorate anion is a critical determinant of the physicochemical properties of this compound, influencing its reactivity, stability, and interactions in various chemical and biological systems. This document synthesizes theoretical principles with available experimental data to offer a comprehensive understanding for research, scientific, and drug development applications.
Theoretical Framework: VSEPR Theory and Hybridization
The molecular geometry of the chlorate anion can be effectively predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central chlorine atom in the chlorate ion is bonded to three oxygen atoms and possesses one lone pair of electrons.
According to VSEPR theory, the four electron domains (three bonding pairs and one lone pair) around the central chlorine atom arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[1] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2] The lone pair of electrons exerts a greater repulsive force than the bonding pairs, compressing the O-Cl-O bond angles to be slightly less than the ideal tetrahedral angle of 109.5°.[1]
The hybridization of the central chlorine atom in the chlorate anion is sp³, which is consistent with the tetrahedral arrangement of its electron pairs.[1]
Quantitative Geometrical Parameters
| Parameter | Typical Value | Reference |
| Cl-O Bond Length | ~149 pm | [3] |
| O-Cl-O Bond Angle | ~107° | [3] |
Note: These values are representative of the chlorate anion in general and may vary slightly in the specific crystalline environment of this compound due to the influence of the lithium cation and crystal packing forces.
Molecular Visualization
The trigonal pyramidal geometry of the chlorate anion is illustrated in the following diagram:
Caption: Molecular geometry of the chlorate (ClO₃⁻) anion.
Experimental Protocols for Structural Determination
The determination of the precise molecular geometry of the chlorate anion in solid this compound would be accomplished primarily through single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for elucidating the atomic arrangement in a crystalline solid. The general protocol involves the following steps:
-
Crystal Growth: High-quality single crystals of anhydrous this compound are grown. This can be a challenging step, as this compound is known to form several hydrates. The synthesis of the anhydrous form typically involves the reaction of lithium hydroxide with chlorine gas or the double decomposition of lithium sulfate and barium chlorate, followed by careful dehydration.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffraction spots. This information is then refined to obtain precise bond lengths, bond angles, and other crystallographic parameters.
Neutron Diffraction
Neutron diffraction is a complementary technique to X-ray diffraction and is particularly useful for accurately locating light atoms like lithium and oxygen. The experimental setup is similar to SC-XRD, but a beam of neutrons is used instead of X-rays. This method can provide more precise information on the coordination environment of the lithium cation and its interaction with the chlorate anion.
Vibrational Spectroscopy (Raman and IR)
Raman and Infrared (IR) spectroscopy can provide information about the vibrational modes of the chlorate anion. While these techniques do not directly yield bond lengths and angles, they can be used to infer the symmetry of the anion in the crystal lattice. Distortions from the ideal trigonal pyramidal geometry due to crystal packing effects would result in changes in the number and position of the observed vibrational bands.
Logical Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the complete structural analysis of the chlorate anion in this compound.
Caption: Workflow for determining the molecular geometry of the chlorate anion in this compound.
Conclusion
The molecular geometry of the chlorate anion is fundamentally trigonal pyramidal, a consequence of the sp³ hybridization of the central chlorine atom and the presence of a lone pair of electrons. While general geometric parameters for the chlorate anion are known, a detailed experimental determination of these parameters specifically within the crystal structure of anhydrous this compound is not prominently available in the scientific literature. The methodologies outlined in this guide, particularly single-crystal X-ray and neutron diffraction, represent the gold standard for obtaining such precise structural data, which is invaluable for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation into the crystal structure of anhydrous this compound is warranted to fill this data gap.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of High-Purity Lithium Chlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory synthesis of high-purity lithium chlorate (LiClO₃), a powerful oxidizing agent with applications in various research and development fields. The following sections outline two primary synthesis methods, purification techniques, and essential safety precautions.
Introduction
This compound is a highly soluble inorganic salt that serves as a potent oxidizer. Its properties make it a subject of interest in materials science for oxygen-generating systems and in electrochemistry. The synthesis of high-purity this compound is crucial for obtaining reliable and reproducible results in experimental applications. This document details two established laboratory-scale synthesis routes: a double decomposition reaction and the direct chlorination of lithium hydroxide.
Data Presentation
The quantitative data for the two synthesis methods are summarized in the table below for easy comparison. Please note that yields are highly dependent on the specific experimental conditions and the efficiency of the purification process.
| Parameter | Method 1: Double Decomposition | Method 2: Chlorination of Lithium Hydroxide |
| Reactants | Barium chlorate (Ba(ClO₃)₂), Lithium sulfate (Li₂SO₄) | Lithium hydroxide (LiOH), Chlorine gas (Cl₂) |
| Stoichiometry | 1:1 molar ratio | 6:3 (2:1) molar ratio |
| Reaction Temperature | ~85 °C | 80-100 °C |
| Purity of Final Product | High, dependent on purification | High, dependent on purification |
| Typical Yield | Variable, dependent on crystallization efficiency | Variable, dependent on gas absorption and reaction control |
Experimental Protocols
Method 1: Synthesis via Double Decomposition Reaction
This method relies on the precipitation of insoluble barium sulfate to drive the reaction between barium chlorate and lithium sulfate to completion.[1]
Materials:
-
Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O)
-
Lithium sulfate monohydrate (Li₂SO₄·H₂O)
-
Deionized water
-
Heating mantle or hot plate with magnetic stirring
-
Reaction flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
Procedure:
-
Reactant Preparation: Prepare equimolar solutions of barium chlorate and lithium sulfate. For example, dissolve one mole of barium chlorate monohydrate in an appropriate amount of hot deionized water and, in a separate container, dissolve one mole of lithium sulfate monohydrate in hot deionized water.
-
Reaction: Heat the barium chlorate solution to approximately 85°C in a reaction flask with continuous stirring.[1]
-
Slowly add the hot lithium sulfate solution to the barium chlorate solution. A white precipitate of barium sulfate (BaSO₄) will form immediately.
-
Continue stirring the mixture at 85°C for a specified period to ensure the reaction goes to completion.
-
Filtration: Allow the mixture to cool slightly, and then separate the barium sulfate precipitate by vacuum filtration using a Buchner funnel. The filtrate contains the aqueous this compound.
-
Purification: The resulting this compound solution can be further purified by recrystallization (see Purification Protocol).
-
Isolation: Concentrate the purified solution by gentle heating under reduced pressure to induce crystallization.[1] The crystals of this compound can then be collected by filtration and dried in a desiccator.
Method 2: Synthesis via Chlorination of Lithium Hydroxide
This method involves bubbling chlorine gas through a hot, concentrated solution of lithium hydroxide.[1][2]
Materials:
-
Lithium hydroxide (LiOH)
-
Chlorine gas (Cl₂)
-
Deionized water
-
Gas dispersion tube
-
Reaction flask with a gas inlet and outlet
-
Heating mantle or hot plate with magnetic stirring
-
Apparatus for neutralization of excess chlorine gas (e.g., a sodium hydroxide trap)
Procedure:
-
Solution Preparation: Prepare a concentrated solution of lithium hydroxide by dissolving it in deionized water in the reaction flask.
-
Reaction Setup: Heat the lithium hydroxide solution to 80-100°C with vigorous stirring.[1]
-
Chlorination: Bubble chlorine gas through the hot solution using a gas dispersion tube. The reaction is as follows: 3Cl₂(g) + 6LiOH(aq) → 5LiCl(aq) + LiClO₃(aq) + 3H₂O(l).[2]
-
Reaction Monitoring: Carefully control the flow rate of the chlorine gas and monitor the reaction temperature. The reaction is complete when the desired concentration of this compound is achieved, which can be monitored by analytical methods.
-
Purification: The resulting solution will contain both lithium chloride and this compound. The separation can be achieved by fractional crystallization, taking advantage of the different solubilities of the two salts.
-
Isolation: After purification, the this compound is isolated by crystallization and drying.
Purification Protocol: Recrystallization
High-purity this compound can be obtained by recrystallization from water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the saturated solution to induce crystallization. The cooling rate can influence crystal size and purity.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove residual water.
Characterization of High-Purity this compound
The purity of the synthesized this compound should be assessed using appropriate analytical techniques:
-
Titration: To determine the chlorate content.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify trace metal impurities.[1]
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the product.
Safety and Handling
This compound is a strong oxidizer and should be handled with care.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials, organic compounds, and strong reducing agents.
-
Handling: Avoid creating dust. Handle in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with organic materials, reactive metal powders, and sulfur, as this may lead to explosive mixtures.[2]
Diagrams
Caption: Workflow for Synthesis Method 1: Double Decomposition.
Caption: Workflow for Synthesis Method 2: Chlorination of Lithium Hydroxide.
References
Application Notes and Protocols for the Double Decomposition Synthesis of Lithium Chlorate from Barium Chlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium chlorate (LiClO₃) is a highly soluble inorganic salt with applications as an oxidizing agent and in the development of high-energy-density batteries. This document provides detailed protocols for the laboratory-scale synthesis of this compound via a double decomposition reaction between barium chlorate (Ba(ClO₃)₂) and lithium sulfate (Li₂SO₄). The principle of this synthesis relies on the significant difference in solubility between the reactants and products. The reaction proceeds as follows:
Ba(ClO₃)₂(aq) + Li₂SO₄(aq) → 2LiClO₃(aq) + BaSO₄(s)
The formation of highly insoluble barium sulfate (BaSO₄) drives the reaction to completion, allowing for the separation of the soluble this compound.[1] Subsequent purification steps are crucial to remove unreacted starting materials and byproducts to obtain high-purity this compound.
Data Presentation
Effective synthesis and purification are contingent on the differential solubility of the involved salts in water. The following table summarizes the solubility data at various temperatures.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) |
| Reactants | |||
| Barium Chlorate | Ba(ClO₃)₂ | 304.23 | 29.5 at 20°C |
| Lithium Sulfate | Li₂SO₄ | 109.94 | 34.2 at 20°C |
| Products | |||
| This compound | LiClO₃ | 90.39 | 459 at 25°C[2] |
| Barium Sulfate | BaSO₄ | 233.38 | 0.0002448 at 20°C[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the double decomposition reaction to produce this compound.
Materials:
-
Barium Chlorate (Ba(ClO₃)₂)
-
Lithium Sulfate (Li₂SO₄)
-
Deionized Water
-
1 M Barium Chloride (BaCl₂) solution (for testing)
-
1 M Lithium Sulfate (Li₂SO₄) solution (for testing)
-
Beakers (1000 mL, 500 mL)
-
Graduated cylinders
-
Heating magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Drying oven
Procedure:
-
Reactant Preparation:
-
Prepare a 1 M solution of barium chlorate by dissolving 304.23 g of Ba(ClO₃)₂ in deionized water to a final volume of 1000 mL.
-
Prepare a 1 M solution of lithium sulfate by dissolving 109.94 g of Li₂SO₄ in deionized water to a final volume of 1000 mL.
-
-
Reaction:
-
Heat the 1 M barium chlorate solution to approximately 85°C in a 1000 mL beaker on a heating magnetic stirrer.[2]
-
Slowly add the 1 M lithium sulfate solution to the heated barium chlorate solution using a dropping funnel while stirring continuously.[2]
-
A white precipitate of barium sulfate will form immediately.
-
-
Ensuring Complete Precipitation:
-
After the addition is complete, continue stirring the mixture at 85°C for 30 minutes to ensure the reaction goes to completion.
-
To check for completeness, take a small, filtered sample of the supernatant and add a drop of 1 M lithium sulfate solution. If no further precipitate forms, the reaction is complete. If a precipitate forms, add a small amount of additional lithium sulfate solution to the main reaction mixture.
-
Conversely, test another small, filtered sample with a drop of 1 M barium chloride solution to ensure no excess sulfate ions are present.
-
-
Isolation of this compound Solution:
-
Allow the mixture to cool to room temperature. The barium sulfate precipitate will settle at the bottom.
-
Separate the barium sulfate precipitate from the this compound solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate with a small amount of cold deionized water to recover any entrained this compound solution, combining the washings with the main filtrate.
-
-
Concentration and Initial Crystallization:
-
Transfer the filtrate (this compound solution) to a clean beaker.
-
Concentrate the solution by evaporation on a heating mantle or water bath. Crucially, the temperature of the solution should be kept below 85°C, and ideally below 50°C during the final stages of concentration, to prevent the decomposition of this compound. [2]
-
Continue evaporation until the solution is significantly concentrated. Upon cooling to room temperature, this compound crystals should begin to form.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of the synthesized this compound.
Materials:
-
Crude this compound crystals
-
Deionized water
-
Beaker
-
Heating magnetic stirrer
-
Stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Recrystallization:
-
Isolation and Drying:
-
Collect the purified this compound crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities in the mother liquor.
-
Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.
-
Quality Control and Analysis
The purity of the final this compound product should be assessed to ensure it meets the requirements for its intended application.
1. Qualitative Test for Barium Ions:
-
Dissolve a small sample of the purified this compound in deionized water.
-
Add a few drops of a 1 M lithium sulfate solution.
-
The absence of a white precipitate indicates the effective removal of barium ions.
2. Assay of Chlorate Content (Iodometric Titration):
A precise method for determining the chlorate concentration involves iodometric titration.[2]
-
Accurately weigh a sample of the dried this compound and dissolve it in a known volume of deionized water.
-
To an aliquot of this solution, add an excess of potassium iodide (KI) solution and acidify with phosphoric acid.
-
The chlorate will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.
3. Analysis of Trace Metal Impurities:
For applications requiring high purity, such as in drug development or advanced battery research, trace metal analysis is recommended.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These techniques can be used to quantify a wide range of elemental impurities, including any residual barium, at very low concentrations.[7][8]
Safety Precautions
-
Barium Compounds: Barium chlorate is toxic if ingested or inhaled. Handle with care in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Oxidizing Agent: this compound is a strong oxidizing agent. Avoid contact with organic materials, combustible substances, and reducing agents to prevent the risk of fire or explosion.[9]
-
Handling: Do not grind or subject the dry chlorate salts to friction or shock.
-
Disposal: Dispose of all chemical waste, especially barium-containing waste, according to institutional and local hazardous waste regulations.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Principle of the double decomposition synthesis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chlorates.exrockets.com [chlorates.exrockets.com]
- 3. This compound | High-Purity Reagent | RUO [benchchem.com]
- 4. webqc.org [webqc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Analysis of Trace Impurities in Lithium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Synthesis of Lithium Chlorate from Lithium Hydroxide and Chlorine Gas: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of lithium chlorate (LiClO₃) from the reaction of lithium hydroxide (LiOH) and chlorine gas (Cl₂). The synthesis is based on the disproportionation of chlorine in a hot, concentrated aqueous solution of lithium hydroxide. This method yields this compound alongside a significant amount of lithium chloride (LiCl) as a byproduct. The subsequent purification of this compound is achieved through fractional crystallization, leveraging the differential solubility of the two salts at reduced temperatures. This protocol is intended for laboratory-scale synthesis and provides the necessary details for reaction setup, execution, and product isolation and purification.
Introduction
This compound is an inorganic salt with applications in various fields, including as an oxidizer in pyrotechnic compositions and potentially in high-energy density batteries. The synthesis from lithium hydroxide and chlorine gas is a direct and established method. The underlying chemical transformation is a redox reaction where chlorine gas is simultaneously oxidized and reduced (disproportionation) in an alkaline medium. The overall balanced chemical equation for this reaction is:
3 Cl₂ + 6 LiOH → 5 LiCl + LiClO₃ + 3 H₂O [1]
This reaction is typically carried out in a hot, concentrated solution of lithium hydroxide to favor the formation of the chlorate ion (ClO₃⁻) over the hypochlorite ion (ClO⁻), which is the predominant product at lower temperatures. A critical aspect of this synthesis is the separation of the desired this compound from the more abundant lithium chloride byproduct. This protocol details a fractional crystallization method to achieve this separation, based on the significantly higher solubility of this compound in water compared to lithium chloride, especially at lower temperatures.
Chemical and Physical Data
A summary of the key properties of the reactants and products is provided in the table below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Lithium Hydroxide | LiOH | 23.95 | White crystalline solid | 462 | 924 | 12.7 g/100 mL (20 °C) |
| Chlorine | Cl₂ | 70.90 | Greenish-yellow gas | -101.5 | -34.04 | 0.7 g/100 mL (20 °C) |
| This compound | LiClO₃ | 90.39 | White crystalline solid | 127.6 | Decomposes | 241 g/100 mL (0 °C), 459 g/100 mL (25 °C)[1] |
| Lithium Chloride | LiCl | 42.39 | White crystalline solid | 610 | 1382 | 63.7 g/100 mL (0 °C), 83.2 g/100 mL (20 °C) |
Experimental Protocols
Synthesis of this compound
This protocol describes the reaction of chlorine gas with a hot, concentrated solution of lithium hydroxide.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Gas washing bottle (for unreacted chlorine) containing sodium hydroxide solution
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Chlorine gas cylinder with a regulator
-
Distilled water
Procedure:
-
Preparation of Lithium Hydroxide Solution: Prepare a concentrated solution of lithium hydroxide by dissolving a calculated amount of lithium hydroxide monohydrate in distilled water in the three-necked round-bottom flask. A concentration of 2-3 M is recommended as a starting point.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. Fit the central neck of the flask with a mechanical stirrer, one side neck with the gas inlet tube extending below the surface of the LiOH solution, and the other side neck with a reflux condenser. The outlet of the condenser should be connected via tubing to a gas washing bottle containing a concentrated sodium hydroxide solution to neutralize any unreacted chlorine gas.
-
Reaction Conditions: Heat the lithium hydroxide solution to between 70-80°C with continuous stirring. The reaction is exothermic, so monitor the temperature closely.
-
Introduction of Chlorine Gas: Once the desired temperature is reached, slowly bubble chlorine gas through the hot lithium hydroxide solution. Maintain a steady but controlled flow of chlorine gas. The solution will turn a yellowish-green color as the chlorine dissolves and reacts.
-
Reaction Monitoring: Continue bubbling chlorine gas through the solution until the reaction is complete. The completion of the reaction can be monitored by the fading of the yellowish-green color of the solution and a decrease in the exothermicity of the reaction. The pH of the solution will also decrease as the lithium hydroxide is consumed. The reaction time will depend on the scale of the reaction and the flow rate of chlorine gas.
-
Termination of Reaction: Once the reaction is complete, stop the flow of chlorine gas and turn off the heating. Allow the reaction mixture to cool to room temperature with continuous stirring.
Purification of this compound by Fractional Crystallization
This protocol outlines the separation of this compound from lithium chloride based on their differential solubilities.
Materials and Equipment:
-
Beakers
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Crystallizing dish
-
Ice bath or refrigerator/freezer
Procedure:
-
Initial Concentration: If the resulting solution is too dilute, concentrate it by heating to evaporate some of the water. Be cautious not to overheat, as this could lead to the decomposition of the chlorate.
-
First Crystallization (Removal of LiCl): Cool the concentrated solution slowly to 0°C in an ice bath. Lithium chloride is significantly less soluble than this compound at this temperature and will precipitate out.
-
Isolation of LiCl: Collect the precipitated lithium chloride crystals by vacuum filtration using a Buchner funnel. The filtrate contains the majority of the this compound.
-
Second Crystallization (Isolation of LiClO₃): Transfer the filtrate to a clean crystallizing dish. Further, concentrate the solution by gentle heating to increase the concentration of this compound.
-
Cooling and Crystallization of LiClO₃: Cool the concentrated filtrate slowly to room temperature, and then further cool it in an ice bath. This compound crystals will form.
-
Isolation of LiClO₃: Collect the this compound crystals by vacuum filtration.
-
Recrystallization (Optional): For higher purity, the collected this compound crystals can be redissolved in a minimum amount of hot distilled water and recrystallized by slow cooling.
-
Drying: Dry the purified this compound crystals in a desiccator over a suitable drying agent.
Diagrams
References
Application Notes and Protocols: Thermal Decomposition of Lithium Chlorate (LiClO3)
Introduction
Lithium chlorate (LiClO3) is an inorganic salt that, like other chlorates, serves as a potent oxidizing agent. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application in various fields, including as a potential oxygen source. The thermal decomposition of this compound primarily yields lithium chloride (LiCl) and oxygen gas (O2). This document provides a detailed overview of the experimental setup and protocols for investigating the thermal decomposition of this compound using modern analytical techniques.
Safety Precautions
This compound is a strong oxidizer and requires careful handling to prevent hazardous reactions. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (double-gloving is recommended), a lab coat, long pants, and closed-toed shoes.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated fume hood or a glovebox to avoid inhalation of dust or potential decomposition products.[1]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat sources, open flames, and direct sunlight.[2] It must be segregated from combustible materials, organic compounds, reducing agents, and finely powdered metals to prevent hazardous reactions.[2] Due to its hygroscopic nature, store it in tightly sealed containers.[2][3]
-
Handling: Avoid creating dust.[2] Use only compatible tools and equipment.
-
Emergency Procedures: Ensure that fire extinguishers, safety showers, and eyewash stations are readily accessible.[1][4] In case of a spill, do not attempt to clean it up without specialized training and equipment; report it to the appropriate safety personnel immediately.[1]
Experimental Protocols
The thermal decomposition of this compound can be effectively studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning calorimetry (DSC), and Mass Spectrometry (MS) for evolved gas analysis.
Protocol 1: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
This protocol allows for the simultaneous measurement of mass loss and identification of evolved gaseous products as a function of temperature.
1. Objective: To determine the decomposition temperature range, quantify mass loss, and identify the gaseous products from the thermal decomposition of LiClO3.
2. Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS).
-
High-purity inert gas (e.g., Nitrogen, Argon) for purging.
-
Alumina or platinum crucibles.
-
Microbalance for accurate sample weighing.
3. Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground, anhydrous this compound into a TGA crucible. Note that this compound can exist in several hydrated forms, which should be taken into account or removed by careful drying prior to the experiment if the anhydrous decomposition is to be studied.[5][6]
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with the inert gas (e.g., at a flow rate of 50-100 mL/min) to provide a stable, non-reactive atmosphere.
-
Couple the gas outlet of the TGA to the inlet of the Mass Spectrometer.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample from the starting temperature to approximately 500°C at a constant heating rate (e.g., 10 °C/min). This compound is known to decompose rapidly around 370°C.[7]
-
-
Data Acquisition:
-
Record the sample mass (TGA curve) and the ion currents for expected m/z ratios (e.g., m/z = 32 for O2) simultaneously as a function of temperature.
-
The TGA curve will show a distinct mass loss step corresponding to the decomposition.
-
The MS data will confirm the evolution of oxygen during this mass loss.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol is used to investigate the thermal transitions, such as melting and decomposition, and to determine the enthalpy changes associated with these processes.
1. Objective: To determine the melting point and decomposition temperature of LiClO3 and to measure the heat of reaction (enthalpy).
2. Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
Hermetically sealed aluminum or gold-plated steel pans.
-
High-purity inert gas (e.g., Nitrogen, Argon).
3. Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of finely ground, anhydrous this compound into a DSC pan.
-
Instrument Setup:
-
Hermetically seal the pan to contain any pressure generated by evolved gases.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the decomposition point (~500°C).
-
-
Data Acquisition:
-
Record the heat flow to the sample relative to the reference.
-
The resulting DSC curve will show endothermic peaks for phase transitions (like melting) and exothermic peaks for decomposition reactions.
-
Data Presentation
The thermal decomposition of this compound follows a well-defined reaction pathway. The expected quantitative data from the experiments are summarized below.
| Parameter | Value / Product | Analytical Technique | Reference |
| Decomposition Reaction | 2LiClO₃(s) → 2LiCl(s) + 3O₂(g) | TGA-MS, Stoichiometry | [8] |
| Decomposition Temp. | Rapid decomposition occurs at approx. 370°C | TGA / DSC | [7] |
| Solid Product | Lithium Chloride (LiCl) | XRD (Post-analysis) | [8] |
| Gaseous Product | Oxygen (O₂) | Mass Spectrometry | [8] |
| Theoretical Mass Loss | ~53.1% (corresponding to the loss of 3O₂) | TGA, Calculation | - |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the thermal decomposition of this compound.
Caption: Experimental workflow for thermal decomposition analysis.
Caption: Thermal decomposition pathway of this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. nbinno.com [nbinno.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. chlorates.exrockets.com [chlorates.exrockets.com]
- 7. US3175979A - Controlling the decomposition rate of lithium perchlorate - Google Patents [patents.google.com]
- 8. brainly.ph [brainly.ph]
Application Notes and Protocols: Lithium Chlorate as an Oxidizing Agent in Organic Synthesis
Note to the Reader: The use of lithium chlorate (LiClO₃) as a primary oxidizing agent in routine organic synthesis is not widely documented in scientific literature. While it is a powerful oxidizer, its high reactivity and potential for explosive decomposition, especially in the presence of organic materials, make it a hazardous choice for controlled organic transformations.[1][2] The related compound, lithium perchlorate (LiClO₄), is more commonly employed in organic synthesis, but typically as a Lewis acid catalyst rather than a direct oxidant.[3][4][5][6] These application notes will therefore focus on the general properties of this compound as an oxidizing agent and provide context on its potential applications and limitations, while also contrasting it with the more common applications of lithium perchlorate.
Introduction to this compound
This compound is a potent inorganic oxidizing agent with the chemical formula LiClO₃.[1][2] It is a white crystalline solid that is highly soluble in water and also soluble in some organic solvents.[2] The chlorate anion (ClO₃⁻) is a strong oxidant, and the presence of the small, hard lithium cation (Li⁺) can also influence reaction pathways.
Key Properties:
| Property | Value | Reference |
| Molar Mass | 90.39 g/mol | [2] |
| Melting Point | 127.6–129 °C | [2] |
| Solubility in Water | 459 g/100 mL at 25 °C | [2] |
Oxidizing Properties and Challenges in Organic Synthesis
This compound functions as a strong oxidizing agent due to the high oxidation state of chlorine (+5).[7] Upon decomposition, it releases oxygen, which can facilitate combustion or drive oxidation reactions.[1] However, this reactivity presents significant challenges for its use in controlled organic synthesis:
-
Lack of Selectivity: As a powerful and aggressive oxidant, this compound is likely to be unselective, leading to over-oxidation or degradation of complex organic molecules.
-
Explosion Hazard: Mixtures of this compound with organic compounds, reducing agents, or sulfur are potentially explosive, especially upon heating or confinement.[2][8] This makes its use in standard organic laboratory settings extremely hazardous.
-
Limited Literature: There is a notable absence of established protocols and successful applications of this compound as a selective oxidizing agent for common organic transformations in peer-reviewed literature.
Potential, yet Undocumented, Applications
Theoretically, as a strong oxidizing agent, this compound could be considered for transformations such as:
-
Oxidation of primary alcohols to carboxylic acids.
-
Oxidation of secondary alcohols to ketones.
-
Oxidation of sulfides to sulfoxides or sulfones.
However, for these transformations, a wide array of safer and more selective reagents are well-established in organic synthesis, such as those based on chromium (e.g., PCC, Jones reagent), manganese (e.g., KMnO₄), or sulfur (e.g., Swern, Dess-Martin).[9][10][11][12]
Contrasting Role of Lithium Perchlorate (LiClO₄) in Organic Synthesis
In contrast to this compound, lithium perchlorate (LiClO₄) is a widely used reagent in organic synthesis, but its primary role is that of a Lewis acid catalyst, not a direct oxidizing agent.[3][4][5][6] The lithium ion (Li⁺) in lithium perchlorate can coordinate to Lewis basic sites on organic molecules, thereby activating them towards various transformations.
Common Applications of Lithium Perchlorate:
-
Diels-Alder Reactions: Lithium perchlorate can accelerate Diels-Alder reactions by binding to the dienophile, lowering its LUMO energy.[3][4][6]
-
Baylis-Hillman Reaction: It is used as a co-catalyst in the coupling of α,β-unsaturated carbonyls with aldehydes.[3][4]
-
Cyanosilylation: Solid lithium perchlorate can act as a mild and efficient Lewis acid to promote the addition of trimethylsilyl cyanide to carbonyl compounds.[3][4]
-
Epoxide Ring Opening: It can facilitate the ring-opening of epoxides.[5]
The distinct roles of this compound and lithium perchlorate are summarized in the diagram below.
Caption: Roles of LiClO₃ vs. LiClO₄ in Organic Chemistry.
Experimental Protocols (Hypothetical and with Extreme Caution)
Due to the lack of established procedures and the inherent dangers, providing a detailed, validated experimental protocol for the use of this compound as an oxidizing agent in organic synthesis is not possible. Any research in this area should be approached with extreme caution, conducted in a specialized laboratory equipped to handle potentially explosive materials, and only on a very small scale.
A hypothetical starting point for the oxidation of a simple, robust secondary alcohol to a ketone might involve the slow addition of a solution of the alcohol in an inert solvent to a solution of this compound at low temperature, with rigorous monitoring and safety precautions. However, without literature precedent, optimization and ensuring safety would be paramount and highly challenging.
Summary of Quantitative Data
As no specific applications of this compound as an oxidizing agent in organic synthesis with corresponding quantitative data (yields, reaction times, etc.) were found in the surveyed literature, a table of such data cannot be provided.
Conclusion
While this compound is a powerful oxidizing agent, its application in practical organic synthesis is severely limited by its hazardous nature and lack of selectivity. Researchers and drug development professionals are advised to utilize the vast array of well-established, safer, and more selective oxidizing agents available. The related compound, lithium perchlorate, serves as a valuable Lewis acid catalyst in a variety of organic transformations and should not be confused with the oxidizing properties of this compound. Further investigation into the controlled use of this compound would require specialized expertise and equipment to mitigate the significant safety risks involved.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 4. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. youtube.com [youtube.com]
- 8. webqc.org [webqc.org]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. savemyexams.com [savemyexams.com]
Application Notes and Protocols: Lithium Chlorate as an Electrolyte in High-Energy Density Flow Systems
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The pursuit of high-energy-density energy storage systems is a critical area of research, with redox flow batteries (RFBs) offering scalability for grid-level applications. While conventional RFBs often exhibit lower energy densities compared to solid-state batteries, novel electrolyte chemistries are being explored to bridge this gap. This document details the application of lithium chlorate (LiClO₃) as a key component in a high-energy-density aqueous flow-through power source.
The system described is based on the electrochemical reaction between hydrogen and an aqueous solution of this compound. A notable study has demonstrated the potential of this system, achieving a theoretical energy density of up to 1150 Wh per liter of reagent storage, combining compressed hydrogen and a saturated aqueous solution of this compound[1][2]. This power source operates at room temperature and represents a significant advancement in high-specific-energy aqueous flow systems.
Principle of Operation
The core of this energy system is the current-generating reaction involving the reduction of aqueous chlorate to chloride, powered by molecular hydrogen. Direct electroreduction of chlorate is typically inefficient due to high overvoltages[1][2]. However, this system utilizes redox-mediator catalysis by intermediate products of chlorate reduction, specifically chlorine dioxide (ClO₂), which facilitates the reaction[1][2]. The process involves pumping the this compound catholyte through a membrane-electrode assembly (MEA) where the electrochemical reactions occur.
Data Presentation
The following table summarizes the key performance metrics of the hydrogen-chlorate power source as reported in the literature.
| Parameter | Value | Conditions | Reference |
| Theoretical Energy Density | Up to 1150 Wh/L | 700 atm compressed H₂ and saturated aqueous LiClO₃ | [1][2] |
| Charge Density (LiClO₃ solution) | ~2700 Ah/dm³ | Saturated LiClO₃ solution | [1] |
| Total Charge Density (System) | ~800 Ah/dm³ | Including H₂ in a gas cylinder | [1] |
| Maximum Power Density | 402 mW/cm² | See experimental protocol | [1][2] |
| Faradaic Efficiency | > 90% (max. 99%) | See experimental protocol | [1][2] |
| Energy Conversion Efficiency | ~48% | At maximum power discharge | [1][2] |
Experimental Protocols
The following protocols are based on the methodology described for the hydrogen-chlorate electric power source[1][2].
Electrolyte Preparation
Objective: To prepare the aqueous this compound catholyte.
Materials:
-
This compound (LiClO₃)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound in deionized water to the desired concentration. For a saturated solution, add LiClO₃ to water with stirring until no more salt dissolves.
-
Add sulfuric acid to the this compound solution to achieve the required concentration for the experiment. Concentrations may vary depending on the specific experimental goals.
-
Stir the solution until all components are fully dissolved and the solution is homogeneous.
Membrane-Electrode Assembly (MEA) Cell Setup
Objective: To assemble the electrochemical cell for performance testing.
Components:
-
Anode: Gas diffusion layer (GDL), e.g., Freudenberg H23C4, with a Pt/C catalyst layer.
-
Cathode: Carbon paper, e.g., three sheets of SIGRACET 39AA.
-
Membrane: Cation-exchange membrane, e.g., Nafion 212.
-
Cell housing with flow fields for electrolyte and gas distribution.
-
Pumps for electrolyte circulation.
-
Hydrogen gas supply.
Assembly Procedure:
-
Place the cathode (carbon paper) into the cathode side of the cell housing.
-
Carefully place the Nafion membrane on top of the cathode.
-
Position the anode (GDL with catalyst) on the other side of the membrane.
-
Seal the cell housing according to the manufacturer's instructions, ensuring proper compression to minimize contact resistance.
-
Connect the catholyte inlet and outlet to a peristaltic pump and the catholyte reservoir.
-
Connect the anode inlet to a regulated hydrogen gas supply.
Electrochemical Performance Measurement
Objective: To measure the discharge characteristics of the hydrogen-chlorate cell.
Equipment:
-
Potentiostat/Galvanostat
-
Assembled MEA cell
-
Prepared catholyte
-
Hydrogen gas supply (e.g., 700 atm compressed)
Procedure:
-
Purge the anode side with hydrogen gas.
-
Pump the prepared this compound catholyte through the cathode side of the cell at a controlled flow rate.
-
Connect the cell to the potentiostat/galvanostat.
-
Measure the open-circuit voltage (OCV).
-
Perform potentiostatic or galvanostatic discharge to measure the current-voltage characteristics and power output.
-
Monitor the composition of the electrolyte during discharge, for instance, using operando spectrophotometry to track the concentration of key species like ClO₂[1][2].
-
Record the total discharge time and current to calculate the Faradaic efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and testing a hydrogen-chlorate power source.
Principle of Operation Diagram
Caption: Ion and electron flow in the hydrogen-chlorate electrochemical cell.
References
Application Notes and Protocols for the Preparation of Molten Lithium Chlorate for Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation and handling of molten lithium chlorate (LiClO₃) for electrochemical research. This compound is a valuable medium for studying electrochemical processes at moderately elevated temperatures due to its relatively low melting point and wide electrochemical window.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for designing and conducting electrochemical experiments in a molten salt environment.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molar Mass | 90.39 g/mol | [1] |
| Melting Point | 127.6 to 129 °C | [1][2] |
| "Dried" Melting Point | 126.0 to 128.0 °C (with < 0.5% water) | [2] |
| Exothermic Decomposition | ~376 °C | [2] |
| Specific Conductance | 0.1150 (ohm cm)⁻¹ at 131.8 °C | [2] |
| 0.1420 (ohm cm)⁻¹ at 143.0 °C | [2] | |
| Electrochemical Stability Window | 3.2 V to 4.5 V (relative to Li/Li⁺) | [2] |
| Solubility in Water (25 °C) | 459 g/100 mL | [1] |
Safety Precautions and Handling
Molten this compound, like all molten salts and chlorates, requires careful handling to mitigate risks.[3]
-
Oxidizing Agent : this compound is a strong oxidizer.[1][3] Avoid contact with organic materials, combustible substances, and reducing agents to prevent fire or explosion.[1][3][4]
-
Hygroscopic Nature : LiClO₃ is extremely hygroscopic.[2] All handling and storage should be performed in a controlled, dry atmosphere, such as an argon-filled glovebox, to prevent moisture absorption.[2][5]
-
Thermal Hazards : Molten salts operate at high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves, safety goggles, and a face shield, is mandatory.[5]
-
Spill Management : In case of a spill, use an appropriate absorbent material for molten salts (e.g., Lith-X). Do not use water or combustible materials.[5]
-
Emergency Procedures : Ensure a Class D fire extinguisher (for combustible metals) is readily available.[5] Have a safety shower and eyewash station in close proximity.[6]
Experimental Protocols
Preparation of Anhydrous this compound
This protocol is based on the method described by Campbell and Griffiths.[2]
Materials:
-
Barium chlorate (Ba(ClO₃)₂)
-
Lithium sulfate (Li₂SO₄)
-
Deionized water
-
Argon gas (high purity)
Equipment:
-
Beakers and filtration apparatus
-
Heating mantle with temperature control
-
Vacuum pump
-
Glovebox with an argon atmosphere
Procedure:
-
Solution Preparation : Prepare 1.0 M solutions of barium chlorate and lithium sulfate in deionized water.
-
Precipitation : Heat the barium chlorate solution to 85 °C. Slowly add the 1.0 M lithium sulfate solution until the equivalence point is reached. Barium sulfate will precipitate out of the solution.
-
Filtration : Remove the precipitated barium sulfate by filtration. The remaining solution is aqueous this compound.
-
Evaporation : Slowly evaporate the this compound solution under a reduced pressure of 1 cm Hg. The temperature should be maintained below 85 °C until the concentration of this compound is approximately 90%.
-
Drying : Transfer the concentrated this compound solution into an argon-filled glovebox. Heat the solution to 130 °C under a pressure of 50 μm Hg for four weeks to ensure the removal of residual water. The resulting "dried" this compound should have a melting point between 126 °C and 128 °C.[2]
Preparation of the Molten Salt for Electrochemical Studies
Equipment:
-
Electrochemical cell (e.g., a glassy carbon or alumina crucible)[7][8]
-
Furnace with temperature control[8]
-
Potentiostat/Galvanostat
-
Working electrode (e.g., Platinum, Nickel, or Glassy Carbon)[2][7]
-
Counter electrode (e.g., Platinum or Glassy Carbon with a large surface area)[7]
-
Reference electrode (e.g., Li wire in a separate compartment, or a pseudo-reference like Pt wire)[2][7]
-
Inert gas supply (Argon)
Procedure:
-
Assembly : Assemble the electrochemical cell within an argon-filled glovebox. Place the dried this compound into the crucible.
-
Melting : Slowly heat the electrochemical cell in a furnace to a temperature between 130 °C and 150 °C to melt the this compound.[2] Maintain a continuous flow of inert gas over the melt to prevent atmospheric contamination.
-
Electrode Immersion : Once the salt is molten and thermally stable, carefully immerse the working, counter, and reference electrodes into the melt.
-
Equilibration : Allow the system to equilibrate thermally and electrochemically before commencing any measurements.
Visualizations
Experimental Workflow for this compound Preparation
The following diagram illustrates the step-by-step process for the synthesis and drying of this compound.
Caption: Workflow for the synthesis and drying of anhydrous this compound.
Electrochemical Cell Setup and Logical Flow
This diagram shows the logical arrangement of components for an electrochemical study in molten this compound.
Caption: Logical diagram of the electrochemical setup for molten salt studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Lithium- Safe Handling - ESPI Metals [espimetals.com]
- 6. fishersci.it [fishersci.it]
- 7. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 8. researchgate.net [researchgate.net]
Application of Lithium Chlorate in Oxygen-Generating Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of lithium chlorate in chemical oxygen-generating systems. These systems, often referred to as oxygen candles or chlorate candles, offer a stable and high-capacity method for producing breathable oxygen for a variety of applications, including emergency life support in aerospace, submarines, and mining, as well as in specialized laboratory settings.
Introduction
Chemical oxygen generators utilize the thermal decomposition of solid inorganic compounds to produce breathable oxygen. Alkali metal chlorates and perchlorates are common oxygen sources due to their high oxygen content by weight. This compound (LiClO₃) and the closely related lithium perchlorate (LiClO₄) are of particular interest due to their high oxygen-to-weight and oxygen-to-volume ratios.[1] The decomposition reaction is exothermic and, once initiated, can be self-sustaining, providing a steady flow of oxygen.[2] These systems are valued for their long shelf life, reliability, and high oxygen storage density, which can be greater than that of compressed oxygen and nearly equal to liquid oxygen without the need for cryogenic storage.[3]
Chemical Principles
The primary chemical reaction governing oxygen generation from this compound is its thermal decomposition into lithium chloride (LiCl) and oxygen (O₂). The balanced chemical equation for this reaction is:
2 LiClO₃(s) → 2 LiCl(s) + 3 O₂(g)
This reaction is initiated by heat, and the presence of catalysts can lower the required decomposition temperature.[3] To sustain the reaction and control the rate of oxygen evolution, a fuel, typically a metal powder like iron, is incorporated into the mixture. The oxidation of the fuel provides the necessary heat to maintain the decomposition of the chlorate.[2]
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and related compounds used in oxygen-generating systems.
Table 1: Physicochemical Properties of Oxygen-Generating Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Theoretical Oxygen Yield (% by mass) | Melting Point (°C) | Decomposition Temperature (°C) |
| This compound | LiClO₃ | 90.39 | 53.1 | ~129 | ~270 |
| Lithium Perchlorate | LiClO₄ | 106.39 | 60.1 | 236 | ~400-430[1][3] |
| Sodium Chlorate | NaClO₃ | 106.44 | 45.1 | 248 | ~478 |
| Potassium Chlorate | KClO₃ | 122.55 | 39.2 | 356 | ~400 |
Table 2: Performance Characteristics of Oxygen Candle Formulations
| Formulation Base | Typical Fuel | Typical Catalyst | Reported Oxygen Yield (% of candle weight) | Operating Temperature (°C) |
| Sodium Chlorate | Iron Powder (<10%) | Barium Peroxide (<5%), Potassium Perchlorate (<1%) | ~41%[4] | ~600[2] |
| Lithium Perchlorate | Iron Powder (1-2.2%), Boron (1.5-3%) | Barium Peroxide (0-6.5%) | >50%[4] | Not specified |
Note: Data for this compound-specific formulations are less commonly published than for sodium chlorate and lithium perchlorate. The performance of a this compound candle would be expected to be between that of sodium chlorate and lithium perchlorate in terms of oxygen yield by weight.
Experimental Protocols
The following protocols are generalized for a laboratory setting and are based on principles derived from various sources. Extreme caution must be exercised, and all procedures should be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Preparation of a this compound-Based Oxygen-Generating Mixture
Objective: To prepare a homogenous mixture for a small-scale oxygen-generating candle.
Materials:
-
This compound (LiClO₃), anhydrous, finely powdered
-
Iron powder (Fe), fine mesh
-
Cobalt(II,III) oxide (Co₃O₄) or other suitable catalyst (optional)[3]
-
Inert binder (e.g., glass fiber)
-
Mortar and pestle
-
Spatula
-
Weighing balance
Procedure:
-
Drying: Ensure all components, particularly the this compound, are thoroughly dry. Lithium salts can be hygroscopic.
-
Weighing: Carefully weigh the components according to the desired formulation. A typical starting point could be a ratio of LiClO₃:Fe of 9:1 by weight. If a catalyst is used, it typically constitutes a small percentage (e.g., 1-5%) of the total mixture.
-
Mixing: In a clean, dry mortar, gently combine the weighed powders. Use a soft spatula to initially mix the powders to minimize dust generation.
-
Homogenization: Gently grind the mixture with the pestle until a homogenous powder is obtained. Avoid aggressive grinding that could generate excessive heat or friction. Incomplete mixing can lead to uneven burning rates.[3]
-
Binder Addition: If using a binder like glass fiber, add it to the mixture and mix gently until it is evenly distributed.
-
Storage: Store the prepared mixture in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from combustible materials.
Formation of an Oxygen Candle (Pressing)
Objective: To compact the prepared mixture into a solid form ("candle").
Materials:
-
Prepared oxygen-generating mixture
-
Hydraulic press
-
Die and mold set
-
Safety shields for the press
Procedure:
-
Mold Preparation: Ensure the die and mold are clean and dry.
-
Filling the Mold: Carefully transfer a weighed amount of the oxygen-generating mixture into the mold.
-
Pressing: Place the filled mold into the hydraulic press. Position safety shields around the press. Apply pressure gradually to compact the powder into a solid pellet or "candle." Pressures ranging from 5,000 to 24,000 psi have been reported for similar compositions to achieve high density.[3]
-
Ejection: Carefully release the pressure and eject the formed candle from the mold.
-
Handling: Handle the pressed candle with care to avoid breakage.
Activation and Oxygen Collection (Small Scale)
Objective: To safely initiate the decomposition of the oxygen candle and collect the evolved oxygen.
Materials:
-
Pressed oxygen candle
-
Heat-resistant container (e.g., ceramic crucible)
-
High-temperature heat source (e.g., Bunsen burner with a focused flame or an electric igniter)
-
Gas collection apparatus (e.g., gas burette, inverted graduated cylinder in a water bath)
-
Tubing to direct gas flow
-
Safety screen/blast shield
Procedure:
-
Setup: Place the oxygen candle in a stable, heat-resistant container within a fume hood. Arrange a safety screen or blast shield between the apparatus and the operator.
-
Gas Collection: Set up the gas collection apparatus. Connect the heat-resistant container to the collection apparatus using appropriate tubing. Ensure the system is sealed to prevent gas leakage.
-
Initiation: Carefully apply a high-temperature heat source to one end of the oxygen candle to initiate the decomposition. An electric match or a starting cone with a higher fuel content can also be used for more controlled ignition.[5]
-
Observation: Once initiated, the reaction should be self-sustaining. Observe the reaction from a safe distance behind the safety shield. Note the rate of oxygen evolution by monitoring the displacement of water in the gas collection apparatus.
-
Termination: The reaction will proceed until the chemical core is exhausted.
-
Cooling: Allow the apparatus to cool completely before disassembling.
-
Disposal: Dispose of the solid residue (primarily lithium chloride) according to institutional safety guidelines.
Mandatory Visualizations
Chemical Decomposition Pathway
Caption: Chemical pathway for oxygen generation from this compound.
Experimental Workflow
Caption: General experimental workflow for oxygen generation.
Safety and Handling
This compound and the components of oxygen-generating systems present significant hazards. Strict adherence to safety protocols is mandatory.
-
Oxidizing Agent: this compound is a strong oxidizer and can cause fire or explosion, especially when in contact with combustible materials.[6]
-
Heat and Pressure: The decomposition reaction is highly exothermic, and the generator canister can reach temperatures exceeding 250°C.[7] The reaction also produces gas under pressure.
-
Toxicity: While the primary products are non-toxic, side reactions can produce small amounts of toxic chlorine gas.[3] Formulations often include a scavenger, such as barium peroxide, to mitigate this.[3]
-
Handling Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.
-
Handle this compound and prepared mixtures in a well-ventilated fume hood.
-
Avoid creating dust.
-
Keep all chemicals away from heat, sparks, open flames, and combustible materials.[6]
-
Store in a cool, dry, and well-ventilated area.
-
-
Disposal: Unspent oxygen-generating mixtures are considered hazardous materials.[8] Spent candles, once fully cooled, consist mainly of lithium chloride and can be disposed of according to local regulations for non-hazardous chemical waste.
Conclusion
This compound is a potent oxygen source for chemical oxygen-generating systems, offering high oxygen density and stability. The preparation and activation of these systems require careful control of formulation, pressing conditions, and initiation. The protocols and data provided herein offer a foundation for researchers to explore the applications of this compound in this field, with a critical emphasis on safety and procedural diligence.
References
- 1. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 2. Chemical oxygen generator - Wikipedia [en.wikipedia.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. US3174936A - Lithium perchlorate oxygen candle - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. msanet.com [msanet.com]
- 7. skybrary.aero [skybrary.aero]
- 8. csb.gov [csb.gov]
Application Notes and Protocols for the Use of Lithium-Based Compounds in Pyrotechnic Color Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of vibrant and consistent colors is a primary objective in the field of pyrotechnics. Historically, strontium and its salts have been the cornerstone for producing red flames. However, driven by environmental and safety considerations, research into alternative colorants has gained significant momentum. Lithium compounds have long been recognized for their potential to produce a brilliant red color, stemming from the atomic emission of lithium in a flame.
These application notes provide a comprehensive overview of the use of lithium-based compounds, with a specific focus on the challenges and solutions associated with achieving a high-purity red color. While lithium chlorate (LiClO₃) is a potent oxidizer, its application in pyrotechnics is severely limited due to its hygroscopic nature and, more critically, the detrimental effect of the chlorine content on the desired color output. This document will elucidate the underlying chemical principles and provide protocols for more effective, modern, chlorine-free lithium-based formulations.
The Challenge with Chlorates and Perchlorates in Lithium-Based Formulations
The primary emitter of red light in a lithium-containing flame is atomic lithium (Li).[1] However, in the presence of chlorine, which is supplied by chlorate or perchlorate oxidizers, the atomic lithium readily reacts to form lithium chloride (LiCl).[1] Lithium chloride does not emit light in the visible spectrum, thus suppressing the red color and resulting in a pale pink or washed-out flame.[1] This chemical interaction is the principal reason why traditional formulations pairing lithium salts with chlorate or perchlorate oxidizers are generally unsuccessful in producing a deep red color.[1]
Furthermore, this compound is extremely soluble in water and highly hygroscopic, properties that are undesirable for pyrotechnic compositions which require stability under various storage conditions.[2]
Data Presentation: Performance of Lithium-Based Pyrotechnic Formulations
The following tables summarize key performance indicators for a representative modern lithium-based pyrotechnic formulation compared to a traditional strontium-based composition.
Table 1: Composition of Pyrotechnic Formulations
| Component | Function | Representative Chlorine-Free Lithium Formulation (wt%) | Traditional Strontium Formulation (wt%) |
| Lithium 5-aminotetrazolate | Oxidizer & Colorant | 20 | - |
| Strontium Nitrate | Oxidizer & Colorant | - | 50 |
| Magnesium | Fuel | 21 | 15 |
| Hexamine | Fuel & Gas Generator | 19 | - |
| Nitrocellulose | Binder & Fuel | 9 | - |
| Epon/Versamid | Binder | 7 | - |
| Polyvinyl Chloride (PVC) | Chlorine Donor | - | 15 |
| Dextrin | Binder | - | 5 |
Note: The "Representative Chlorine-Free Lithium Formulation" is a composite formulation based on data from U.S. Army research into environmentally friendly pyrotechnics.[3][4]
Table 2: Performance Characteristics
| Parameter | Representative Chlorine-Free Lithium Formulation | Traditional Strontium Formulation |
| Dominant Wavelength (nm) | ~610 - 620 | ~600 - 650 |
| Spectral Purity (%) | > 70 | Variable, typically 60-80 |
| Luminous Intensity (cd) | Moderate | High |
| Burn Rate (mm/s) | ~2 - 5 | ~3 - 7 |
| CIE 1931 Chromaticity (x, y) | ~(0.67, 0.32) | ~(0.65, 0.34) |
| Environmental Concerns | Low (Chlorine and Strontium free) | High (Perchlorates, Chlorine, Strontium) |
Experimental Protocols
The following protocols are intended for research and development purposes and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Safety Precautions for Handling Pyrotechnic Compositions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. When handling larger quantities or during potentially hazardous operations, a face shield and flame-retardant clothing are required.[2][5]
-
Work Area: Work in a well-ventilated area, preferably within a fume hood. The work surface should be clean, uncluttered, and made of a non-sparking material.[6]
-
Handling: Use non-sparking tools made of materials like wood, aluminum, or brass.[6] Avoid friction, impact, and electrostatic discharge.[6]
-
Storage: Store oxidizers and fuels separately in sealed, clearly labeled containers in a cool, dry location away from heat sources.[6]
-
Mixing: Do not grind or mix large quantities of dry pyrotechnic compositions. The "diaper method" (gently rolling the components on a large sheet of paper) is a safer alternative to aggressive mixing.[7]
-
Incompatible Materials: Never mix chlorates with sulfur or ammonium salts.[8] Be aware of potential reactions between nitrates and aluminum, especially in the presence of moisture.[9]
-
Disposal: Dispose of all waste materials according to institutional and regulatory guidelines for hazardous waste.
Protocol for the Preparation of a Chlorine-Free, High-Nitrogen Lithium-Based Red Pyrotechnic Composition
This protocol is based on the principles of modern, environmentally friendly red pyrotechnic formulations.
Materials:
-
Lithium 5-aminotetrazolate (Oxidizer and Colorant)
-
Magnesium powder, 325 mesh (Fuel)
-
Hexamine (Fuel and Gas Generator)
-
Nitrocellulose (Binder and Fuel)
-
Epon/Versamid epoxy resin system (Binder)
-
Acetone (Solvent)
Equipment:
-
Analytical balance
-
Non-sparking mixing tools (e.g., wooden spatula)
-
Antistatic weighing paper or dishes
-
Beaker
-
Drying oven with temperature control
-
Press for consolidating the composition (optional)
Procedure:
-
Drying of Components: Ensure all components, particularly the lithium salt and magnesium powder, are thoroughly dried before use to prevent clumping and ensure consistent mixing.
-
Weighing: Carefully weigh each component according to the desired formulation ratios (refer to Table 1 for a representative example) on separate pieces of antistatic weighing paper.
-
Preparation of Binder Solution: In a beaker, dissolve the nitrocellulose in a minimal amount of acetone to form a viscous lacquer.
-
Mixing: a. In a clean, dry, non-sparking container, gently combine the dry powders (lithium 5-aminotetrazolate, magnesium, and hexamine) using the diaper method. b. Slowly add the nitrocellulose lacquer to the dry powder mixture and continue to mix gently until a homogenous, dough-like consistency is achieved. c. Add the Epon/Versamid epoxy resin system according to the manufacturer's instructions and mix thoroughly.
-
Granulation and Drying: a. Pass the damp mixture through a non-metallic screen to form granules of a consistent size. b. Spread the granules on a paper-lined tray and dry in a temperature-controlled oven at a low temperature (e.g., 50-60 °C) until all the solvent has evaporated. The drying process must be monitored carefully to prevent autoignition.
-
Consolidation (Optional): The dried granular composition can be pressed into pellets or other desired shapes using a hydraulic press. Apply pressure slowly and incrementally.
-
Storage: Store the final composition in a sealed, non-metallic, and properly labeled container in a cool, dry, and secure location.
Visualizations
Logical Workflow for a Chlorine-Free Lithium-Based Red Pyrotechnic Formulation
Caption: Workflow for a modern red pyrotechnic formulation.
Signaling Pathway: Desired vs. Undesired Reactions in Lithium-Based Pyrotechnics
Caption: Reaction pathways for lithium in pyrotechnic flames.
References
- 1. jpyro.co.uk [jpyro.co.uk]
- 2. How to Enhance Lithium Nitrate Compatibility in Pyrotechnic Mixtures [eureka.patsnap.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]
- 5. Improved green-light-emitting pyrotechnic formulations based on tris(2,2,2-trinitroethyl)borate and boron carbide - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04616A [pubs.rsc.org]
- 6. ibb.ch [ibb.ch]
- 7. benchchem.com [benchchem.com]
- 8. fireworking.com [fireworking.com]
- 9. scribd.com [scribd.com]
Application Note: Analytical Techniques for Quantifying Lithium Chlorate in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction Lithium chlorate (LiClO₃) is an inorganic compound with high solubility in water that serves as a powerful oxidizing agent.[1] Its properties make it a compound of interest in various research fields, including the development of high-energy-density flow batteries and specialized oxygen-generating systems.[1][2] Accurate and reliable quantification of this compound in solution is critical for process monitoring, quality control, and fundamental research. This document provides detailed protocols and comparative data for two effective analytical techniques: Redox Back-Titration and Ion Chromatography.
Method 1: Redox Back-Titration
Principle This method is a classic wet chemistry technique that determines the concentration of chlorate ions by a back-titration. A known excess of a reducing agent, ferrous sulfate (FeSO₄), is added to the sample. The ferrous ions (Fe²⁺) react with and reduce the chlorate ions (ClO₃⁻). The remaining, unreacted ferrous ions are then titrated with a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent. The difference between the initial amount of ferrous sulfate and the amount that reacted with the permanganate allows for the calculation of the amount that reacted with the chlorate, and thus the original chlorate concentration.[3]
Experimental Protocol
1. Reagent Preparation:
-
Acidic Ferrous Sulfate Solution: Dissolve 7.0 grams of Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) in 80 mL of freshly boiled distilled water. Carefully add 5 mL of concentrated Sulfuric Acid (H₂SO₄) to the water mixture. Once cooled, dilute the solution to a final volume of 100 mL with distilled water.[3]
-
0.1 N Potassium Permanganate (KMnO₄) Solution: Dissolve 3.161 g of KMnO₄ in distilled water and make up to a 1-liter volume. Standardize this solution against a primary standard like sodium oxalate.[3]
-
10% Manganous Sulfate (MnSO₄) Solution: Dissolve 11.2 g of Manganous Sulfate Monohydrate (MnSO₄·H₂O) in distilled water and dilute to 100 mL.[3]
2. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the solid this compound sample and dissolve it in 10 mL of distilled water in a 250 mL Erlenmeyer flask.[3]
-
If analyzing a solution, accurately pipette a volume of the solution estimated to contain a similar amount of chlorate. For unknown concentrations, a preliminary titration with a larger sample size may be necessary to estimate the range.[3]
3. Titration Procedure:
-
To the dissolved sample in the 250 mL flask, add exactly 35.0 mL of the acidic Ferrous Sulfate solution.[3]
-
Gently boil the mixture for 10 minutes to ensure the complete reaction between the ferrous and chlorate ions.[3]
-
Cool the flask to room temperature.
-
Add 10 mL of the 10% Manganous Sulfate solution. This helps to prevent interference from chloride ions and sharpens the endpoint.[3]
-
Titrate the excess (unreacted) Ferrous Sulfate with the standardized 0.1 N Potassium Permanganate solution until a faint, persistent pink color is observed. This is the endpoint. Record the volume of KMnO₄ used (B).[3]
-
Blank Titration: Concurrently, run a blank by taking 35.0 mL of the acidic Ferrous Sulfate solution, adding 10 mL of distilled water (instead of the sample), and following steps 2-5. Record the volume of KMnO₄ used for the blank (A).[3]
4. Calculation: The percentage of this compound (LiClO₃) in the original solid sample can be calculated using a formula adapted for LiClO₃. The equivalent weight of LiClO₃ is its molar mass (90.39 g/mol ) divided by the number of electrons transferred (6), which is 15.065 g/eq.
Note: The formula provided in the source was for NaClO₃. It has been adapted here for LiClO₃.
% LiClO₃ = [(A - B) * N * 15.065] / (W * 10)
Where:
-
A: Volume (mL) of KMnO₄ solution used in the blank titration.[3]
-
B: Volume (mL) of KMnO₄ solution used in the sample titration.[3]
-
N: Normality of the KMnO₄ solution (approx. 0.1 N).
-
15.065: Milliequivalent weight of LiClO₃ ( g/meq ).
-
W: Weight of the sample in grams.[3]
Workflow for Redox Back-Titration
Caption: Workflow for quantifying this compound via redox back-titration.
Method 2: Ion Chromatography (IC)
Principle Ion Chromatography is a highly accurate and sensitive method for separating and quantifying ions.[4] A liquid sample is injected into a stream of a liquid eluent and passed through a separation column. The column contains a stationary phase with ion-exchange sites. Anions in the sample, such as chlorate (ClO₃⁻), are separated based on their affinity for these sites. After separation, the anions pass through a suppressor (to reduce background conductivity) and are measured by a conductivity detector. The concentration of chlorate is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.[5][6]
Experimental Protocol
1. Instrumentation and Columns:
-
Ion Chromatograph: An IC system equipped with a pump, injector, column compartment, suppressor, and a conductivity detector.[5]
-
Anion-Exchange Column: A column capable of separating chlorate from other common anions like chloride, nitrate, and sulfate.[5] A Thermo Scientific™ Dionex™ IonPac™ AS23 column or similar is suitable.[7]
2. Reagent Preparation:
-
Eluent: A carbonate/bicarbonate eluent is commonly used. For example, a mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). The exact concentration depends on the column manufacturer's recommendations.
-
This compound Stock Standard (1000 mg/L): Accurately weigh 1.000 g of dry, analytical grade this compound and dissolve it in 1000 mL of deionized water in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.2, 0.5, 1.0, 5.0, 10.0 mg/L) by performing serial dilutions of the stock standard with deionized water.[5]
3. Sample Preparation:
-
For solutions with high expected concentrations, perform a precise dilution with deionized water to bring the chlorate concentration within the optimal range of the instrument (typically 0.5 - 10 mg/L).[5] Record the dilution factor.
-
It is essential that the sample be free of suspended matter. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[5][7]
4. IC Analysis Procedure:
-
Set up the IC system according to the manufacturer's instructions, ensuring the system is equilibrated with the eluent and a stable baseline is achieved.
-
Generate a calibration curve by injecting the prepared calibration standards, starting with the lowest concentration.
-
Inject the prepared sample(s).
-
Identify the chlorate peak in the chromatogram based on its retention time, which should match that of the standards.
-
The instrument software will integrate the peak area and calculate the concentration based on the calibration curve.
-
The final concentration in the original sample is determined by multiplying the measured concentration by the dilution factor.
Workflow for Ion Chromatography
Caption: Workflow for quantifying this compound using ion chromatography.
Quantitative Data and Method Comparison
The choice of method depends on the required sensitivity, the sample matrix, and the available equipment.
Table 1: Quantitative Parameters for Analytical Methods
| Parameter | Redox Back-Titration | Ion Chromatography (IC) |
| Principle | Volumetric analysis based on redox reactions | Chromatographic separation with conductivity detection |
| Typical Range | ~1,000 - 100,000 mg/L (adjustable by sample size)[3][4] | 0.5 - 10 mg/L (optimal range)[5] |
| Detection Limit | High (not suitable for trace analysis) | ~0.2 mg/L[5] (can be as low as ~0.7 µg/L with IC-MS/MS)[8] |
| Primary Interferences | Other oxidizing/reducing agents, high chloride concentrations[3] | Co-eluting anions (if column resolution is poor)[5] |
| Sample Throughput | Low (manual, sequential analysis) | High (amenable to automation with an autosampler) |
| Equipment Cost | Low (standard laboratory glassware) | High (requires dedicated IC system) |
| Accuracy | Good for high concentrations | Excellent, considered the most accurate method[4] |
Table 2: Summary Comparison of Methods
| Feature | Redox Back-Titration | Ion Chromatography (IC) |
| Best For | High concentration samples, process control, when IC is unavailable | Low to moderate concentrations, complex mixtures, high accuracy needs |
| Advantages | Low cost, simple equipment, robust | High sensitivity and selectivity, can quantify multiple anions simultaneously, automation-friendly |
| Disadvantages | Labor-intensive, potential for interferences, not for trace levels | High initial equipment cost, requires skilled operator, samples must be clean |
Both redox back-titration and ion chromatography are viable methods for the quantification of this compound in solution. Titration is a cost-effective technique well-suited for analyzing solutions with high concentrations of chlorate where trace-level sensitivity is not required. For researchers in drug development and other scientific fields requiring high accuracy, low detection limits, and the ability to analyze complex matrices, ion chromatography is the superior method.[4] The selection of the most appropriate technique should be based on the specific concentration range of the samples, the required precision and accuracy, and the resources available in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Reagent | RUO [benchchem.com]
- 3. chlorates.exrockets.com [chlorates.exrockets.com]
- 4. powellsolutions.com [powellsolutions.com]
- 5. kemesta.fi [kemesta.fi]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Rapid analysis of perchlorate, chlorate and bromate ions in concentrated sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesized Lithium Chlorate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities in synthesized lithium chlorate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
The most prevalent impurities in this compound (LiClO₃) depend on the synthesis method, but typically include:
-
Lithium Chloride (LiCl): Unreacted starting material from common electrolytic synthesis routes.[1][2]
-
Lithium Hypochlorite (LiClO): An intermediate in the electrolytic process which can remain if the reaction conditions are not optimal.[1][3]
-
Lithium Perchlorate (LiClO₄): Formed by the further oxidation of chlorate, especially at high temperatures or high current densities.[4]
-
Heavy Metals: Trace metals such as iron, copper, lead, and nickel can be introduced from raw materials or equipment corrosion.[5][6]
-
Other Cations: Impurities like sodium, potassium, calcium, and magnesium are often present in the initial lithium salts used for synthesis.[6][7]
Q2: How do these impurities affect the final product's quality and performance?
Impurities can significantly impact the properties and applications of this compound:
-
Reduced Purity and Oxidizing Power: The presence of non-chlorate salts lowers the overall assay and oxidizing strength of the product.
-
Instability: Residual hypochlorite can lead to instability and unwanted side reactions.
-
Hygroscopicity: Chloride impurities can increase the tendency of the product to absorb moisture from the air.
-
Performance in Batteries: In high-energy battery applications, cationic impurities like sodium can cause overheating, while other metals can interfere with electrochemical performance.[6][8]
-
Safety Hazards: The presence of certain impurities can lower the decomposition temperature, posing a safety risk.
Q3: What are the primary sources of these impurities during synthesis?
The origin of impurities is closely tied to the synthesis process:
-
Incomplete Reaction: Unconverted lithium chloride is a major impurity when synthesis from chloride is not carried to completion.[9]
-
Side Reactions: The formation of perchlorate is a common side reaction, favored by conditions such as high temperature and low chloride concentration.[4][10] Hypochlorite is an intermediate that may persist if conditions do not favor its conversion to chlorate.[1]
-
Raw Materials: The purity of the initial lithium source (e.g., lithium hydroxide, lithium chloride) is critical. These materials can contain various cationic and metallic impurities.[6][7][11]
-
Electrode Corrosion: In electrolytic synthesis, the anode material (e.g., graphite) can degrade and introduce particulate impurities into the solution.[4]
-
Environmental Contamination: Contaminants from glassware, reactors, and the surrounding environment can be introduced during the process.
Troubleshooting Guide
Q4: My final this compound product has a yellowish tint. What is the likely cause and how can I fix it?
A yellow discoloration is often indicative of the presence of iron (III) impurities. This can be introduced from impure starting materials or corrosion of stainless steel equipment. To resolve this, ensure high-purity, iron-free reagents are used. If corrosion is suspected, consider using corrosion-resistant equipment like glass-lined or titanium reactors. Purification by recrystallization can also help remove colored impurities.
Q5: I am observing poor crystal formation or obtaining a slushy, wet product. What are the potential reasons?
This issue is commonly linked to:
-
High Levels of Impurities: Especially unreacted lithium chloride, which is highly soluble and can interfere with the crystallization of this compound, leading to a slushy consistency.
-
Inadequate Drying: this compound is hygroscopic, and insufficient drying will leave residual solvent or absorbed atmospheric moisture.
-
Improper Crystallization Conditions: Rapid cooling can lead to the formation of small, poorly defined crystals that trap solvent. A slower, controlled cooling process is recommended for growing larger, purer crystals.
Q6: My product shows unexpected reactivity or instability. What impurities should I investigate?
Unexpected reactivity is a serious safety concern. The primary impurity to investigate is lithium hypochlorite . Hypochlorites are less stable than chlorates and can decompose, potentially initiating the decomposition of the chlorate product.[1] Analytical methods should be employed to test for the presence of residual hypochlorite.
Q7: How can I minimize the formation of lithium perchlorate as a byproduct?
The formation of lithium perchlorate (LiClO₄) is favored when the concentration of chloride ions in the electrolyte becomes low.[4] To minimize its formation:
-
Maintain Chloride Concentration: Ensure a sufficient concentration of lithium chloride is present throughout the electrolysis. This can be achieved by adding fresh chloride solution as the reaction progresses.[4]
-
Control Temperature: Avoid excessively high operating temperatures, as this promotes the oxidation of chlorate to perchlorate.
-
Monitor and Control pH: Maintaining the pH in a slightly acidic to neutral range (around 6.5-7) is optimal for chlorate formation while discouraging perchlorate formation.[3][12]
Analytical Protocols & Data
Q8: What is a standard method for quantifying chloride impurities in this compound?
A widely used and reliable method is Argentometric Titration . This method involves titrating a solution of the sample with a standardized silver nitrate solution. The silver ions react with chloride ions to form a white precipitate of silver chloride. The endpoint is detected using an indicator like potassium chromate.[9]
Q9: How can I detect and quantify lithium perchlorate in my sample?
Ion Chromatography (IC) is a highly effective method for separating and quantifying various anions, including chlorate and perchlorate.[13][14] This technique can resolve chlorate and perchlorate peaks, allowing for accurate quantification of perchlorate impurity even at low levels. Other methods like Raman spectroscopy can also be used for quantification.[15]
Data Presentation
Table 1: Common Impurities and Recommended Analytical Techniques
| Impurity | Chemical Formula | Recommended Analytical Technique(s) |
| Lithium Chloride | LiCl | Argentometric Titration, Ion Chromatography (IC) |
| Lithium Hypochlorite | LiClO | Iodometric Titration |
| Lithium Perchlorate | LiClO₄ | Ion Chromatography (IC), Raman Spectroscopy[15], LC-MS/MS |
| Heavy Metals (Fe, Cu, Pb, etc.) | - | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)[6][11], Atomic Absorption Spectroscopy (AAS)[16] |
| Cationic Impurities (Na, K, Ca, Mg) | - | ICP-OES, Flame Photometry |
Table 2: Example Specification Limits for High-Purity this compound
| Parameter | Specification Limit |
| Assay (LiClO₃) | ≥ 99.5% |
| Chloride (Cl⁻) | ≤ 0.1% |
| Perchlorate (ClO₄⁻) | ≤ 0.2% |
| Water (H₂O) | ≤ 0.5% |
| Iron (Fe) | ≤ 5 ppm |
| Heavy Metals (as Pb) | ≤ 10 ppm |
| Note: These are typical values and may vary based on the specific application. |
Experimental Methodologies
Argentometric Titration for Chloride Determination (Mohr's Method)
Objective: To quantify the amount of chloride impurity in a this compound sample.
Principle: Chloride ions react with silver ions to form insoluble silver chloride. A chromate indicator is used to signal the endpoint, where excess silver ions react with chromate to form a red-brown precipitate of silver chromate.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 g of the this compound sample and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add 1 mL of 5% potassium chromate indicator solution to the sample solution.
-
Titration: Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution from a burette. Swirl the flask continuously.
-
Endpoint Detection: The endpoint is reached when the first permanent appearance of a faint red-brown color is observed throughout the solution.
-
Calculation: Calculate the percentage of chloride using the volume of AgNO₃ solution used.
Ion Chromatography for Perchlorate and Other Anionic Impurities
Objective: To separate and quantify perchlorate, chloride, and other anionic impurities.
Principle: The sample solution is injected into an ion chromatograph. The different anions in the sample are separated based on their affinity for an ion-exchange stationary phase within the column. A conductivity detector measures the concentration of each anion as it elutes from the column.
Procedure:
-
Sample Preparation: Prepare a dilute aqueous solution of the this compound sample (e.g., 10-100 mg/L). Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
Instrument Setup: Set up the ion chromatograph with an appropriate anion-exchange column and eluent (e.g., a sodium carbonate/bicarbonate buffer).
-
Calibration: Prepare a series of calibration standards containing known concentrations of chloride, chlorate, and perchlorate. Run these standards to generate a calibration curve for each anion.
-
Sample Analysis: Inject the prepared sample solution into the ion chromatograph.
-
Data Analysis: Identify and quantify the perchlorate and chloride peaks in the resulting chromatogram by comparing them to the retention times and calibration curves of the standards.[13][14]
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Influence of synthesis parameters on impurity formation.
References
- 1. youtube.com [youtube.com]
- 2. Making Potassium Chlorate [metallab.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparing chlorates - PyroGuide [pyrodata.com]
- 5. Heavy metal contents of refined and unrefined table salts from Turkey, Egypt and Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kohan.com.tw [kohan.com.tw]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. kemesta.fi [kemesta.fi]
- 14. researchgate.net [researchgate.net]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Determination of Heavy Metal Levels in Edible Salt [ajmb.umsha.ac.ir]
Technical Support Center: Purification of Crude Lithium Chlorate by Recrystallization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude lithium chlorate (LiClO₃) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of purifying this compound by recrystallization? A1: The purification of this compound by recrystallization is based on the principle that the solubility of most solids, including LiClO₃, increases with higher temperatures.[1] Crude this compound is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of LiClO₃ decreases, causing it to crystallize out of the solution in a purer form.[1] Most impurities, which are present in smaller concentrations, remain dissolved in the solvent (mother liquor).[2]
Q2: Which solvent is recommended for the recrystallization of this compound? A2: Water is the most suitable solvent for recrystallizing this compound. This is due to LiClO₃'s exceptionally high solubility in water, which increases significantly with temperature, a key characteristic for an effective recrystallization process.[3][4]
Q3: What are the typical impurities found in crude this compound? A3: Common impurities depend on the synthesis or source of the crude material. If produced from brines, impurities can include various metal ions such as sodium, potassium, calcium, and magnesium.[5][6] If synthesized via the reaction of lithium hydroxide with chlorine, lithium chloride (LiCl) is a common byproduct.[4] Other potential trace impurities may include other alkali metal salts and metal oxides.[5][7]
Q4: What are the critical safety precautions for handling this compound? A4: this compound is a strong oxidizer and can form explosive mixtures with organic materials, combustible substances, or finely powdered metals.[4][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Handle the compound in a well-ventilated area or a chemical fume hood, and keep it away from heat, open flames, and incompatible materials like strong acids and reducing agents.[8][9]
Q5: How can I maximize the yield of purified this compound crystals? A5: To maximize yield, use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] Cooling the solution slowly, and then finally in an ice bath, will decrease the solubility further and promote maximum crystal precipitation.[1] However, be aware that using too little solvent can cause premature crystallization and trap impurities.[2] Avoid excessive washing of the final crystals, and always use ice-cold solvent for rinsing to minimize product loss.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure for the purification of crude this compound using water as the solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate while stirring continuously. Gradually add more hot deionized water until all the LiClO₃ has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes solid impurities that will not be removed by recrystallization.
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Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold deionized water to rinse away any remaining mother liquor containing impurities.
-
Drying: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry.[10] For final drying, transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a low temperature or in a desiccator over a suitable drying agent. This compound is hygroscopic, so thorough drying and proper storage are essential.[3]
Quantitative Data
The efficiency of recrystallization heavily depends on the solubility difference of the compound at different temperatures.
| Temperature (°C) | Solubility of LiClO₃ (g / 100 mL H₂O) |
| 0 | 241 |
| 25 | 459 |
| 60 | 777 |
| 100 | 2226 |
| (Data sourced from Wikipedia)[4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not supersaturated; too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[2] The cooling period was too short or the final temperature was not low enough. The crystals were washed with too much solvent or the solvent was not cold enough. | Concentrate the mother liquor by boiling off some solvent and cool it again to recover more crystals (the purity of this second crop may be lower). Ensure the solution is thoroughly cooled in an ice bath. Use only a minimal amount of ice-cold solvent for washing. |
| "Oiling Out" | The crude material is highly impure, causing a significant melting point depression. The boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then cool again slowly.[2] |
| Crystals Form Too Quickly | The solution was cooled too rapidly, or the initial solution was too concentrated. | This can trap impurities.[2] Re-heat the solution, add a small amount of extra solvent to slightly decrease saturation, and ensure the solution cools as slowly as possible (e.g., by insulating the flask).[2] |
| Low Purity of Final Product | Rapid crystallization trapped impurities from the mother liquor.[2] Incomplete removal of the mother liquor after filtration. | Perform a second recrystallization on the purified crystals. Ensure the crystals are washed with a small amount of ice-cold solvent during vacuum filtration. |
Visual Workflow and Logic Diagrams
Caption: General Workflow for this compound Recrystallization.
Caption: Troubleshooting Decision Tree for Recrystallization Issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chlorates.exrockets.com [chlorates.exrockets.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. Removal of minor and trace impurities from lithium leach liquors [inis.iaea.org]
- 7. Analysis of Trace Impurities in Lithium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.it [fishersci.it]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Lithium Chlorate Crystallization and Hydrate Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium chlorate crystallization and hydrate formation.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound.
Question: My this compound solution is not crystallizing upon cooling. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in order of recommendation:
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the solution. A "seed crystal" provides a template for new crystals to grow on.
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Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.
-
Lower Temperature: If using a cooling bath, try lowering the temperature further. Be mindful of the potential for forming different hydrates at different temperatures.
Question: My crystallization has resulted in an oily or syrupy liquid instead of solid crystals. How can I fix this "oiling out"?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or a large temperature difference between the solution and the cooling medium. To address this:
-
Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely. Then, allow the solution to cool much more slowly. A slower cooling rate reduces the level of supersaturation and allows more time for orderly crystal lattice formation.
-
Increase solvent volume: Add a small amount of additional solvent to the heated solution to decrease the concentration slightly. This can help to prevent the solution from becoming supersaturated at a temperature above the melting point of the desired crystalline form.
-
Use a seed crystal: After re-dissolving and beginning the slow cooling process, introduce a seed crystal at a temperature slightly below the saturation point.
Question: How can I control the formation of different this compound hydrates?
Answer:
This compound is known to form several hydrates, including a trihydrate (LiClO₃·3H₂O), a monohydrate (LiClO₃·H₂O), and a quarter hydrate (LiClO₃·¼H₂O). The formation of a specific hydrate is primarily dependent on the crystallization temperature.
-
For this compound Trihydrate (LiClO₃·3H₂O): This hydrate is typically formed at lower temperatures.
-
For this compound Monohydrate (LiClO₃·H₂O): This hydrate is stable at intermediate temperatures.
-
For this compound Quarter Hydrate (LiClO₃·¼H₂O): This form is generally obtained at higher temperatures.
To control the hydrate form, carefully regulate the temperature of your crystallization process based on the known stability ranges of the different hydrates. Using a temperature-controlled bath is highly recommended for this purpose.
Question: The resulting this compound crystals are very small or needle-like. How can I obtain larger, more well-defined crystals?
Answer:
Crystal size and morphology (habit) are influenced by the rate of cooling and the presence of impurities.
-
Slower Cooling: A slower cooling rate generally leads to the formation of fewer, larger crystals. Rapid cooling promotes rapid nucleation, resulting in a large number of small crystals.
-
Stirring: The rate of agitation can influence crystal size. Slower stirring may promote the growth of larger crystals, while vigorous stirring can lead to smaller crystals due to secondary nucleation.
-
Purity: The presence of impurities can inhibit crystal growth and affect the crystal habit. Ensure your starting materials are of high purity and that your glassware is clean. Recrystallization is a common method for purifying the product and can often result in better crystal formation in subsequent crystallizations.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
A1: this compound is highly soluble in water, and its solubility increases significantly with temperature. The table below summarizes the solubility data.
| Temperature (°C) | Solubility ( g/100 mL of H₂O) |
| 0 | 241 |
| 10 | 283 |
| 20 | 372 |
| 30 | 488 |
| 40 | 604 |
| 60 | 777 |
| 100 | 2226 |
Q2: What are the known hydrates of this compound and their stability ranges?
A2: this compound forms several stable hydrates:
-
This compound trihydrate (LiClO₃·3H₂O): Melts at 8.4°C.
-
This compound monohydrate (LiClO₃·H₂O): Stable in contact with solution from -0.1°C to 20.5°C.
-
This compound quarter hydrate (LiClO₃·¼H₂O): Stable in contact with solution from 20.5°C to 42.0°C.[1]
Metastable forms can also exist, and the transitions between hydrates can be complex.[2]
Q3: How do impurities affect the crystallization of this compound?
A3: Impurities can have several effects on crystallization:
-
Inhibition of Crystal Growth: Impurities can adsorb onto the surface of growing crystals, blocking further growth and leading to smaller or irregularly shaped crystals.
-
Changes in Crystal Habit: Certain impurities can selectively adsorb to specific crystal faces, altering the relative growth rates of different faces and changing the overall crystal shape.
-
Induction of "Oiling Out": High levels of impurities can depress the melting point of the solid, making it more prone to oiling out.
-
Incorporation into the Crystal Lattice: Some impurities may be incorporated into the crystal lattice, reducing the purity of the final product. Common impurities in lithium salts can include other alkali metal ions (like sodium and potassium) and anions from starting materials.[3]
Q4: What is a safe method for drying hydrated this compound crystals?
A4: this compound and its hydrates are thermally sensitive and can decompose, potentially explosively, if heated improperly. Therefore, aggressive heating should be avoided.
-
Vacuum Desiccation: A recommended method is to dry the crystals under vacuum at a low temperature (e.g., room temperature to 40°C) in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅). This method gently removes water without significant thermal stress on the compound.
-
Low-Temperature Vacuum Oven: If a vacuum oven is used, maintain a low temperature and monitor the process carefully. It has been noted that decomposition of concentrated this compound solutions can begin at temperatures as low as 85°C.[1]
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a strong oxidizing agent.
-
Fire and Explosion Hazard: It can form explosive mixtures with organic materials, reducing agents, and finely powdered metals. Avoid contact with these materials.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
Experimental Protocols
General Protocol for Cooling Crystallization of this compound
This protocol provides a general method for obtaining this compound crystals from an aqueous solution. The specific temperatures and concentrations may need to be adjusted depending on the desired hydrate form.
-
Dissolution:
-
In a clean beaker or flask, add a known mass of this compound to a measured volume of deionized water.
-
Gently heat the mixture on a hot plate with stirring until all the this compound has dissolved. Avoid boiling for extended periods to prevent excessive solvent loss. Add a small amount of additional water if necessary to ensure complete dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it with a watch glass to prevent contamination.
-
Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask with glass wool or place it in a dewar.
-
Once the solution has reached room temperature, you can place it in an ice bath or a temperature-controlled cooling bath to further induce crystallization and maximize the yield, depending on the target hydrate.
-
-
Isolation of Crystals:
-
Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor. It is important to use a minimal amount of cold solvent to avoid dissolving a significant amount of the product.
-
-
Drying:
-
Carefully transfer the crystals to a clean, dry watch glass.
-
Dry the crystals in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅) until a constant weight is achieved.
-
Visualizations
References
Technical Support Center: Optimizing Lithium Chlorate Yield in Double Decomposition Reactions
Welcome to the technical support center for the synthesis of lithium chlorate via double decomposition reactions. This resource is designed for researchers, scientists, and professionals in drug development to assist in optimizing experimental outcomes. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound through double decomposition, providing potential causes and actionable solutions.
| Question/Issue | Potential Causes | Troubleshooting Steps |
| Why is my this compound yield lower than expected? | 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Co-precipitation: this compound may be precipitating with the byproduct salt. 3. Suboptimal Temperature Control: Incorrect temperatures during reaction or crystallization can lead to losses. 4. Losses During Workup: Product may be lost during filtration or washing steps.[1][2] | 1. Increase Reaction Time/Temperature: Ensure the reaction mixture is stirred for a sufficient duration at an appropriate temperature to favor product formation. 2. Optimize Solvent Volume: Use a minimal amount of solvent to dissolve the reactants to drive the precipitation of the less soluble byproduct. 3. Consult Phase Diagrams: Use solubility data to determine the optimal temperature for maximizing byproduct precipitation while keeping this compound in solution.[3] 4. Careful Washing: Wash the precipitated byproduct with a minimal amount of cold, saturated this compound solution to recover any occluded product. |
| How can I remove sodium chloride contamination from my final product? | Insufficient Separation: The primary cause is the similar solubility of sodium chloride and this compound under certain conditions, leading to co-crystallization. | Fractional Crystallization: Take advantage of the different temperature dependencies of solubility for this compound and sodium chloride. Dissolve the mixture in a minimal amount of hot water and cool it slowly. This compound is significantly more soluble in hot water than sodium chloride. As the solution cools, sodium chloride will precipitate first, allowing for its removal by filtration. Subsequent cooling will then crystallize the purer this compound. Multiple recrystallization steps may be necessary to achieve high purity.[3] |
| My final product is wet or difficult to dry. What should I do? | Hygroscopic Nature of this compound: this compound is highly hygroscopic and readily absorbs moisture from the atmosphere. | Drying Under Vacuum: Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60°C). Use of Desiccants: Store the dried product in a desiccator over a strong drying agent like phosphorus pentoxide. Inert Atmosphere: Handle the product under an inert, dry atmosphere (e.g., in a glovebox) to prevent moisture absorption. |
| The reaction seems to have stalled or is proceeding very slowly. | 1. Low Reactant Concentration: Dilute solutions can lead to slow reaction rates. 2. Poor Mixing: Inadequate stirring can result in localized concentration gradients and hinder the reaction. | 1. Increase Concentration: Use more concentrated solutions of the reactants to increase the frequency of ionic collisions. 2. Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What is the most common double decomposition reaction for producing this compound?
The most common and economically viable double decomposition reaction for this compound production is the metathesis reaction between sodium chlorate (NaClO₃) and lithium chloride (LiCl).[3] This is driven by the lower solubility of the sodium chloride (NaCl) byproduct in the reaction medium, which can be precipitated and removed.
Q2: What is the key principle behind separating this compound from the byproduct salt?
The separation relies on the significant differences in the solubilities of the reactants and products at various temperatures. For the reaction between sodium chlorate and lithium chloride, sodium chloride is much less soluble than this compound in water, especially at elevated temperatures. By carefully controlling the temperature and concentration, sodium chloride can be selectively precipitated, leaving the this compound in the solution.[3]
Q3: Can I use other lithium salts for the double decomposition reaction?
Yes, other lithium salts like lithium sulfate (Li₂SO₄) can be reacted with salts like barium chlorate (Ba(ClO₃)₂) or calcium chlorate (Ca(ClO₃)₂). In these cases, the insoluble barium sulfate (BaSO₄) or calcium sulfate (CaSO₄) would precipitate, leaving this compound in the solution. However, the use of sodium chlorate and lithium chloride is often preferred due to the lower cost and availability of the starting materials.
Q4: Are there any significant side reactions to be aware of?
In a well-controlled double decomposition reaction, side reactions are minimal. However, if impurities are present in the starting materials, or if the reaction conditions (e.g., pH, temperature) are not controlled, unwanted byproducts could form. For instance, the presence of hypochlorites in the chlorate starting material could lead to the formation of other chlorine oxyanions.
Experimental Data
The following table summarizes the solubility of the key compounds involved in the double decomposition reaction between sodium chlorate and lithium chloride in water at various temperatures. This data is crucial for optimizing the crystallization and separation process.[3]
| Temperature (°C) | Solubility of LiClO₃ ( g/100 g H₂O) | Solubility of NaCl ( g/100 g H₂O) | Solubility of NaClO₃ ( g/100 g H₂O) | Solubility of LiCl ( g/100 g H₂O) |
| 0 | 313.5 | 35.7 | 79 | 67 |
| 20 | 359.2 | 36.0 | 97.5 | 83.2 |
| 40 | 406.8 | 36.6 | 124 | 98.4 |
| 60 | 458.1 | 37.3 | 153 | 112 |
| 80 | 512.3 | 38.1 | 184 | 121 |
| 100 | 570.0 | 39.8 | 222 | 128 |
Experimental Protocol: Synthesis of this compound via Double Decomposition
This protocol outlines a general procedure for the synthesis of this compound from sodium chlorate and lithium chloride.
Materials:
-
Sodium Chlorate (NaClO₃)
-
Lithium Chloride (LiCl)
-
Deionized Water
Procedure:
-
Reactant Preparation: Prepare saturated solutions of sodium chlorate and lithium chloride in deionized water at an elevated temperature (e.g., 80°C), based on the solubility data in the table above.
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Reaction: While maintaining the temperature at 80°C and stirring vigorously, slowly add the lithium chloride solution to the sodium chlorate solution. A precipitate of sodium chloride should begin to form.
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Precipitation of Byproduct: Continue stirring at 80°C for 1-2 hours to ensure the reaction goes to completion and to allow the sodium chloride crystals to grow, facilitating easier filtration.
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Hot Filtration: While the solution is still hot, filter the mixture to remove the precipitated sodium chloride. A heated filtration apparatus is recommended to prevent premature crystallization of this compound.
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Washing: Wash the collected sodium chloride precipitate with a small amount of hot, saturated this compound solution to recover any entrained product.
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Crystallization of this compound: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of this compound.
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Isolation of Product: Collect the this compound crystals by filtration.
-
Drying: Dry the this compound crystals in a vacuum oven at 50-60°C to remove any residual water. Store the final product in a desiccator.
Visualizations
Caption: Workflow for optimizing this compound yield in a double decomposition reaction.
References
Navigating the Challenges of a Hygroscopic Compound: A Technical Guide to Lithium Chlorate
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of lithium chlorate in experimental settings. This compound's propensity to absorb atmospheric moisture can introduce significant variability and error into experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to mitigate these challenges, ensuring the accuracy and reproducibility of your research.
Troubleshooting Guide: Common Issues with this compound
This guide addresses specific problems that may arise during the handling and use of this compound due to its hygroscopic properties.
| Issue | Potential Cause | Recommended Solution |
| Clumping or Caking of Solid this compound | Exposure to ambient air with moderate to high humidity. | Immediately transfer the compound to a desiccator with a fresh desiccant. For future prevention, always store this compound in a tightly sealed container inside a desiccator or a glove box with a controlled inert atmosphere.[1] |
| Inaccurate Mass Measurements | Rapid moisture absorption by the solid during weighing on an analytical balance. | Weigh the this compound in a controlled environment, such as a glove box with low humidity. If a glove box is unavailable, weigh the compound quickly and use a weighing bottle with a stopper. Tare the bottle with the stopper, add the compound inside the bottle, and quickly close it before recording the final mass.[2] |
| Inconsistent Reaction Rates or Yields | The presence of unknown amounts of water in the this compound, which can act as a reactant, solvent, or catalyst. | Dry the this compound before use by heating it gently in a vacuum oven.[1] The specific temperature and duration will depend on the required level of dryness. Always handle the dried salt in an inert atmosphere to prevent rehydration. |
| Formation of a Liquid or Slurry | Exposure to relative humidity above the deliquescence point of this compound. | The compound has absorbed a significant amount of moisture and has started to dissolve. The material should be properly dried under vacuum at an elevated temperature to remove the absorbed water before it can be used in a moisture-sensitive experiment. |
| Difficulty in Achieving Anhydrous Conditions | Incomplete drying of the this compound or the experimental apparatus. | Ensure all glassware is thoroughly oven-dried before use. When drying the this compound, use a high-vacuum line and consider heating to ensure the removal of bound water. The use of Schlenk techniques can help maintain anhydrous conditions throughout the experiment. |
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What is the best way to store anhydrous this compound?
-
A: Anhydrous this compound should be stored in a tightly sealed, airtight container.[1] For optimal protection against moisture, this container should be placed inside a desiccator containing a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel) or within a glove box under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Q2: I don’t have a glove box. How can I handle this compound for a moisture-sensitive reaction?
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A: While a glove box is ideal, you can minimize moisture exposure by working quickly and using appropriate techniques.[1] Have all your equipment ready and dried beforehand. Open the this compound container for the shortest possible time in a fume hood with good airflow to minimize ambient humidity exposure. Using a weighing bottle with a tight-fitting stopper is crucial for accurate measurements. For highly sensitive reactions, consider using a glove bag as a more affordable alternative to a glove box.
-
-
Q3: My this compound has formed clumps. Is it still usable?
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A: Clumping indicates moisture absorption.[1] While you can break up the clumps with a spatula, the material is no longer anhydrous and its exact mass will be inaccurate due to the added water.[1] For non-moisture-sensitive applications, it might be usable after thorough grinding to ensure homogeneity. However, for experiments requiring anhydrous conditions, the material must be dried before use.[1]
-
Experimental Challenges
-
Q4: How does moisture contamination affect experimental results?
-
A: Moisture contamination can have several detrimental effects. It leads to inaccurate weighing, which affects stoichiometry and concentration calculations.[3] Water can also participate in side reactions, alter reaction kinetics, or even change the physical properties of the reaction mixture. In electrochemical applications, such as in lithium-ion batteries, moisture can lead to the degradation of electrolytes and reduced performance.[4]
-
-
Q5: What is deliquescence and why is it important for this compound?
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A: Deliquescence is the process where a hygroscopic substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution. The relative humidity at which this occurs is called the deliquescence relative humidity (DRH). Knowing the DRH is critical for determining the maximum allowable humidity for storage and handling of this compound to prevent it from turning into a liquid.
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Quantitative Data: Hygroscopicity of Lithium Salts
| Temperature (°C) | Deliquescence Relative Humidity (DRH) of Lithium Chloride (%) |
| 0 | 14.8 |
| 10 | 13.2 |
| 20 | 12.4 |
| 30 | 11.8 |
| 40 | 11.3 |
This data is for Lithium Chloride (LiCl) and is provided as an analogue due to the lack of specific data for this compound in the search results.
Experimental Protocols
Protocol 1: Drying of Hygroscopic this compound
Objective: To prepare anhydrous this compound from a sample that has been exposed to moisture.
Materials:
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Hygroscopic this compound
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Schlenk flask or a round-bottom flask with a sidearm
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High-vacuum pump
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Heating mantle or oil bath
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Thermometer
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Inert gas source (Argon or Nitrogen)
Methodology:
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Place the hygroscopic this compound in a Schlenk flask.
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Attach the flask to a high-vacuum line.
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Slowly open the vacuum to evacuate the flask. Be cautious of any fine powder being drawn into the vacuum line.
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Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle or oil bath.
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Increase the temperature gradually to a point below the melting point of this compound (127.6–129 °C). A temperature of 100-110°C is often sufficient for removing water.
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Continue heating under high vacuum for several hours, or until no more water is observed condensing in the cold trap of the vacuum line.
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Turn off the heat and allow the flask to cool to room temperature under vacuum.
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Once cooled, backfill the flask with an inert gas (argon or nitrogen).
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The dried this compound should be transferred and stored in a glove box or a tightly sealed container inside a desiccator.
Protocol 2: Weighing and Dispensing Anhydrous this compound
Objective: To accurately weigh and dispense anhydrous this compound for a moisture-sensitive experiment.
Materials:
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Anhydrous this compound (previously dried and stored under inert conditions)
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Analytical balance (preferably inside a glove box)
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Spatula
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Weighing paper or weighing boat
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Airtight reaction vessel or a flask with a septum
Methodology:
A. Inside a Glove Box (Ideal Method):
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Ensure the glove box has a low-humidity atmosphere (<1% RH).
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Bring the container of anhydrous this compound, balance, spatula, weighing paper, and reaction vessel into the glove box.
-
Allow all items to equilibrate to the glove box atmosphere.
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Tare the weighing paper on the balance.
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Quickly transfer the desired amount of this compound to the weighing paper and record the mass.
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Transfer the weighed solid to the reaction vessel.
B. On the Benchtop (Alternative Method):
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Dry all glassware (including the weighing bottle and reaction vessel) in an oven and cool in a desiccator.
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Place the analytical balance in an area with minimal drafts.
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Tare a clean, dry weighing bottle with its stopper.
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Remove the this compound container from the desiccator and quickly transfer an approximate amount of the solid into the weighing bottle.
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Immediately close both the stock container and the weighing bottle.
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Record the mass of the weighing bottle with the this compound and stopper.
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Quickly transfer the solid from the weighing bottle to the reaction vessel.
-
Immediately re-stopper the weighing bottle and weigh it again.
-
The difference between the two weights of the weighing bottle gives the exact mass of the this compound transferred.
Visualizing Workflows
To aid in decision-making and process flow, the following diagrams illustrate key workflows for managing the hygroscopic nature of this compound.
Caption: Workflow for storing and handling this compound.
Caption: Troubleshooting common issues with this compound.
References
preventing side reactions during the synthesis of lithium chlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of lithium chlorate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the reaction of lithium hydroxide with chlorine gas.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Suboptimal Temperature: The temperature may be too low for the efficient disproportionation of the lithium hypochlorite intermediate to this compound.[1] - Incorrect pH: The pH of the reaction mixture may be too high, stabilizing the lithium hypochlorite and preventing its conversion to this compound.[2][3] - Inadequate Chlorine Gas Dispersion: Poor dispersion of chlorine gas can lead to localized reactions and incomplete conversion. | - Optimize Temperature: Maintain the reaction temperature in the range of 60-80°C to promote the disproportionation of hypochlorite to chlorate. Avoid excessively high temperatures to prevent the formation of lithium perchlorate. - Control pH: Adjust and maintain the pH of the reaction mixture between 6.0 and 7.0. A slightly acidic to neutral pH favors the formation of chlorate.[4] - Improve Gas Dispersion: Use a fritted gas dispersion tube and ensure vigorous stirring to maximize the contact between chlorine gas and the lithium hydroxide solution. |
| High Levels of Lithium Hypochlorite Impurity | - Low Reaction Temperature: Insufficient heat prevents the rapid conversion of hypochlorite to chlorate. - High pH: A pH above 8 will significantly slow down the disproportionation of hypochlorite.[5] | - Increase Temperature: Gradually increase the reaction temperature to the optimal range of 60-80°C. - Adjust pH: Carefully add a dilute acid (e.g., HCl) to lower the pH to the optimal 6.0-7.0 range. Monitor the pH closely to avoid making the solution too acidic, which can lead to the release of chlorine gas. |
| Presence of Lithium Perchlorate Impurity | - Excessively High Reaction Temperature: Temperatures above 100°C can promote the oxidation of chlorate to perchlorate. - High pH (>13): Very high pH levels can also facilitate the formation of perchlorate.[2] | - Strict Temperature Control: Maintain the reaction temperature below 100°C. - Maintain Optimal pH: Ensure the pH does not exceed the recommended range of 6.0-7.0. |
| Significant Amount of Unreacted Lithium Hydroxide | - Insufficient Chlorine Gas: The stoichiometric amount of chlorine gas has not been added to react with all the lithium hydroxide. - Premature Termination of Reaction: The reaction was stopped before all the lithium hydroxide could react. | - Ensure Stoichiometric Chlorine Addition: Monitor the flow rate and duration of chlorine gas addition to match the amount of lithium hydroxide used. - Monitor Reaction Completion: Test the pH of the solution. A significant drop in pH indicates the consumption of lithium hydroxide. The reaction is complete when the pH stabilizes in the desired range. |
| Precipitation of Unwanted Salts | - Use of Impure Reactants: Impurities in the lithium hydroxide or chlorine gas can lead to the formation of insoluble byproducts. | - Use High-Purity Reagents: Utilize high-purity lithium hydroxide and chlorine gas to minimize the introduction of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of this compound from lithium hydroxide and chlorine?
A1: The primary side reactions include the formation of lithium chloride (LiCl) and lithium hypochlorite (LiOCl). Lithium hypochlorite is an intermediate that subsequently disproportionates to form the desired this compound (LiClO₃) and more lithium chloride. Under certain conditions, further oxidation can lead to the formation of lithium perchlorate (LiClO₄) as an undesirable impurity.[6][7]
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature plays a crucial role. The initial reaction of chlorine with lithium hydroxide is exothermic. The subsequent conversion of the hypochlorite intermediate to chlorate is favored at elevated temperatures, typically between 60-80°C. However, excessively high temperatures can promote the formation of the undesirable byproduct, lithium perchlorate.[1]
Q3: What is the optimal pH for maximizing the yield of this compound?
A3: A slightly acidic to neutral pH, in the range of 6.0 to 7.0, is generally considered optimal for the disproportionation of hypochlorite to chlorate.[4] If the pH is too high (alkaline), the hypochlorite ion is stabilized, hindering the formation of chlorate.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by tracking the pH of the solution. As the lithium hydroxide is consumed, the pH will decrease. The reaction is nearing completion when the pH approaches the target range of 6.0-7.0. Additionally, analytical techniques such as ion chromatography can be used to determine the concentration of chlorate, hypochlorite, and chloride ions in the reaction mixture.
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification of this compound can be challenging due to its high solubility and the similar solubility of the main byproduct, lithium chloride. Fractional crystallization can be employed, taking advantage of slight differences in solubility at various temperatures. For high-purity applications, techniques like ion-exchange chromatography may be necessary to remove residual chloride and other ionic impurities.
Experimental Protocol: Synthesis of this compound from Lithium Hydroxide and Chlorine
This protocol outlines a laboratory-scale procedure for the synthesis of this compound.
Materials:
-
Lithium hydroxide monohydrate (LiOH·H₂O), high purity
-
Chlorine gas (Cl₂)
-
Distilled or deionized water
-
Dilute hydrochloric acid (HCl) for pH adjustment
-
Reaction vessel equipped with a gas inlet tube, stirrer, thermometer, and a reflux condenser connected to a gas scrubber.
Procedure:
-
Preparation of Lithium Hydroxide Solution: Prepare a concentrated solution of lithium hydroxide by dissolving a known quantity of LiOH·H₂O in distilled water in the reaction vessel.
-
Heating the Solution: Gently heat the lithium hydroxide solution to approximately 60°C with continuous stirring.[8]
-
Introduction of Chlorine Gas: Bubble chlorine gas through the hot lithium hydroxide solution at a controlled rate. The reaction is exothermic, so monitor the temperature closely and adjust the heating or chlorine flow rate to maintain the temperature between 60-80°C.
-
pH Monitoring and Adjustment: Periodically measure the pH of the reaction mixture. As the reaction proceeds, the pH will decrease. If the pH drops too slowly, it may indicate a slow reaction rate. The goal is to reach a final pH between 6.0 and 7.0.[4]
-
Reaction Completion: Continue bubbling chlorine gas until the pH of the solution stabilizes within the target range, indicating the consumption of the lithium hydroxide.
-
Purging of Excess Chlorine: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen or argon) to remove any residual chlorine.
-
Crystallization and Isolation: The resulting solution contains this compound and lithium chloride. This compound can be isolated by fractional crystallization. Concentrate the solution by evaporation and then cool it to induce crystallization of the less soluble component at a given temperature. The high solubility of both salts makes this separation challenging.
-
Drying: The isolated crystals should be dried in a vacuum oven at a moderate temperature to remove any residual water.
Data Presentation
Table 1: Effect of pH on the Formation of Chlorate and Hypochlorite
| pH Range | Predominant Species | Consequence for this compound Synthesis |
| < 6.0 | Hypochlorous Acid (HOCl) | Can lead to the evolution of chlorine gas. |
| 6.0 - 7.5 | Mix of Hypochlorous Acid and Hypochlorite | Optimal for the disproportionation to chlorate.[4][5] |
| > 8.0 | Hypochlorite (OCl⁻) | Stabilizes the hypochlorite intermediate, hindering chlorate formation.[3] |
| > 11.0 | Hypochlorite (OCl⁻) | Significantly inhibits the formation of chlorate.[2] |
| > 13.0 | Hypochlorite (OCl⁻) | May favor the formation of perchlorate.[2] |
Table 2: Effect of Temperature on Chlorate Synthesis
| Temperature Range | Effect on Reaction |
| < 40°C | Slow conversion of hypochlorite to chlorate. |
| 60 - 80°C | Optimal range for efficient disproportionation of hypochlorite to chlorate. |
| > 100°C | Increased risk of perchlorate formation. |
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. "Chlorate Formation In On-Site Hypochlorite Generation Facilities: Effe" by Lukas Simon Kriem [bearworks.missouristate.edu]
- 2. In-depth Interpretation: Chlorate Issues in Tap Water Disinfection and Sodium Hypochlorite Generators-News-MAGNETO Special Anode [magneto.com.cn]
- 3. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hydroinstruments.com [hydroinstruments.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. US3872220A - Process for the production of lithium chloride - Google Patents [patents.google.com]
- 8. This compound | High-Purity Reagent | RUO [benchchem.com]
Technical Support Center: Lithium Chlorate Thermal Stability and Decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and decomposition pathways of lithium chlorate (LiClO₃). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of pure this compound?
A1: Pure this compound is a white crystalline solid that is stable under standard conditions. However, it decomposes exothermically upon heating. The decomposition process typically begins above its melting point.
Q2: At what temperature does this compound begin to decompose?
A2: Thermal decomposition of this compound occurs above 400°C.[1] The decomposition becomes rapid at 430°C.
Q3: What are the primary products of this compound decomposition?
A3: The thermal decomposition of this compound primarily yields lithium chloride (LiCl) and oxygen gas (O₂).[1][2][3][4][5] The balanced chemical equation for this reaction is: 2 LiClO₃(s) → 2 LiCl(s) + 3 O₂(g).[2]
Q4: Can the decomposition of this compound be explosive?
A4: Yes, the decomposition can be vigorous and potentially explosive, especially if mixed with organic materials, reactive metal powders, or sulfur.[6] Mixtures with fibrous and absorbent organic materials may be ignited by static sparks, friction, or shock.
Q5: Are there any known intermediates in the decomposition pathway?
A5: Yes, in some decomposition pathways, particularly when catalyzed, lithium perchlorate (LiClO₄) can decompose to form this compound (LiClO₃) as an intermediate before the final products of lithium chloride and oxygen are formed.[7][8]
Troubleshooting Guide
Issue 1: Unexpectedly low decomposition temperature observed in my experiment.
-
Possible Cause 1: Presence of Impurities. The presence of organic materials, reducing agents (like sulfur, phosphorus, metal powders), or even dust can significantly lower the decomposition temperature of this compound and may lead to vigorous or explosive reactions.[1][9]
-
Troubleshooting Step 1: Ensure the purity of your this compound sample. Use high-purity grades for thermal analysis experiments.
-
Troubleshooting Step 2: Thoroughly clean all experimental apparatus (e.g., crucibles, sample holders) to remove any potential organic or metallic residues.
-
Possible Cause 2: Incompatible Materials in Contact. Contact with strong acids or incompatible metals can catalyze the decomposition.
-
Troubleshooting Step 3: Review the materials of your experimental setup. Avoid contact with incompatible substances. Refer to the material incompatibility chart below.
Issue 2: The decomposition rate is faster/slower than expected.
-
Possible Cause 1: Autocatalysis. The decomposition of this compound can be autocatalytic, meaning the products of the reaction can speed up the rate of further decomposition.[1] Lithium chloride, a primary decomposition product, is known to accelerate the decomposition of lithium perchlorate, a related compound.[7][10][11]
-
Troubleshooting Step 1: Be aware of this potential for acceleration, especially in confined or larger-scale experiments. For kinetic studies, consider the initial concentration of products if any are present.
-
Possible Cause 2: Heating Rate. The ramp rate in thermal analysis experiments (like TGA or DSC) can influence the observed onset of decomposition.
-
Troubleshooting Step 2: Maintain a consistent and controlled heating rate for all experiments to ensure reproducibility. Report the heating rate along with your decomposition temperatures.
Issue 3: My sample shows an unexpected weight loss/gain before the main decomposition.
-
Possible Cause 1: Hygroscopicity. this compound is highly soluble in water and can absorb moisture from the atmosphere.[6][9][12] This absorbed water will be lost upon heating, appearing as an initial weight loss in TGA.
-
Troubleshooting Step 1: Store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[9]
-
Troubleshooting Step 2: If possible, handle the material in a dry box or glovebox to minimize moisture absorption before the experiment.
-
Troubleshooting Step 3: Perform a drying step at a temperature below the decomposition point (e.g., 100-110°C) under an inert atmosphere or vacuum to remove absorbed water before the main experiment.
Quantitative Data Summary
| Property | Value | Source |
| Melting Point | 127.6 to 129 °C | [1][6] |
| Decomposition Onset Temperature | > 400 °C | [1] |
| Rapid Decomposition Temperature | 430 °C | |
| Primary Decomposition Products | Lithium Chloride (LiCl) and Oxygen (O₂) | [1][2] |
Experimental Protocols
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A common method to study the thermal stability and decomposition of this compound is through simultaneous TGA-DSC analysis.
-
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the associated heat flow.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA-DSC instrument.
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon to avoid side reactions).
-
The instrument simultaneously records the sample's weight and the differential heat flow between the sample and a reference as a function of temperature.
-
The resulting TGA curve shows the percentage of weight loss, and the DSC curve indicates endothermic (melting) and exothermic (decomposition) events.
-
Visualizations
Decomposition Pathway of this compound
Caption: Thermal decomposition of this compound to its primary products.
Experimental Workflow for Thermal Analysis
References
- 1. webqc.org [webqc.org]
- 2. homework.study.com [homework.study.com]
- 3. brainly.ph [brainly.ph]
- 4. gauthmath.com [gauthmath.com]
- 5. homework.study.com [homework.study.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Decomposition of lithium perchlorate catalyzed by lithium-oxygen compounds [inis.iaea.org]
- 9. nbinno.com [nbinno.com]
- 10. US3175979A - Controlling the decomposition rate of lithium perchlorate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chlorates.exrockets.com [chlorates.exrockets.com]
safe handling and storage procedures for lithium chlorate
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with lithium chlorate. Adherence to these guidelines is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards? A1: this compound (LiClO₃) is an inorganic compound that is a powerful oxidizing agent.[1][2][3] Its primary hazards are:
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Fire and Explosion Risk: As a strong oxidizer, it can cause or intensify fires and may become explosive if mixed with incompatible materials like organic compounds, reactive metal powders, or sulfur.[1][2]
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Reactivity: It can react violently with reducing agents, strong acids, and combustible materials.[1][4]
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Health Hazards: It can be harmful if swallowed or inhaled, causing irritation to the skin, eyes, and respiratory system.[4][5][6]
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Hygroscopic Nature: The compound readily absorbs moisture from the air, which can affect its stability and reactivity.[1][3][7]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound? A2: Always use appropriate PPE when handling this compound. This includes:
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Eye Protection: Chemical safety goggles or a face shield.[1][8][9]
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Hand Protection: Chemical-resistant gloves, such as nitrile. Double-gloving is recommended.[1][10]
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Body Protection: A lab coat is mandatory. Fire-retardant or flame-resistant clothing may be required depending on the scale of the experiment.[8][9]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][10] If dust generation is unavoidable, a dust respirator may be necessary.[8]
Q3: What are the proper storage conditions for this compound? A3: this compound must be stored in a cool, dry, and well-ventilated area.[1][9] Keep containers tightly closed to prevent moisture absorption.[1][10] It is crucial to store it separately and away from all incompatible materials, particularly combustibles, organic materials, reducing agents, and strong acids.[1][4][9]
Q4: What happens when this compound decomposes? A4: When heated, this compound decomposes to form solid lithium chloride (LiCl) and oxygen gas (O₂).[11][12][13] This release of oxygen can greatly increase the intensity of a fire.[4] The decomposition temperature is reported to be around 270°C.[3]
Troubleshooting Guides
Issue: A small amount of this compound powder has been spilled on the lab bench.
Solution:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: Ensure the spill has not come into contact with incompatible materials.
-
Wear Proper PPE: Don chemical safety goggles, gloves, and a lab coat before cleaning.
-
Clean-Up: Gently sweep the solid material up and place it into a suitable, labeled container for hazardous waste disposal.[9] Avoid creating dust.[1][9]
-
Decontaminate: Wipe the area with a damp cloth. Be aware that materials used for cleanup, such as paper towels or rags, may become flammable and should be handled as hazardous waste.[8][9] Do not use combustible materials like paper towels for the initial cleanup of the bulk solid.[9]
-
Disposal: Dispose of the collected material and contaminated cleaning supplies according to your institution's hazardous waste procedures.[4]
Issue: The this compound container appears to have absorbed moisture and the material is clumping.
Solution:
-
Handle with Caution: The presence of moisture can impact the material's stability.[1] Handle the container with all required PPE in a chemical fume hood.[10]
-
Assess Usability: For many applications, the hydrated form may not be suitable. It is often safer to dispose of the compromised material than to attempt to dry it, as heating can lead to decomposition.
-
Disposal: If the material is deemed unusable, dispose of it as hazardous waste following institutional guidelines. Ensure the waste container is clearly labeled.
Issue: Accidental skin or eye contact has occurred.
Solution:
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with running water for at least 15 minutes.[4][6][9] Seek medical attention if irritation develops or persists.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][14] Remove contact lenses if it is safe to do so.[5][8] Seek immediate medical attention from an ophthalmologist.[2]
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | LiClO₃ | [2][3] |
| Molar Mass | 90.39 g/mol | [2] |
| Appearance | White or colorless crystalline solid | [10] |
| Melting Point | 127.6 - 129 °C | [2] |
| Decomposition Temp. | ~270 °C | [3] |
| Water Solubility | Extremely high (e.g., 459 g/100 mL at 25 °C) |[2] |
Table 2: Key Incompatibilities for this compound
| Incompatible Material Class | Examples | Potential Hazard | Source(s) |
|---|---|---|---|
| Organic Materials | Solvents, oils, wood, paper, cloth | Spontaneous combustion or violent decomposition | [1][4] |
| Reducing Agents | Finely powdered metals (aluminum, magnesium), hydrides | Fire or explosion | [1][4] |
| Strong Acids | Sulfuric acid, nitric acid | Hazardous reactions, potential for explosion | [1][15] |
| Combustible Materials | Any flammable substance | Greatly increases burning rate | [1][9] |
| Sulfur | May become unstable and possibly explosive | [2] |
| Ammonium Salts | Ammonium nitrate | Fire or explosion |[15] |
Experimental Protocols
Protocol: Example Decontamination/Disposal Procedure for Small Quantities of Related Oxidizers
Disclaimer: This protocol is adapted from procedures for perchlorates, a related class of oxidizing salts.[4] Researchers must always consult their institution's specific hazardous waste disposal guidelines and the official Safety Data Sheet (SDS) for this compound before proceeding. This is for informational purposes only.
-
Working Area: Perform this procedure in a certified chemical fume hood.
-
Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Preparation: Prepare a 3% aqueous solution or suspension of the this compound waste.
-
Acidification: Cautiously and slowly, acidify the solution to approximately pH 2 using sulfuric acid. Stir gently.
-
Reduction: While stirring at room temperature, gradually add a 50% excess of an aqueous reducing agent, such as sodium bisulfite.[4] The chlorate ion is reduced to the much less hazardous chloride ion.
-
Neutralization: Once the reaction is complete, neutralize the solution according to institutional guidelines before disposing of it down the drain with copious amounts of water, if permitted by local regulations.[4]
-
Verification: Always check with your Environmental Health & Safety (EH&S) department to ensure this procedure is compliant with local and federal regulations.[4]
Visual Workflow Guides
Caption: General workflow for safely handling this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cas 13453-71-9,this compound | lookchem [lookchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. uprm.edu [uprm.edu]
- 6. LITHIUM CHLORIDE [www2.atmos.umd.edu]
- 7. chlorates.exrockets.com [chlorates.exrockets.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. amherst.edu [amherst.edu]
- 11. homework.study.com [homework.study.com]
- 12. brainly.ph [brainly.ph]
- 13. gauthmath.com [gauthmath.com]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Enhancing the Performance of Lithium Chlorate-Based Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of lithium chlorate (LiClO₃)-based electrolytes. The information is designed to assist researchers in optimizing their experimental setups and improving the performance and safety of their electrochemical systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, preparation, and use of this compound electrolytes.
Q1: What are the key properties of this compound as an electrolyte salt?
This compound is a strong oxidizing agent with high solubility in water and some organic solvents.[1] It is a six-electron oxidant, which makes it a candidate for high-energy-density applications.[1] Its low melting point for an inorganic salt also allows for its use in molten salt batteries.[1][2]
Q2: How do I prepare a this compound-based electrolyte solution?
To prepare a this compound electrolyte solution, you will need battery-grade anhydrous this compound and high-purity, low-water-content organic solvents. All preparation should be conducted in an inert atmosphere, such as an argon-filled glovebox, to minimize moisture contamination.[3][4]
-
Step 1: Drying: Dry the this compound salt and molecular sieves under vacuum at an elevated temperature to remove any residual moisture.
-
Step 2: Solvent Selection: Choose appropriate organic solvents based on the desired electrolyte properties. Common solvents for lithium-ion batteries include carbonates like propylene carbonate (PC), ethylene carbonate (EC), and dimethyl carbonate (DMC).
-
Step 3: Dissolution: In the glovebox, slowly dissolve the dried this compound salt into the dried organic solvent while stirring until the salt is fully dissolved.
-
Step 4: Storage: Store the prepared electrolyte solution in a tightly sealed container inside the glovebox to prevent moisture absorption.
Q3: What are the primary safety concerns when working with this compound electrolytes?
This compound is a powerful oxidizer and can form explosive mixtures with organic materials, reducing agents, and combustible substances.[1][5] It is also corrosive and can cause skin burns and eye damage.[6] All handling should be performed in a fume hood or glovebox while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[5][6]
Q4: What is the typical electrochemical stability window of a this compound electrolyte?
The electrochemical stability window (ESW) is a critical parameter that defines the voltage range within which the electrolyte remains stable without significant decomposition. For molten this compound, the stable potential range is reported to be between 3.2 V and 4.5 V relative to a Li/Li⁺ reference electrode.[2] The ESW in organic solvents will vary depending on the solvent system and any additives used. It is crucial to determine the ESW for your specific electrolyte formulation experimentally using techniques like linear sweep voltammetry or cyclic voltammetry.[6][7]
Q5: How can I improve the ionic conductivity of my this compound electrolyte?
The ionic conductivity of an electrolyte is influenced by the salt concentration, solvent viscosity, and temperature.
-
Salt Concentration: For many lithium salts in organic carbonates, the maximum ionic conductivity is typically achieved at a concentration of around 1 M.[8]
-
Solvent System: A mixture of solvents is often used to optimize properties. For instance, ethylene carbonate (EC) has a high dielectric constant which aids in salt dissociation, while a linear carbonate like dimethyl carbonate (DMC) can reduce the viscosity of the electrolyte, leading to higher ionic conductivity.[9][10]
-
Additives: While specific data for this compound is limited, in general, small amounts of additives can enhance ionic conductivity. However, their effects must be experimentally verified.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound-based electrolytes.
| Problem | Possible Causes | Recommended Solutions |
| Low Ionic Conductivity | 1. High Viscosity of the Solvent: A highly viscous solvent will impede ion mobility. 2. Incomplete Salt Dissociation: The lithium salt may not be fully dissociated into its constituent ions. 3. Sub-optimal Salt Concentration: The concentration of the lithium salt may be too high or too low. | 1. Use a Co-solvent: Add a low-viscosity solvent, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), to your electrolyte formulation.[9] 2. Increase Solvent Polarity: Use a solvent with a higher dielectric constant, like ethylene carbonate (EC), to promote salt dissociation.[9][10] 3. Optimize Concentration: Experimentally determine the optimal salt concentration for your specific solvent system, typically around 1 M for carbonate-based electrolytes.[8] |
| Poor Cycling Performance (Capacity Fading) | 1. Electrolyte Decomposition: The electrolyte may be decomposing at the electrode surfaces, leading to the formation of a resistive solid electrolyte interphase (SEI) layer.[11] 2. Electrode Material Degradation: The highly oxidizing nature of the chlorate anion may be reacting with and degrading the electrode materials. 3. Presence of Impurities: Water or other impurities in the electrolyte can lead to detrimental side reactions.[12][13] | 1. Characterize the Electrochemical Stability Window (ESW): Ensure your cell's operating voltage is within the stable window of your electrolyte.[7] 2. Use Film-Forming Additives: While specific data for LiClO₃ is scarce, additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) are known to form more stable SEI layers in other lithium-ion battery systems.[14] 3. Ensure High Purity: Use high-purity, anhydrous salt and solvents, and handle them in an inert atmosphere to prevent moisture contamination.[3][4] |
| Safety Incidents (e.g., cell swelling, thermal runaway) | 1. Overcharging: Charging the cell beyond its upper voltage limit can cause rapid electrolyte decomposition, gas generation, and a dangerous increase in temperature and pressure.[11][15] 2. Internal Short Circuit: The formation of lithium dendrites during cycling can pierce the separator, leading to an internal short circuit and thermal runaway. 3. Reaction with Impurities: The presence of even small amounts of water can lead to the formation of hazardous byproducts and gas generation.[12][13] | 1. Implement Strict Voltage Control: Use a reliable battery cycler with accurate voltage limits. 2. Incorporate Safety Additives: Consider flame retardant additives or redox shuttle additives to prevent overcharging. 3. Maintain a Dry Environment: Strictly control the moisture content of your electrolyte and cell components.[3] |
| Inconsistent or Irreproducible Experimental Results | 1. Variations in Electrolyte Preparation: Inconsistent salt concentration or impurity levels between batches. 2. Moisture Contamination: Exposure of electrolyte or cell components to air. 3. Cell Assembly Issues: Inconsistent pressure or alignment during cell assembly.[5] | 1. Standardize Preparation Protocol: Follow a detailed and consistent standard operating procedure (SOP) for electrolyte preparation.[4] 2. Work in an Inert Atmosphere: Assemble cells in a glovebox with low moisture and oxygen levels.[3] 3. Use a Consistent Assembly Procedure: Ensure consistent torque or pressure is applied during the sealing of your test cells.[5] |
Section 3: Experimental Protocols & Data
This section provides an overview of key experimental protocols for characterizing this compound-based electrolytes and a summary of available performance data.
Key Experimental Protocols
Protocol 1: Electrolyte Preparation and Handling
This protocol outlines the steps for safely preparing and handling this compound electrolytes in a research laboratory setting.
-
Materials and Equipment:
-
Anhydrous this compound (battery grade)
-
High-purity organic solvents (e.g., PC, EC, DMC)
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Glassware (beakers, volumetric flasks, stir bars) - oven-dried before use
-
Magnetic stirrer
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, flame-retardant lab coat, chemical-resistant gloves.[6]
-
-
Procedure:
-
Transfer all materials and equipment into the glovebox antechamber and evacuate and refill with argon at least three times.
-
Inside the glovebox, weigh the desired amount of anhydrous this compound.
-
Measure the required volume of the organic solvent(s).
-
Slowly add the this compound to the solvent while stirring with a magnetic stir bar.
-
Continue stirring until the salt is completely dissolved.
-
Store the electrolyte in a tightly sealed, labeled container inside the glovebox.
-
Protocol 2: Electrochemical Stability Window (ESW) Determination
This protocol describes the use of linear sweep voltammetry (LSV) to determine the ESW of a this compound electrolyte.
-
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type cell)
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter and reference electrodes (e.g., lithium metal foil)
-
Prepared this compound electrolyte
-
Argon-filled glovebox for cell assembly
-
-
Procedure:
-
Assemble the three-electrode cell inside the glovebox with the prepared electrolyte.
-
Connect the cell to the potentiostat.
-
Perform an anodic LSV scan from the open-circuit voltage (OCV) to a high potential (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).
-
Perform a cathodic LSV scan from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.
-
The ESW is defined by the potentials at which a significant increase in current is observed, indicating electrolyte oxidation and reduction, respectively.
-
Performance Data
The following table summarizes available performance data for this compound-based electrolytes. Note: Data for this compound in organic solvents is limited in publicly available literature, and much of the existing data is for molten salt systems.
| Electrolyte System | Ionic Conductivity (S/cm) | Temperature (°C) | Electrochemical Stability Window (V vs. Li/Li⁺) | Reference |
| Molten LiClO₃ | 0.1150 | 131.8 | 3.2 - 4.5 | [2] |
| Molten LiClO₃ | 0.1420 | 143.0 | 3.2 - 4.5 | [2] |
Section 4: Visualizations
This section provides diagrams to illustrate key concepts and workflows related to the performance of this compound-based electrolytes.
Caption: Workflow for the preparation of this compound electrolyte.
Caption: Troubleshooting logic for common electrolyte issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Frontiers | Electrochemical preparation of Al- Li alloy from Urea-LiCl molten salt at 353–393 K [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. beyond-battery.com [beyond-battery.com]
- 6. research.uga.edu [research.uga.edu]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Purification of industrial grade lithium chloride for the recovery of high purity battery grade lithium carbonate | ORNL [ornl.gov]
- 9. nbinno.com [nbinno.com]
- 10. Li-Ion solvation in propylene carbonate electrolytes determined by molecular rotational measurements - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Research on Safety problems and Solutions of Lithium Battery [everexceed.com]
- 12. semcouniversity.com [semcouniversity.com]
- 13. What are the effects of impurities in lithium ion electrolyte on battery perform - Company news - News - JZ Battery Co.,Ltd-Curved polymer battery production base [jzbattery.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Common Issues with Lithium Batteries - Lithium ion Battery Manufacturer and Supplier in China-DNK Power [dnkpower.com]
Validation & Comparative
A Comparative Analysis of Lithium Chlorate and Lithium Perchlorate as Oxidizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lithium chlorate (LiClO₃) and lithium perchlorate (LiClO₄) as oxidizing agents. The following sections detail their key performance characteristics, thermal decomposition pathways, and relevant experimental protocols to assist researchers in selecting the appropriate oxidizer for their specific applications.
Quantitative Performance Comparison
A summary of the key physical and performance characteristics of this compound and lithium perchlorate is presented in the table below. This data has been compiled from various scientific sources to provide a direct comparison.
| Property | This compound (LiClO₃) | Lithium Perchlorate (LiClO₄) |
| Molar Mass | 90.39 g/mol | 106.39 g/mol |
| Density | 2.29 g/cm³ | 2.43 g/cm³ |
| Melting Point | 127.6 - 129 °C | 236 °C |
| Decomposition Temperature | ~270 °C (Decomposes) | ~400 °C |
| Oxygen Balance (to LiCl) | +42.5% | +60.1% |
| Oxygen Content (by weight) | 53.1% | 60.1%[1] |
| Specific Impulse (Theoretical) | Data not readily available | Up to 233s (with 15% aluminum in a PVA-based propellant)[2] |
Thermal Decomposition Mechanisms
The thermal decomposition of these oxidizers is a critical factor in their application, particularly in energetic materials. The pathways differ significantly, influencing their stability and the byproducts of their reactions.
This compound Decomposition
The thermal decomposition of this compound is a direct process, yielding lithium chloride and oxygen gas. This reaction is a key source of its oxidizing power.
References
Validating Lithium Chlorate Purity: A Comparative Guide to Titration and Ion Chromatography Methods
For researchers, scientists, and drug development professionals requiring accurate determination of lithium chlorate purity, this guide provides a comprehensive comparison of traditional titration methods and modern ion chromatography techniques. This document outlines the principles, experimental protocols, and performance characteristics of each method to aid in selecting the most suitable approach for specific analytical needs.
The purity of reagents is a critical parameter in research and development, particularly in the pharmaceutical industry, where impurities can significantly impact experimental outcomes and product safety. This compound (LiClO₃), a strong oxidizing agent, is utilized in various chemical syntheses. Ensuring its high purity is essential for the reliability and reproducibility of these processes. This guide compares the two primary analytical techniques for assaying this compound: redox titration and ion chromatography.
Methodology Comparison
Titration methods, particularly redox and iodometric titrations, have been the classical approach for the determination of chlorate concentration. These methods are based on the stoichiometric reaction of the chlorate ion with a titrant. In contrast, ion chromatography (IC) is an instrumental technique that separates and quantifies ions based on their affinity for a stationary phase.
Redox Titration is a robust and cost-effective method that relies on the reduction of chlorate ions by a reducing agent, such as ferrous sulfate, followed by back-titration of the excess reducing agent with a standard oxidizing agent, like potassium permanganate. The endpoint is typically determined by a distinct color change.
Ion Chromatography (IC) offers high selectivity and sensitivity for the direct determination of chlorate and other ionic impurities.[1] The sample is introduced into a chromatographic system where ions are separated on a specialized column and detected by a conductivity detector. This method allows for the simultaneous analysis of multiple anions.[2][3]
The choice between these methods depends on factors such as the required accuracy and precision, the presence of potential interfering ions, sample throughput, and available instrumentation.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of redox titration and ion chromatography for the analysis of chlorate. The data is compiled from various studies and represents typical performance.
| Parameter | Redox Titration (for Chlorate) | Ion Chromatography (for Chlorate) |
| Principle | Volumetric analysis based on a redox reaction. | Chromatographic separation followed by conductivity detection. |
| Typical Accuracy | Good, with recoveries often near 100%.[4] | Excellent, with recoveries typically in the range of 98-102%.[3] |
| Typical Precision (%RSD) | <1% for high concentrations; can be up to 5% for lower concentrations.[5] | Typically <5%, with values as low as 1-2% achievable.[6] |
| Limit of Detection (LOD) | Higher, generally in the mg/L range.[4][7] | Lower, capable of reaching µg/L to ng/L levels.[6][7][8] |
| Selectivity | Susceptible to interference from other oxidizing or reducing agents.[9] | High, as it separates chlorate from other ions.[8] |
| Sample Throughput | Lower, as it is a manual, sample-by-sample process. | Higher, with the potential for automation for analyzing multiple samples. |
| Cost of Instrumentation | Low, requires standard laboratory glassware and reagents. | High, requires a dedicated ion chromatography system.[5] |
| Expertise Required | Basic wet chemistry skills. | Trained analyst for instrument operation and data interpretation. |
Experimental Protocols
Redox Titration for this compound Purity (using Ferrous Sulfate and Potassium Permanganate)
This protocol describes a back-titration method for the determination of this compound purity.
Principle: A known excess of ferrous sulfate solution is added to the this compound sample. The chlorate is reduced by the ferrous ions in an acidic solution. The unreacted ferrous ions are then titrated with a standardized potassium permanganate solution. A blank titration without the this compound sample is also performed to determine the initial amount of ferrous sulfate. The difference in the volume of potassium permanganate used for the sample and the blank is proportional to the amount of chlorate in the sample.[9]
Reagents:
-
Standardized ~0.1 N Potassium Permanganate (KMnO₄) solution
-
Acidic Ferrous Sulfate solution: Dissolve approximately 7.0 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 80 mL of freshly boiled and cooled distilled water, and then carefully add 5 mL of concentrated sulfuric acid (H₂SO₄). Dilute to 100 mL with distilled water. This solution should be freshly prepared.[9]
-
10% Manganous Sulfate (MnSO₄) solution
-
This compound sample
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the dried this compound sample and dissolve it in 10 mL of distilled water in a 250 mL Erlenmeyer flask.[9]
-
Reduction of Chlorate: To the sample solution, add exactly 35.0 mL of the acidic ferrous sulfate solution using a volumetric pipette. Gently boil the mixture for 10 minutes to ensure complete reaction.[9]
-
Cooling and Addition of Catalyst: Cool the flask to room temperature. Add 10 mL of the 10% manganous sulfate solution. The manganous sulfate is added to prevent interference from chloride ions that may be present.[9]
-
Titration of Excess Ferrous Sulfate: Titrate the excess ferrous sulfate in the cooled solution with the standardized 0.1 N potassium permanganate solution. The endpoint is reached when a faint, persistent pink color is observed.[9] Record the volume of KMnO₄ used (let's call it 'B').
-
Blank Titration: Perform a blank titration by taking exactly 35.0 mL of the acidic ferrous sulfate solution, adding 10 mL of distilled water and 10 mL of the 10% manganous sulfate solution, and titrating with the standardized 0.1 N potassium permanganate solution to the same persistent pink endpoint.[9] Record the volume of KMnO₄ used for the blank (let's call it 'A').
Calculation of Purity: The percentage of this compound in the sample can be calculated using the following formula:
% LiClO₃ = [ (A - B) × N × E ] / (W × 10)
Where:
-
A = volume of KMnO₄ used in the blank titration (mL)
-
B = volume of KMnO₄ used in the sample titration (mL)
-
N = Normality of the KMnO₄ solution (eq/L)
-
E = Equivalent weight of LiClO₃ (15.07 g/eq)
-
W = Weight of the this compound sample (g)
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound, from sample preparation to the final purity determination using the redox titration method.
Caption: Workflow for this compound Purity by Redox Titration.
References
- 1. Review of Chloride Ion Detection Technology in Water | MDPI [mdpi.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pureline.com [pureline.com]
- 5. powellsolutions.com [powellsolutions.com]
- 6. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ion chromatography and flow injection analysis methods for monitoring chlorite and chlorate ions in drinking water [vtechworks.lib.vt.edu]
- 8. jascoinc.com [jascoinc.com]
- 9. chlorates.exrockets.com [chlorates.exrockets.com]
A Comparative Analysis of Lithium Chlorate and Sodium Chlorate in Pyrotechnic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of lithium chlorate and sodium chlorate for use in pyrotechnic compositions. The following sections detail the physical and chemical properties, performance characteristics, and experimental protocols relevant to the evaluation of these two oxidizing agents. While both compounds have theoretical applications in pyrotechnics, their practical use is significantly limited by their hygroscopic nature.
Physical and Chemical Properties
A fundamental understanding of the intrinsic properties of this compound and sodium chlorate is crucial for assessing their potential performance and handling characteristics in pyrotechnic formulations.
| Property | This compound (LiClO₃) | Sodium Chlorate (NaClO₃) |
| Molar Mass | 90.39 g/mol [1] | 106.44 g/mol [2] |
| Melting Point | 127.6 to 129 °C[1] | 248 °C (decomposes)[2] |
| Decomposition Temperature | Decomposes above its melting point | 300 °C[3] |
| Oxygen Balance | High | High |
| Hygroscopicity | Extremely hygroscopic and deliquescent[4][5] | Very hygroscopic[6][7][8] |
| Solubility in Water | Very high: 459 g/100 mL at 25 °C[1] | Appreciably soluble: ~100 g/100 mL at 20 °C |
| Color in Flame | Red (often pale or pinkish)[9] | Intense Yellow[6] |
Performance Comparison in Pyrotechnics
The performance of a pyrotechnic composition is dictated by several key parameters, including burn rate, color quality, and stability. The inherent properties of this compound and sodium chlorate significantly influence these performance metrics.
Burn Rate: The burn rate of a pyrotechnic composition is influenced by numerous factors, including the choice of oxidizer, fuel, particle size, and packing density.[10] Both lithium and sodium chlorate are strong oxidizers, which can contribute to a rapid burn rate.[1][2] However, their hygroscopicity is a major impediment. Absorbed moisture can significantly decrease the burn rate and even prevent ignition.
Color Intensity and Purity:
-
This compound: While lithium compounds are known for producing a red color, achieving a vibrant and pure red with this compound is challenging. The presence of chlorine can interfere with the desired emission, often resulting in a pale pink flame.[9] Furthermore, in the high-temperature environment of a flame, stable lithium hydroxide (LiOH) can form, which reduces the concentration of the light-emitting atomic lithium.[9]
-
Sodium Chlorate: Sodium chlorate is an effective yellow color agent.[6] Sodium produces a very bright and characteristic yellow emission in a flame, and the presence of chlorine from the chlorate can enhance the formation of sodium chloride (NaCl) molecules which also contribute to the emission.
Stability and Safety:
Both this compound and sodium chlorate are powerful oxidizers and can form sensitive and potentially explosive mixtures with organic materials, sulfur, and powdered metals.[1][11] Compositions containing chlorates are generally more sensitive to friction and shock than those made with perchlorates.[8]
The primary stability concern for both compounds is their hygroscopicity.[4][8] The absorption of water from the atmosphere can lead to the degradation of the pyrotechnic composition, reducing its reliability and shelf life. This makes them unsuitable for most practical pyrotechnic applications where long-term storage and consistent performance are required.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the performance of pyrotechnic compositions containing oxidizers like lithium or sodium chlorate.
1. Thermal Stability Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
Objective: To determine the decomposition temperature and thermal stability of the pyrotechnic composition.[12]
-
Methodology:
-
A small, precisely weighed sample of the pyrotechnic mixture is placed in an aluminum or ceramic crucible.
-
The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).
-
DSC measures the heat flow into or out of the sample as a function of temperature, identifying exothermic (decomposition) and endothermic (melting) events.
-
TGA measures the change in mass of the sample as a function of temperature, indicating the loss of volatile components or decomposition products.[12]
-
2. Burn Rate Measurement:
-
Objective: To determine the linear burn rate of the pyrotechnic composition.
-
Methodology:
-
The pyrotechnic composition is consolidated into a tube of known length and diameter, typically made of cardboard or another combustible material.[13]
-
The sample is ignited at one end.
-
The time it takes for the flame front to travel a predetermined distance is measured.
-
The burn rate is calculated by dividing the distance by the time.[13]
-
3. Impact and Friction Sensitivity Testing:
-
Objective: To assess the sensitivity of the pyrotechnic composition to mechanical stimuli.[12]
-
Methodology:
Signaling Pathways and Reaction Mechanisms
The combustion of a pyrotechnic composition is a complex series of chemical reactions. The following diagrams illustrate the generalized pathways for the decomposition of the oxidizer and the subsequent reactions that lead to light and heat production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fireengineering.com [fireengineering.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. chlorates.exrockets.com [chlorates.exrockets.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Pyrotechnic composition - Wikipedia [en.wikipedia.org]
- 7. Client Challenge [pyrosource.fandom.com]
- 8. Sodium chlorate | PyroData [pyrodata.com]
- 9. jpyro.co.uk [jpyro.co.uk]
- 10. jpyro.co.uk [jpyro.co.uk]
- 11. Sodium Chlorate | NaClO3 | CID 516902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. mdpi.com [mdpi.com]
- 14. apps.dtic.mil [apps.dtic.mil]
analytical methods to distinguish between chlorate and perchlorate ions.
An imperative task in environmental monitoring, food safety, and pharmaceutical analysis is the accurate differentiation and quantification of chlorate (ClO₃⁻) and perchlorate (ClO₄⁻) ions. Due to their similar chemical structures and properties, distinguishing between these two oxyanions presents a significant analytical challenge. This guide provides a detailed comparison of the primary analytical methods employed for their separation and detection, offering objective performance data and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
The most prevalent and robust methods for this purpose are based on separation science, primarily Ion Chromatography (IC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. Capillary Electrophoresis (CE) offers an alternative separation mechanism, while spectroscopic techniques like Raman spectroscopy provide a different approach for quantification.
Comparative Performance of Analytical Methods
The choice of analytical method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and sample throughput. The following table summarizes the quantitative performance of key methods used to distinguish and quantify chlorate and perchlorate.
| Method | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Typical Matrix |
| Chromatography | Ion Chromatography - Mass Spectrometry (IC-MS) | ClO₃⁻: 0.10 µg/L, ClO₄⁻: 0.04 µg/L[1] | ClO₄⁻: 0.021 µg/L[2] | 79.96 - 97.63[1] | < 5[3] | Drinking Water, Saline, Infant Formula[1][4] |
| Ion Chromatography - Conductivity Detection (IC-CD) | ClO₃⁻: 0.56 µg/L, ClO₄⁻: 1.50 µg/L[5] | ClO₄⁻: 1.25 µg/L[6] | 88.0 - 104[5] | < 2.0[5] | Drinking Water[5][7] | |
| Liquid Chromatography - Tandem MS (LC-MS/MS) | ClO₃⁻: 0.045 µg/L, ClO₄⁻: 0.021 µg/L[2] | ClO₃⁻: 6.0 µg/kg, ClO₄⁻: 1.0 µg/kg (Fresh Food)[3] | 86.5 - 111[3] | 2.53 - 7.96[3] | Food, Dairy Products, Drinking Water[3] | |
| Electrophoresis | Capillary Zone Electrophoresis (CZE) | ClO₄⁻: 0.400 mg/L[8] | ClO₄⁻: 12.5 nmol/L (1.25 µg/L)[6] | 100 - 112[6] | < 5.9[6] | Drinking Water, Groundwater[6][8] |
| Microchip Capillary Electrophoresis (MCE) | ClO₄⁻: 3.4 ± 1.8 µg/L (ppb)[9] | - | - | - | Drinking Water[9] | |
| Spectroscopy | Raman Spectroscopy | - | Quantifies within 9% of actual value[10] | - | - | Aqueous Solutions[10] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation and replication of analytical methods. Below are methodologies for the key techniques discussed.
Ion Chromatography-Mass Spectrometry (IC-MS)
IC-MS is a highly sensitive and selective method for determining chlorate and perchlorate, especially in complex matrices.[11]
Experimental Protocol:
-
Sample Preparation:
-
For liquid samples like water, filter through a 0.22 µm membrane.[5]
-
For solid or complex matrices like infant formula, dissolve 1 mL of sample in 49 mL of 0.02% NaOH solution.[11]
-
Add internal standards (e.g., ¹⁸O-labeled chlorate/perchlorate) to the diluted sample.[11]
-
Shake the mixture for 30 minutes.[11]
-
Use centrifugal filters (e.g., Amicon Ultra-15) to remove proteins and other macromolecules by centrifuging at 5000 rpm for 30 minutes.[11] The resulting ultrafiltrate is used for analysis.
-
-
Chromatographic Separation:
-
Analytical Column: Thermo Scientific™ Dionex™ IonPac™ AS20 or similar high-capacity, hydroxide-selective anion exchange column.[4][11]
-
Mobile Phase: Potassium Hydroxide (KOH) gradient.
-
Elution Program: Start with 5 mM KOH for ~18 minutes to elute chlorate, then ramp to a higher concentration (e.g., 15-22 mM KOH) to elute perchlorate. A final high-concentration wash (e.g., 80 mM KOH) cleans the column, followed by re-equilibration at the starting concentration.[4][11]
-
Flow Rate: 0.25 mL/min.[4]
-
Injection Volume: 500 µL.[5]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[12]
-
Mass Analyzer: Single Quadrupole or Triple Quadrupole (for MS/MS).
-
Monitoring: Monitor the specific mass-to-charge ratio (m/z) for chlorate and perchlorate. Confirmation can be achieved by monitoring the naturally occurring chlorine isotopes (³⁵Cl and ³⁷Cl).[4][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used alternative, particularly for food samples, often employing a QuPPe (Quick Polar Pesticides) extraction method.[12]
Experimental Protocol:
-
Sample Preparation (QuPPe Method):
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add 10 mL of methanol acidified with 1% formic acid.
-
Shake vigorously for 1 minute.
-
Centrifuge at >4000 rpm for 5 minutes.
-
The supernatant is filtered and ready for injection. For high-fat matrices, an additional freezing step may be needed to remove lipids.
-
-
Chromatographic Separation:
-
LC System: ACQUITY UPLC I-Class or equivalent.[12]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column such as the Torus DEA is effective.[3][12]
-
Mobile Phase A: 50 mM ammonium formate pH 2.9.[12]
-
Mobile Phase B: 0.9% formic acid in acetonitrile.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Injection Volume: 5 µL.[12]
-
-
Mass Spectrometry Detection:
Capillary Zone Electrophoresis (CZE)
CZE separates ions based on their electrophoretic mobility in an electric field, offering a different selectivity compared to chromatography.
Experimental Protocol:
-
Sample Preparation:
-
Electrophoretic Separation:
-
Capillary: Fused-silica capillary. Column coupling technology can be used, combining capillaries of different diameters for preconcentration.[6][13]
-
Background Electrolyte (BGE): An acidic BGE (e.g., pH 3.9) can eliminate the influence of weak acids. Additives like polyvinylpyrrolidone can enhance resolution.[6][13]
-
Injection: Hydrodynamic or electrokinetic injection.
-
Separation Voltage: A constant driving current is applied in anionic mode.[13]
-
-
Detection:
Visualizing the Analytical Workflows
To better illustrate the processes, the following diagrams outline the logical flow of the primary analytical techniques.
References
- 1. Simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using IC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Trace analysis of bromate, chlorate, iodate, and perchlorate in natural and bottled waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous Determination of Chlorite, Chlorate and Perchlorate in Drinking Water by Ion Chromatography [qikan.cmes.org]
- 6. Trace determination of perchlorate in drinking water by capillary zone electrophoresis with isotachophoresis sample cleanup and conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid analysis of perchlorate in drinking water at parts per billion levels using microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Electrochemical Performance of Lithium Chlorate: A Comparative Guide for Diverse Battery Chemistries
An exploration into the electrochemical characteristics of lithium chlorate (LiClO₃) reveals its potential, primarily in high-temperature molten salt batteries, offering a distinct performance profile when compared to conventional lithium-ion and emerging solid-state battery technologies. While research on this compound in room-temperature applications remains limited, its properties in a molten state present a unique set of advantages and challenges for energy storage.
This guide provides an objective comparison of the electrochemical performance of this compound in a molten salt battery system against two benchmark technologies: standard lithium-ion batteries utilizing a lithium hexafluorophosphate (LiPF₆) electrolyte and a representative all-solid-state battery. The comparison is based on available experimental data, focusing on key performance metrics, and is supplemented with detailed experimental protocols and conceptual diagrams to provide a comprehensive overview for researchers and professionals in the field.
Performance Comparison at a Glance
The following tables summarize the key electrochemical performance indicators for molten this compound batteries, conventional lithium-ion batteries, and all-solid-state batteries.
Table 1: Electrochemical Performance of Molten this compound (LiClO₃) Battery
| Performance Metric | Value | Notes |
| Operating Temperature | 130°C - 150°C | Operates in a molten salt state. |
| Specific Conductance | 0.1150 - 0.1420 (ohm cm)⁻¹ | Relatively high compared to room temperature electrolytes. |
| Electrochemical Stability Window | 3.2 V - 4.6 V vs. Li/Li⁺ | Stable potential range for electrochemical reactions. |
| Open Circuit Potential (Li-Cl₂ system) | 3.97 V | Theoretical potential for a secondary battery configuration. |
| Challenges | Corrosion, dendrite formation, material sealing. | High operating temperatures pose material challenges. |
Table 2: Typical Performance of a Conventional Lithium-Ion Battery (LiPF₆ Electrolyte)
| Performance Metric | Typical Value | Notes |
| Specific Capacity (Cathode) | 150 - 220 mAh/g | Varies with cathode material (e.g., NMC, LFP).[1][2] |
| Energy Density | 150 - 260 Wh/kg | Dependent on cell design and materials. |
| Coulombic Efficiency | >99% | Indicates high reversibility of charge/discharge cycles.[3] |
| Cycle Life | 500 - 2000 cycles | To 80% capacity retention, influenced by operating conditions. |
| Operating Temperature | -20°C to 60°C | Performance degrades at temperature extremes. |
Table 3: Representative Performance of an All-Solid-State Battery
| Performance Metric | Typical Value | Notes |
| Specific Capacity (Cathode) | 140 - 210 mAh/g | Dependent on cathode and solid electrolyte combination.[3] |
| Energy Density | >900 Wh/L (prototype) | Potential for high energy density with lithium metal anode.[3] |
| Coulombic Efficiency | >99.8% | High efficiency is crucial for long cycle life.[3] |
| Cycle Life | >1000 cycles | A key area of ongoing research and development.[3] |
| Operating Temperature | Varies (often elevated) | Some solid electrolytes require elevated temperatures for optimal conductivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of the experimental protocols for the battery types discussed.
Molten this compound Battery Assembly and Testing
The investigation of molten this compound batteries requires a specialized experimental setup to handle the high operating temperatures.
-
Electrolyte Preparation: Anhydrous this compound (LiClO₃) is heated to its molten state (melting point ~128°C) in an inert atmosphere (e.g., argon-filled glovebox) to prevent moisture contamination.[4]
-
Cell Assembly: A three-electrode setup is typically used for electrochemical analysis. This consists of a working electrode (e.g., nickel or platinum), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal in a separate compartment with a Luggin capillary). The electrodes are submerged in the molten LiClO₃ electrolyte within a sealed, temperature-controlled cell.
-
Electrochemical Testing:
-
Cyclic Voltammetry: To determine the electrochemical stability window of the molten electrolyte.
-
Polarization Studies: To investigate the kinetics of the electrode reactions.
-
Galvanostatic Cycling: The cell is charged and discharged at a constant current between set voltage limits to evaluate its cycling performance and capacity. Due to the high temperature, all connections and cell components must be thermally stable.
-
Conventional Lithium-Ion Battery (Coin Cell) Fabrication and Characterization
The following protocol outlines the standard procedure for assembling and testing a laboratory-scale Li-ion coin cell.
-
Electrode Preparation: Cathode and anode slurries are prepared by mixing the active material (e.g., LiNiMnCoO₂ and graphite, respectively), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). The slurries are cast onto aluminum (cathode) and copper (anode) current collectors and dried under vacuum.
-
Cell Assembly (in an Argon-filled Glovebox):
-
A CR2032 coin cell case is used.
-
The components are stacked in the following order: negative case, spacer disk, anode, separator soaked in electrolyte (e.g., 1M LiPF₆ in a mixture of organic carbonates), cathode, spacer disk, and positive case.
-
The cell is hermetically sealed using a crimping machine.
-
-
Electrochemical Testing:
-
Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/20) for the first few cycles to form a stable solid-electrolyte interphase (SEI) on the anode.
-
Galvanostatic Cycling: The cell is charged and discharged at various C-rates (e.g., from C/10 to 5C) between defined voltage limits (e.g., 3.0 V to 4.2 V) to determine its rate capability and cycling stability.[5]
-
Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and interfacial properties of the cell.
-
All-Solid-State Battery Fabrication and Evaluation
The fabrication of all-solid-state batteries is an area of active research, and protocols can vary significantly. The following is a general outline for a sulfide-based solid-state battery.
-
Solid Electrolyte Synthesis: A sulfide-based solid electrolyte powder (e.g., Li₁₀GeP₂S₁₂) is synthesized via high-temperature solid-state reaction or mechanical milling.
-
Composite Cathode Preparation: The cathode active material (e.g., LiCoO₂) is mixed with the solid electrolyte powder and a conductive carbon additive.
-
Cell Assembly (in a Dry Room or Glovebox):
-
The solid electrolyte powder is pressed into a dense pellet.
-
The composite cathode mixture is then pressed onto one side of the electrolyte pellet.
-
A lithium metal foil is placed on the other side of the electrolyte pellet as the anode.
-
The layered structure is enclosed in a pouch cell or a pressure-controlled test fixture to ensure good interfacial contact.
-
-
Electrochemical Testing:
-
Galvanostatic Cycling: The cell is cycled at various current densities and temperatures to evaluate its specific capacity, rate capability, and long-term cycling stability.[6]
-
Impedance Analysis: To study the ionic conductivity of the solid electrolyte and the interfacial resistance between the electrodes and the electrolyte.
-
Visualizing the Concepts
The following diagrams, generated using the DOT language, illustrate the fundamental concepts and workflows discussed in this guide.
Figure 1: Conceptual diagram of a molten this compound battery during discharge.
Figure 2: Experimental workflow for lithium-ion battery fabrication and testing.
Figure 3: Logical relationships of performance trade-offs in different battery types.
References
The Impact of Impurities on the Oxidizing Power of Lithium Chlorate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lithium chlorate (LiClO₃) is a potent oxidizing agent utilized in various chemical syntheses and energetic material formulations. Its efficacy, however, can be significantly influenced by the presence of impurities. This guide provides a comprehensive assessment of how common impurities affect the oxidizing power of this compound, offering a comparative analysis with alternative oxidizing agents. The information presented herein is supported by established experimental protocols and theoretical principles to aid in the selection and quality control of oxidizing agents for research and development.
Quantitative Assessment of Oxidizing Power
The oxidizing strength of this compound is intrinsically linked to its purity. Impurities can alter its chemical reactivity and thermal stability, thereby affecting its performance. While direct quantitative data on the impact of specific impurities on this compound's standard electrode potential is scarce in publicly available literature, the effect can be inferred from changes in thermal decomposition temperature and through analytical techniques such as redox titration. A lower decomposition temperature generally suggests a less stable compound and a more vigorous oxidizing agent under thermal initiation.
Table 1: Thermal Decomposition Temperatures of Various Chlorate Salts
| Chlorate Salt | Chemical Formula | Decomposition Temperature (°C) | Notes |
| Magnesium Chlorate (Hexahydrate) | Mg(ClO₃)₂·6H₂O | ~120 | Decomposes to MgO, H₂O, O₂, and Cl₂. Dehydration begins at 35°C. |
| Potassium Chlorate | KClO₃ | ~356-400 | Decomposition can be catalyzed to occur at lower temperatures.[1] |
| Rubidium Chlorate | RbClO₃ | 480 | More thermally stable than potassium chlorate.[1] |
| Sodium Chlorate | NaClO₃ | Elevated Temperatures | Specific decomposition temperature varies with conditions. |
| Barium Chlorate | Ba(ClO₃)₂ | > 414 | Melts at 414°C, followed by decomposition. |
Note: The conditions under which these temperatures were determined may vary, impacting direct comparability.
The presence of impurities, particularly chlorides, can catalyze the decomposition of chlorates and perchlorates at lower temperatures. For instance, studies on lithium perchlorate have shown that the presence of lithium chloride accelerates its decomposition.[2] This suggests that chloride impurities in this compound could similarly lower its decomposition temperature, potentially increasing its reactivity in an uncontrolled manner.
Impact of Common Impurities
Common impurities in this compound include other halides (e.g., chloride, bromide), heavy metals, and moisture. Each can have a distinct effect on its oxidizing power.
-
Chloride (Cl⁻): Chloride is a common impurity in the production of chlorates. Its presence can lower the decomposition temperature of the chlorate salt, potentially leading to a more vigorous, and less controlled, release of oxygen. This can be a significant safety concern and may alter the kinetics of oxidation reactions.
-
Bromide (Br⁻): The presence of bromide can lead to the formation of bromate (BrO₃⁻) during certain chemical processes.[3] While bromate is also an oxidizing agent, its presence as an impurity complicates the stoichiometry and kinetics of the desired reaction.
-
Heavy Metals (e.g., Fe³⁺, Cu²⁺): Transition metal ions can act as catalysts in redox reactions. Their presence as impurities in this compound can significantly alter the rate of oxidation reactions. For example, iron (II) is readily oxidized by chlorate, and the presence of iron ions can introduce competing redox pathways.[4][5]
-
Moisture (H₂O): this compound is hygroscopic. The presence of water can affect its stability and reactivity, particularly at elevated temperatures.
Comparison with Alternative Oxidizing Agents
The choice of an oxidizing agent depends on several factors, including its strength, stability, selectivity, and cost.
Table 2: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Chemical Formula | Key Characteristics |
| This compound | LiClO₃ | Strong oxidizing agent, highly soluble in water. |
| Potassium Perchlorate | KClO₄ | Generally more stable and less sensitive to shock than chlorates. |
| Sodium Hypochlorite | NaClO | Commonly used in solution as a bleach and disinfectant. |
| Hydrogen Peroxide | H₂O₂ | A versatile and environmentally friendly oxidizing agent. |
| Potassium Permanganate | KMnO₄ | A very strong oxidizing agent, often used in titrations. |
Experimental Protocols
To assess the impact of impurities on the oxidizing power of this compound, a combination of analytical techniques can be employed.
Quantification of Impurities using Ion Chromatography and ICP-OES
Objective: To determine the concentration of halide and metallic impurities in a this compound sample.
Methodology:
-
Sample Preparation: A known weight of the this compound sample is dissolved in deionized water to a specific volume.
-
Ion Chromatography (for Halides): The prepared solution is injected into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector. The concentrations of chloride, bromide, and other anionic impurities are determined by comparing the peak areas to those of standard solutions.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) (for Metals): The sample solution is introduced into the ICP-OES instrument. The intensity of the light emitted by excited metal ions at specific wavelengths is measured to quantify the concentration of heavy metal impurities.
Assessment of Oxidizing Power by Redox Titration
Objective: To determine the effective oxidizing capacity of a this compound sample.
Methodology:
This protocol is based on the reduction of chlorate by an excess of ferrous sulfate, followed by the back-titration of the unreacted ferrous ions with a standardized potassium permanganate solution.
-
Reagents:
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution.
-
Acidic Ferrous Sulfate (FeSO₄) solution (prepared by dissolving a known amount of FeSO₄·7H₂O in distilled water and acidifying with sulfuric acid).
-
10% Manganous Sulfate (MnSO₄) solution.
-
This compound sample.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in distilled water.
-
Add a known excess volume of the standardized acidic ferrous sulfate solution to the this compound solution.
-
Gently boil the mixture for approximately 10 minutes to ensure the complete reaction between chlorate and ferrous ions.
-
Cool the solution to room temperature.
-
Add the manganous sulfate solution, which helps to prevent the oxidation of chloride ions by permanganate.
-
Titrate the excess ferrous sulfate with the standardized potassium permanganate solution until a faint, persistent pink color is observed, indicating the endpoint.
-
Perform a blank titration using the same volume of ferrous sulfate solution without the this compound sample.
-
-
Calculation: The amount of chlorate in the sample is calculated based on the difference in the volume of potassium permanganate solution used for the sample and the blank titration.
Logical Workflow for Assessing Impurity Impact
The following diagram illustrates the logical workflow for a comprehensive assessment of the impact of impurities on the oxidizing power of this compound.
Caption: Workflow for assessing impurity impact on this compound.
Conclusion
The purity of this compound is a critical factor governing its oxidizing power and thermal stability. While direct quantitative data on the effects of specific impurities remains an area for further research, established analytical methods can provide a robust assessment of a sample's quality and performance. The presence of impurities such as chlorides and heavy metals can significantly alter the reactivity of this compound, with implications for both efficacy and safety in its applications. For researchers and professionals in drug development and chemical synthesis, careful characterization of this compound for impurities is essential to ensure reproducible and reliable experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. US3175979A - Controlling the decomposition rate of lithium perchlorate - Google Patents [patents.google.com]
- 3. Unexpected trends for the formation of chlorate and bromate during the photolysis of chlorine in bromide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capacity of Chlorate to Oxidize Ferrous Iron: Implications for Iron Oxide Formation on Mars [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Identification of Lithium Chlorate
This guide provides a comparative analysis of lithium chlorate (LiClO₃) using Infrared (IR) and Raman spectroscopy, juxtaposed with common chemical alternatives, sodium chlorate (NaClO₃) and potassium chlorate (KClO₃). This document is intended for researchers, scientists, and professionals in drug development who require accurate material identification and characterization.
Spectroscopic Data Comparison
Vibrational spectroscopy is a powerful non-destructive technique for identifying and differentiating crystalline solids. The chlorate ion (ClO₃⁻), a pyramidal structure, exhibits characteristic vibrational modes that are sensitive to the associated cation (Li⁺, Na⁺, K⁺). These subtle differences in the spectral fingerprints of lithium, sodium, and potassium chlorate can be effectively utilized for their unambiguous identification.
The primary vibrational modes of the chlorate ion are:
-
ν₁ (A₁): Symmetric Cl-O stretch
-
ν₂ (A₁): Symmetric O-Cl-O bending (umbrella mode)
-
ν₃ (E): Asymmetric Cl-O stretch
-
ν₄ (E): Asymmetric O-Cl-O bending
The table below summarizes the key Raman and IR active vibrational frequencies for solid-state this compound, sodium chlorate, and potassium chlorate.
| Vibrational Mode | This compound (LiClO₃) | Sodium Chlorate (NaClO₃) | Potassium Chlorate (KClO₃) |
| Raman Shifts (cm⁻¹) | |||
| ν₄ (Asymmetric Bend) | ~483 | ~479 | ~478, 493 |
| ν₂ (Symmetric Bend) | ~625 | ~615 | ~620 |
| ν₁ (Symmetric Stretch) | ~935 | ~930 | ~930 |
| ν₃ (Asymmetric Stretch) | ~960, 988 | ~975 | Not clearly resolved |
| IR Absorption (cm⁻¹) | |||
| ν₄ (Asymmetric Bend) | Not clearly resolved | Not clearly resolved | ~493, 498 |
| ν₂ (Symmetric Bend) | Not clearly resolved | ~630 | ~630 |
| ν₁ (Symmetric Stretch) | ~940 | ~935 | ~935-940 |
| ν₃ (Asymmetric Stretch) | ~970-1010 (broad) | ~970-1000 (broad) | ~970-1000 (broad) |
Note: Peak positions can vary slightly due to experimental conditions and sample preparation.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. Below are detailed methodologies for acquiring IR and Raman spectra of solid crystalline samples.
1. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent-grade isopropanol or ethanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the crystalline powder (a few milligrams is sufficient) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing:
-
Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform a baseline correction to remove any broad background features.
-
2. Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing symmetric vibrations.
-
Instrumentation: A dispersive Raman spectrometer equipped with a microscope for sample visualization and a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation:
-
Place a small amount of the crystalline powder onto a clean microscope slide.
-
If using a well plate, place the sample in one of the wells.
-
-
Data Acquisition:
-
Focus the microscope on the sample.
-
Set the laser power to an appropriate level to avoid sample damage (start with low power and gradually increase if necessary).
-
Set the integration time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-second integration, 5 accumulations).
-
Collect the spectrum over a relevant Raman shift range (e.g., 100-1200 cm⁻¹ to cover the chlorate vibrational modes).
-
-
Data Processing:
-
Perform a cosmic ray removal algorithm.
-
Perform a baseline correction to remove fluorescence background, if present.
-
Workflow for Spectroscopic Identification
The following diagram illustrates a logical workflow for the identification of an unknown crystalline solid using IR and Raman spectroscopy.
Caption: Workflow for the identification of crystalline solids.
A Comparative Analysis of Alkali Metal Chlorate Solubility in Water
For researchers, scientists, and professionals in drug development, understanding the solubility of inorganic compounds is a critical aspect of experimental design and formulation. This guide provides a detailed comparison of the solubility of alkali metal chlorates in water, supported by quantitative data and standardized experimental protocols.
The alkali metal chlorates, a group of salts consisting of an alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) and the chlorate anion (ClO₃⁻), exhibit a clear trend in their solubility in water. Generally, solubility increases with the atomic number of the alkali metal, with the notable exception of lithium chlorate, which is exceptionally soluble. This guide presents a comprehensive overview of their aqueous solubility at various temperatures.
Solubility Data of Alkali Metal Chlorates
The following table summarizes the solubility of alkali metal chlorates in water at different temperatures, expressed in grams of solute per 100 grams of water ( g/100 g H₂O).
| Temperature (°C) | LiClO₃ | NaClO₃ | KClO₃ | RbClO₃ | CsClO₃ |
| 0 | 241[1] | 79[2] | 3.3 | 2.13[3] | 2.5[1] |
| 10 | - | 89 | 5.2 | - | - |
| 20 | - | 96[4] | 7.4 | 5.36 (at 19.8°C)[3] | 6.2[1] |
| 25 | 459[1] | 100[2] | 8.61[5] | - | 7.78[6][7] |
| 30 | - | 109 | 10.1 | 8[3] | 9.5[1] |
| 40 | - | 124 | 14 | - | - |
| 50 | - | - | 19.3 | - | 19.4[1] |
| 60 | 777[1] | - | 24.5 | - | - |
| 80 | - | - | 37.5 | 34.1 (at 76°C)[3] | 45[1] |
| 100 | 2226[1] | 230[2] | 57 | 62.81 (at 99°C)[3] | 79[1] |
Experimental Protocol for Determining Solubility
The data presented in this guide is derived from established methods for determining the solubility of inorganic salts in water. A general experimental protocol for this determination is outlined below.
Materials:
-
Alkali metal chlorate salt
-
Distilled or deionized water
-
Heating and stirring plate
-
Beaker or flask
-
Calibrated thermometer
-
Analytical balance
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution: A supersaturated solution is prepared by adding an excess amount of the alkali metal chlorate salt to a known volume of distilled water in a beaker.
-
Equilibration: The mixture is heated and stirred to facilitate dissolution. The solution is then allowed to cool slowly to the desired temperature while being continuously stirred to allow the system to reach equilibrium. The presence of undissolved solid indicates a saturated solution at that temperature.
-
Sample Withdrawal and Filtration: Once equilibrium is reached at the target temperature, a known mass or volume of the supernatant (the clear liquid above the solid) is carefully withdrawn. The sample is immediately filtered to remove any undissolved solid.
-
Determination of Solute Mass: The mass of the dissolved salt in the filtered sample is determined. This is typically achieved by evaporating the water from the sample and weighing the remaining dry salt.
-
Calculation of Solubility: The solubility is then calculated as the mass of the dissolved salt per 100 grams of water.
This process is repeated at various temperatures to construct a solubility curve for each salt.
Visualizing Solubility Trends and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: General trend of alkali metal chlorate solubility in water.
Caption: Workflow for determining the solubility of a salt in water.
References
- 1. cesium chlorate [chemister.ru]
- 2. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 3. Solubility table - Wikipedia [en.wikipedia.org]
- 4. Solubility chart - Wikipedia [en.wikipedia.org]
- 5. Cesium chlorate | 13763-67-2 [chemicalbook.com]
- 6. 13763-67-2 CAS MSDS (Cesium chlorate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Caesium_perchlorate [chemeurope.com]
A Comparative Guide to the Thermal Analysis of Lithium Chlorate Decomposition
This guide provides a comprehensive comparison of the thermal decomposition of lithium chlorate (LiClO₃) with other alkali metal chlorates, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and drug development professionals who utilize thermal analysis techniques to study the stability and decomposition kinetics of energetic materials.
Introduction to Thermal Analysis of this compound
This compound is an inorganic salt with strong oxidizing properties.[1] Its thermal stability is a critical parameter for safety, handling, and application, particularly in pyrotechnics and high-energy density batteries.[1] Thermal analysis techniques, such as TGA and DSC, are indispensable for characterizing its decomposition. TGA measures the mass change of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events, providing a detailed profile of the material's decomposition behavior.[2]
Comparative Analysis with Alkali Metal Chlorates
The thermal stability of alkali metal chlorates (MClO₃) exhibits a distinct trend related to the position of the alkali metal in the periodic table. Experimental data shows that thermal stability generally increases down the group from Lithium to Cesium.[3] This trend is attributed to the decreasing polarizing power of the alkali metal cation. The small, charge-dense lithium ion (Li⁺) strongly polarizes the large chlorate anion (ClO₃⁻), weakening the Cl-O bonds and consequently lowering the decomposition temperature.[3][4] As the cation size increases down the group, this polarizing effect diminishes, resulting in greater thermal stability.[3]
Quantitative Data Summary
The following table summarizes key thermal properties for alkali metal chlorates as determined by TGA/DSC, illustrating the trend in thermal stability.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Onset (°C) |
| This compound | LiClO₃ | 90.39 | ~129[1][3] | ~270[3] |
| Sodium Chlorate | NaClO₃ | 106.44 | ~248[3] | ~400[3] |
| Potassium Chlorate | KClO₃ | 122.55 | ~356[3] | ~400[3] |
| Rubidium Chlorate | RbClO₃ | 168.92 | ~342[3] | ~480[3] |
| Cesium Chlorate | CsClO₃ | 216.36 | ~334[3] | ~510[3] |
Decomposition Pathways
The thermal decomposition of alkali metal chlorates can proceed through two primary pathways. The predominant pathway is highly dependent on factors such as temperature and the presence of catalysts.
-
Decomposition to Metal Chloride and Oxygen: This is the complete decomposition reaction, which results in the formation of the corresponding metal chloride and the release of oxygen gas.[3]
-
2MClO₃(s) → 2MCl(s) + 3O₂(g)
-
-
Disproportionation: In this reaction, the chlorate anion is simultaneously oxidized to perchlorate (ClO₄⁻) and reduced to chloride (Cl⁻).[3] This is often an intermediate step before complete decomposition to the metal chloride and oxygen at higher temperatures.
-
4MClO₃(s) → 3MClO₄(s) + MCl(s)
-
Experimental Protocol: TGA/DSC Analysis
The following protocol outlines a general procedure for the thermal analysis of this compound and its analogues.
5.1. Apparatus:
-
A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA/DSC) is used.[2] The instrument should be equipped with a high-precision balance and a furnace capable of reaching at least 600°C.[3]
5.2. Materials:
-
Sample: A small quantity (typically 1-10 mg) of the chlorate salt.
-
Crucibles: Alumina or platinum sample pans are recommended.[3]
-
Purge Gas: High-purity inert gas, such as nitrogen or argon, to provide a controlled, non-reactive atmosphere.[3][5]
5.3. Procedure:
-
Calibration: Calibrate the TGA/DSC instrument for mass, temperature, and heat flow using certified reference materials (e.g., indium, tin, zinc) according to the manufacturer's guidelines.[6]
-
Sample Preparation: Accurately weigh a small, representative sample into a tared crucible. Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and prevent thermal gradients.[5]
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the instrument.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient period to ensure an inert atmosphere before starting the analysis.[2]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant linear heating rate (e.g., 10 °C/min).[3][4]
-
Data Acquisition: Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature throughout the experiment.[2]
-
Data Analysis: Analyze the resulting TGA curve to determine onset decomposition temperatures and mass loss percentages. Analyze the DSC curve to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Visualization of Experimental Workflow
The logical flow of a typical TGA/DSC experiment for decomposition studies is illustrated below.
References
A Comparative Guide to the Validation of Lithium Chlorate Concentration by Ion Chromatography
For researchers, scientists, and drug development professionals, the accurate determination of chlorate concentration in lithium-based electrolytes is crucial for ensuring the safety, performance, and stability of lithium-ion batteries. Ion chromatography (IC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of ion chromatography with other analytical methods for the validation of lithium chlorate concentration, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an analytical method for the determination of chlorate concentration depends on various factors, including required sensitivity, sample matrix complexity, and available instrumentation. Besides Ion Chromatography, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Spectrophotometry are common alternatives.
| Performance Parameter | Ion Chromatography (IC) with Suppressed Conductivity Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Spectrophotometry (UV-Vis) |
| Principle | Separation of ions based on their affinity to an ion-exchange resin, followed by detection of their electrical conductivity. | Chromatographic separation followed by mass analysis of the analyte and its fragments, providing high selectivity and sensitivity. | Measurement of the absorbance of a colored complex formed by the reaction of chlorate with a specific reagent. |
| Limit of Detection (LOD) | 0.1 µg/L - 5.7 µg/L[1][2][3] | 0.001 mg/kg - 0.1 mg/kg[4] | 0.008 mg/L - 0.03 mg/L[5][6] |
| Limit of Quantitation (LOQ) | 0.6 µg/L - 18.9 µg/L[1] | 0.002 mg/kg - 0.1 mg/kg[4] | 0.10 mg/L[5] |
| **Linearity (R²) ** | >0.999[1][7] | >0.995 - >0.999[4] | >0.996[5] |
| Precision (%RSD) | < 5%[1] | < 10% | < 5%[5] |
| Accuracy/Recovery (%) | 90-110% | 91-110%[4] | 95-105%[5] |
Experimental Protocols
Ion Chromatography (IC) with Suppressed Conductivity Detection
This method is highly suitable for the routine analysis of chlorate in aqueous and organic solvent-based electrolyte samples after appropriate dilution.
Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS19 or similar).[7]
-
Autosampler.
Reagents:
-
Deionized (DI) water (18 MΩ·cm or better).
-
Potassium hydroxide (KOH) eluent concentrate.
-
This compound standard.
Sample Preparation:
-
Accurately weigh a portion of the lithium-ion battery electrolyte.
-
Dilute the sample with a known volume of deionized water to bring the chlorate concentration within the calibration range. A 100-fold or higher dilution is common.[8]
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.[1]
Chromatographic Conditions:
-
Eluent: A gradient of potassium hydroxide (e.g., starting from 10 mM KOH).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
Validation Parameters:
-
Linearity: Prepare a series of calibration standards from a stock solution of this compound. The concentration range should bracket the expected sample concentrations. A typical range is 0.1 to 30 ppm.[9]
-
Accuracy and Precision: Analyze spiked samples at different concentration levels in triplicate. The recovery and relative standard deviation (RSD) are calculated.
-
LOD and LOQ: Determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for trace-level quantification and complex matrices.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC or mixed-mode chromatography column.
Reagents:
-
Acetonitrile, HPLC grade.
-
Methanol, HPLC grade.
-
Ammonium formate.
-
Formic acid.
-
This compound standard.
-
¹⁸O-labeled chlorate internal standard (for isotope dilution).
Sample Preparation:
-
Sample extraction is typically performed using a "Quick Polar Pesticides" (QuPPe) method or a modification thereof.[4] This involves extraction with acidified methanol and water.
-
The extract is then centrifuged and the supernatant is filtered before injection.
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for chlorate (e.g., m/z 83 -> 67) and the internal standard.
Spectrophotometry (UV-Vis)
A cost-effective method, though generally less sensitive and more prone to interferences than chromatographic techniques.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Reagent that forms a colored complex with chlorate (e.g., Indigo Carmine, Methyl Orange).[5][6][10]
-
Hydrochloric acid or sulfuric acid.
-
This compound standard.
Procedure:
-
To a series of standards and the sample solution, add the colorimetric reagent and acid.
-
Allow the color to develop for a specified time.
-
Measure the absorbance at the wavelength of maximum absorbance of the colored product.
-
Construct a calibration curve of absorbance versus concentration.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using IC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reversed flow injection spectrophotometric determination of chlorate [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Validation data for the determination of perchlorate in water using ion chromatography with suppressed conductivity detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. separationmethods.com [separationmethods.com]
- 10. Spectrophotometric determination of chlorate ion with Methyl Orange [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of Lithium Chlorate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of lithium chlorate (LiClO₃) in a laboratory setting. The procedures outlined are designed to mitigate risks and ensure compliance with safety regulations, providing researchers, scientists, and drug development professionals with the necessary information for responsible chemical waste management.
Immediate Safety and Handling Precautions
This compound is a powerful oxidizing agent.[1] Like all chlorates, it can form unstable and potentially explosive mixtures with organic materials, reactive metal powders, or sulfur.[1] Extreme care must be taken to avoid contamination and to handle the substance in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., neoprene or vinyl).[2][3] Contaminated gloves should be disposed of as hazardous waste after use.[2]
-
Body Protection: A lab coat or a protective suit made of non-combustible materials like vinyl or PVC is required.[3] Clothing contaminated with chlorates can self-ignite and must be thoroughly washed with water immediately.[3]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[2]
Handling and Storage:
-
Always work with this compound in a chemical fume hood to prevent inhalation exposure and to contain potential reactions.[4]
-
Keep this compound away from heat, sparks, open flames, and other ignition sources.[5]
-
Store it separately from incompatible materials, especially organic matter, acids, flammable substances, and reducing agents.[5][6]
-
Ensure containers are tightly closed and clearly labeled.
Chemical Incompatibility
This compound can react violently or explosively with a wide range of substances. Avoid any contact between this compound and the materials listed below.
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Organic Materials | Wood, paper, leather, cloth, oils, grease, solvents, sugar, charcoal[3][5][6] | Can be ignited by friction, shock, or heat, leading to fire or explosion.[5][6] |
| Reducing Agents | Sodium bisulfite, sodium thiosulfate, metal hydrides, sulfides[6] | Energetic and potentially violent redox reactions.[6] |
| Acids | Sulfuric acid, hydrochloric acid[5][6] | Reacts to produce chlorine, chlorine dioxide, and perchloric acid, which are toxic and potentially explosive.[3][5] |
| Finely Divided Metals | Aluminum, magnesium, zinc, copper, arsenic[6] | Can react explosively, especially with initiation by heat, friction, or moisture.[6] |
| Sulfur and Phosphorus | Elemental sulfur, phosphorus | Forms dangerously sensitive and powerful explosive mixtures.[6] |
| Ammonium Salts | Ammonium nitrate, ammonium thiosulfate[5][6] | Can form explosive mixtures.[5] |
Step-by-Step Disposal Protocol: Chemical Reduction
For small laboratory quantities of this compound, a chemical reduction method is recommended. This procedure converts the reactive chlorate ion into the much more stable chloride ion. This protocol is based on established methods for the reduction of oxidizing salts.[6]
Objective: To safely neutralize the oxidizing potential of this compound before disposal.
Methodology:
-
Preparation:
-
In a chemical fume hood, prepare a 3% aqueous solution or suspension of the this compound waste.
-
Ensure the reaction vessel (e.g., a large beaker) is clean and free of any organic or incompatible residues. The vessel should be large enough to accommodate the full volume of reactants with ample headspace.
-
Use a magnetic stirrer and stir bar for continuous mixing.
-
-
Acidification:
-
While stirring, cautiously and slowly add dilute sulfuric acid to the this compound solution until the pH is 2.[6] This step should be performed carefully to control any potential temperature increase.
-
-
Reduction:
-
Prepare a solution of a reducing agent, such as sodium bisulfite or sodium hydrogen sulfite.
-
Gradually add a 50% excess of the aqueous sodium bisulfite solution to the acidified chlorate mixture.[6]
-
Monitor the temperature of the reaction. A noticeable increase in temperature indicates that the reduction reaction is occurring.[6]
-
If the reaction does not start after adding about 10% of the bisulfite solution, the pH may need to be further reduced slightly.[6]
-
-
Neutralization and Disposal:
-
Once the reaction is complete (indicated by the cessation of heat generation), neutralize the resulting solution to a pH between 6 and 8 using a suitable base, such as sodium bicarbonate.
-
The final solution, containing lithium chloride and sulfates, can typically be flushed down the drain with copious amounts of water, subject to local regulations.[6] Always consult your institution's waste disposal guidelines and local authorities before discharging any treated chemical waste to the sewer.[2][6]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound disposal protocol.
| Parameter | Value/Instruction | Purpose |
| Waste Solution Concentration | ~3% this compound in water | To dilute the oxidizer for a more controlled reaction. |
| Acidification pH | 2 | To create the necessary acidic conditions for the reduction reaction.[6] |
| Reducing Agent | Aqueous Sodium Bisulfite (NaHSO₃) | To chemically reduce the chlorate (ClO₃⁻) to chloride (Cl⁻). |
| Reducing Agent Quantity | 50% excess | To ensure the complete destruction of the chlorate.[6] |
| Final pH | 6 - 8 | To neutralize the solution before final disposal, complying with sewer regulations. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe chemical disposal of this compound.
References
Essential Safety and Logistical Information for Handling Lithium Chlorate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Lithium chlorate (LiClO₃), including personal protective equipment (PPE) guidelines, operational plans for safe use, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a strong oxidizer, wearing appropriate personal protective equipment is crucial to prevent contact and exposure.[1]
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against dust and splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing are necessary to prevent skin contact.[1][2] A lab coat, long pants, and closed-toed shoes should be standard practice. |
| Respiratory Protection | In cases where dust may be generated, a NIOSH-approved respirator should be used to avoid inhalation.[1][2] Local exhaust ventilation is also recommended to minimize dust in the work area.[1] |
Operational Plan for Safe Handling and Storage
Proper handling and storage procedures are critical to mitigate the risks associated with this compound.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood to control potential exposure to dust or mists.[2][3]
-
Avoid creating dust when handling the solid form.[1]
-
Wash hands thoroughly after handling the substance.[2]
-
Keep this compound away from heat, open flames, and other sources of ignition.[1][2]
-
Take precautions to avoid mixing with combustible materials.[2]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent moisture absorption, as this compound is deliquescent.
-
Store separately from incompatible materials such as organic materials, reducing agents, strong acids, and finely powdered metals to prevent hazardous reactions.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
Disposal Steps:
-
Segregation: All disposable materials that have come into contact with this compound, such as gloves, wipes, and pipette tips, should be collected in a designated, sealed hazardous waste container.[3]
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Professional Disposal: Contact a licensed professional waste disposal service for the removal and disposal of the hazardous waste.[4] Do not attempt to dispose of this compound in regular trash or down the drain.[5][6]
Spill Response Workflow
In the event of a this compound spill, a clear and immediate response is necessary to ensure safety.
Caption: Workflow for a this compound Spill Response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
